2-Bromobenzothiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLMMVPCYXFPEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2021498 | |
| Record name | 2-Bromobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2516-40-7 | |
| Record name | 2-Bromobenzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2516-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-1,3-benzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Core Properties of 2-Bromobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromobenzothiazole is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its unique chemical structure, featuring a fused benzene and thiazole ring with a reactive bromine atom at the 2-position, makes it a valuable precursor for the synthesis of a wide range of biologically active molecules and functional materials. This technical guide provides a comprehensive overview of the fundamental properties, spectral characteristics, and key reactions of this compound, intended to support research and development in medicinal chemistry and materials science.
Fundamental Properties
This compound is a pale yellow crystalline solid at room temperature.[1] It is slightly soluble in water but shows better solubility in organic solvents.[2]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄BrNS | [3] |
| Molecular Weight | 214.08 g/mol | [3] |
| CAS Number | 2516-40-7 | [3] |
| Appearance | Pale yellow crystalline solid | [1] |
| Melting Point | 39-43 °C | [3] |
| Boiling Point | 366.8±34.0 °C (Predicted) | [4] |
| Density | 1.836±0.06 g/cm³ (Predicted) | [4] |
| Solubility | Slightly soluble in water | [2] |
| Flash Point | >110 °C (>230 °F) | [2] |
Spectral Data
The structural elucidation of this compound is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum exhibits signals in the aromatic region, corresponding to the four protons on the benzene ring. The chemical shifts (δ) are observed at 7.37-7.48 (m, 2H), 7.77-7.80 (m, 1H), and 7.96-7.99 (m, 1H) ppm.[1]
¹³C NMR (125 MHz, CDCl₃): The carbon NMR spectrum shows seven distinct signals corresponding to the carbon atoms of the benzothiazole core. The chemical shifts (δ) are recorded at 120.9, 122.8, 125.7, 126.6, 137.3, 138.9, and 152.3 ppm.[1]
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | ||
| Chemical Shift (ppm) | Multiplicity & Integration | Chemical Shift (ppm) | Assignment |
| 7.96-7.99 | (m, 1H) | 152.3 | C=N |
| 7.77-7.80 | (m, 1H) | 138.9 | C-Br |
| 7.37-7.48 | (m, 2H) | 137.3 | Ar-C |
| 126.6 | Ar-CH | ||
| 125.7 | Ar-CH | ||
| 122.8 | Ar-CH | ||
| 120.9 | Ar-CH |
Infrared (IR) Spectroscopy
The functional groups and overall structure of this compound can be identified through its characteristic absorption bands in the IR spectrum. Key absorptions are expected for the C=N stretching of the thiazole ring and the C-H and C=C vibrations of the aromatic system.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M+) is expected at m/z 214, with a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity for M+ and M+2 peaks). Common fragmentation pathways may involve the loss of the bromine atom or cleavage of the thiazole ring.
Reactivity and Key Reactions
This compound is a key intermediate in the synthesis of various substituted benzothiazoles due to the reactivity of the C-Br bond. It readily undergoes nucleophilic substitution and palladium-catalyzed cross-coupling reactions.
Synthesis of this compound
A common method for the synthesis of this compound is through the Sandmeyer reaction of 2-aminobenzothiazole.[5][6] This involves the diazotization of the amino group followed by displacement with a bromide ion, typically from a copper(I) bromide catalyst.
-
Diazotization: 2-Aminobenzothiazole is dissolved in an aqueous acidic solution (e.g., HBr) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt.
-
Sandmeyer Reaction: The cold diazonium salt solution is added to a solution of copper(I) bromide in HBr.
-
Work-up: The reaction mixture is allowed to warm to room temperature, and nitrogen gas evolution is observed. The product is then extracted with an organic solvent, washed, dried, and purified by chromatography.
References
- 1. rsc.org [rsc.org]
- 2. This compound, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. This compound 95 2516-40-7 [sigmaaldrich.com]
- 4. 15864-32-1 CAS MSDS (2-Amino-6-bromobenzothiazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. pharmdguru.com [pharmdguru.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
Synthesis and Characterization of 2-Bromobenzothiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromobenzothiazole, a key intermediate in the development of novel therapeutic agents and functional materials. This document outlines a common and effective synthetic route, details the necessary experimental protocols, and presents the characteristic analytical data for this compound.
Introduction
This compound is a versatile heterocyclic compound featuring a benzothiazole core substituted with a bromine atom at the 2-position. This bromine atom serves as a valuable functional handle for a variety of chemical transformations, including nucleophilic aromatic substitution and cross-coupling reactions. Its utility is well-established in medicinal chemistry for the synthesis of compounds with diverse biological activities, such as antimicrobial and anticancer properties.
Synthesis of this compound
A prevalent and reliable method for the synthesis of this compound is through a Sandmeyer-type reaction, starting from the readily available 2-aminobenzothiazole. This transformation involves the diazotization of the amino group followed by a copper-catalyzed bromide substitution.
Synthesis Pathway
The synthesis of this compound from 2-aminobenzothiazole can be visualized as a two-step process: the formation of a diazonium salt intermediate, followed by the substitution with a bromide ion.
Caption: Synthesis pathway of this compound.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis and purification of this compound.
Synthesis of this compound from 2-Aminobenzothiazole
Materials:
-
2-Aminobenzothiazole
-
Hydrobromic acid (48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
Diazotization:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, add 2-aminobenzothiazole (1 equivalent).
-
Slowly add hydrobromic acid (48%) while maintaining the temperature below 5 °C.
-
Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.
-
Stir the mixture at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) bromide (1.2 equivalents) in hydrobromic acid (48%).
-
Slowly add the freshly prepared diazonium salt solution to the copper(I) bromide solution at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour, or until nitrogen gas evolution ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel using a petroleum ether:ethyl acetate gradient (e.g., 60:1 to 30:1) to yield the pure product as a pale yellow solid.[1]
-
Experimental Workflow
The overall experimental workflow for the synthesis and purification of this compound is depicted below.
Caption: Experimental workflow for this compound.
Characterization Data
The synthesized this compound should be characterized by various spectroscopic methods to confirm its identity and purity. The following tables summarize the key characterization data.
Physical and Spectroscopic Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₄BrNS | |
| Molecular Weight | 214.08 g/mol | |
| Appearance | Pale yellow solid | [1] |
| Melting Point | 38-39 °C | [1] |
| Purity (assay) | 95% |
¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment (in CDCl₃) |
| 7.96-7.99 | m | 1H |
| 7.77-7.80 | m | 1H |
| 7.37-7.48 | m | 2H |
| [Reference:[1]] |
¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment (in CDCl₃) |
| 152.3 | C=N |
| 138.9 | Aromatic C |
| 137.3 | Aromatic C |
| 126.6 | Aromatic CH |
| 125.7 | Aromatic CH |
| 122.8 | Aromatic CH |
| 120.9 | Aromatic CH |
| [Reference:[1]] |
High-Resolution Mass Spectrometry (HRMS) Data
| Ionization Mode | Calculated m/z for C₇H₄BrNS [M+H]⁺ | Found m/z |
| ESI | 213.9326 | 213.9331 |
| [Reference:[1]] |
Safety Information
-
Hazard Classifications: Acute Toxicity (Oral), Category 3; Eye Irritation, Category 2.
-
Signal Word: Danger.
-
Hazard Statements: H301 (Toxic if swallowed), H319 (Causes serious eye irritation).
-
Precautionary Statements: P264, P270, P280, P301 + P310, P305 + P351 + P338, P337 + P313.
-
Personal Protective Equipment (PPE): It is recommended to use a dust mask (type N95 or equivalent), eyeshields, a face shield, and chemical-resistant gloves when handling this compound.
Conclusion
This technical guide has detailed a reliable synthetic protocol for this compound via a Sandmeyer-type reaction, along with comprehensive characterization data. The provided experimental procedures and spectroscopic information serve as a valuable resource for researchers engaged in the synthesis and application of this important heterocyclic building block in drug discovery and materials science. Adherence to appropriate safety precautions is essential when working with this compound and the reagents involved in its synthesis.
References
An In-depth Technical Guide to 2-Bromobenzothiazole (CAS: 2516-40-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromobenzothiazole, a key heterocyclic building block in organic synthesis and medicinal chemistry. The document details its physicochemical properties, spectroscopic data, chemical reactivity, applications, and safety protocols, offering a consolidated resource for laboratory and development use.
Core Physicochemical Properties
This compound is an organic compound featuring a benzene ring fused to a thiazole ring, with a bromine atom at the 2-position.[1] It typically appears as a pale yellow to brown crystalline solid.[1][2]
The core quantitative properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 2516-40-7 | [3][4] |
| Molecular Formula | C₇H₄BrNS | [1][3][4] |
| Molecular Weight | 214.08 g/mol | [3][4][5] |
| Melting Point | 39-43 °C | [3][4][6] |
| Boiling Point | 125 °C at 7 mmHg | [7] |
| Density | 1.748 ± 0.06 g/cm³ (Predicted) | [6] |
| Flash Point | > 110 °C (> 230 °F) - closed cup | [3][8] |
| Water Solubility | Slightly soluble | [1][7] |
| Organic Solvent Solubility | Moderately soluble in ethanol and acetone | [1] |
Spectroscopic and Chemical Profile
The structural identity of this compound is confirmed through various spectroscopic methods. While raw spectral data is proprietary to data providers, the availability of analyses confirms its structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR data are available and are crucial for confirming the arrangement of protons and carbons in the molecule's aromatic system.[5]
-
Mass Spectrometry (MS) : Mass spectrometry data, including GC-MS, confirms the molecular weight and fragmentation pattern of the compound.[5] The primary molecular ion peaks would be expected at m/z 213 and 215, corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br).
-
Infrared (IR) Spectroscopy : FTIR and ATR-IR spectra are available, which help in identifying the characteristic functional groups and bond vibrations within the benzothiazole core.[5]
Chemical Reactivity: this compound serves as a versatile intermediate.[1] The bromine atom at the 2-position is a good leaving group, making the compound susceptible to various nucleophilic substitution reactions. This reactivity is fundamental to its utility in synthesizing a wide range of 2-substituted benzothiazole derivatives.[1] The benzothiazole scaffold itself is a cornerstone in medicinal chemistry, known to be a "privileged structure" due to its presence in numerous bioactive compounds.[9][10]
References
- 1. CAS 2516-40-7: this compound | CymitQuimica [cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. 2-溴苯并噻唑 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound 95 2516-40-7 [sigmaaldrich.com]
- 5. 2-Bromo-1,3-benzothiazole | C7H4BrNS | CID 612040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. 2-Bromo-1,3-benzothiazole | 2516-40-7 [amp.chemicalbook.com]
- 8. 2-ブロモベンゾチアゾール 95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of 2-aryl and 2-pyridinylbenzothiazoles endowed with antimicrobial and aryl hydrocarbon receptor agonistic activities - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 2-Bromobenzothiazole: A Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Bromobenzothiazole, a key intermediate in pharmaceutical and materials science research. The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds. For this compound, ¹H and ¹³C NMR spectra provide critical information regarding the electronic environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectral Data
The proton NMR spectrum reveals the chemical shifts and multiplicities of the aromatic protons on the benzothiazole ring system.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.96-7.99 | Multiplet | Aromatic Proton (1H) |
| 7.77-7.80 | Multiplet | Aromatic Proton (1H) |
| 7.37-7.48 | Multiplet | Aromatic Protons (2H) |
| Solvent: CDCl₃, Frequency: 500 MHz[1] |
¹³C NMR Spectral Data
The ¹³C NMR spectrum indicates the chemical shifts for each carbon atom in this compound, including the quaternary carbons.
| Chemical Shift (δ) ppm | Assignment |
| 152.3 | C-7a |
| 138.9 | C-2 (C-Br) |
| 137.3 | C-3a |
| 126.6 | Aromatic CH |
| 125.7 | Aromatic CH |
| 122.8 | Aromatic CH |
| 120.9 | Aromatic CH |
| Solvent: CDCl₃, Frequency: 125 MHz[1] |
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations. The IR spectrum of this compound is characterized by absorption bands indicative of its aromatic and heterocyclic structure.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H Stretch | Aromatic C-H |
| ~1600-1450 | C=C & C=N Stretch | Aromatic Ring and Thiazole Ring |
| ~1400-1200 | C-N Stretch | Thiazole Ring |
| Below 1000 | C-H Bending (out-of-plane) | Aromatic Ring |
| Below 700 | C-Br Stretch | Bromo Group |
| Note: The table presents expected characteristic absorption ranges. Specific peak values can be found in spectral databases.[2] |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound.
| Technique | Parameter | Value |
| High-Resolution MS (HRMS-ESI) | [M+H]⁺ Calculated | 213.9326 |
| High-Resolution MS (HRMS-ESI) | [M+H]⁺ Found | 213.9331[1] |
| Standard MS | Molecular Weight | 214.08 g/mol [2] |
Experimental Protocols
The following sections describe generalized protocols for acquiring the spectroscopic data presented.
NMR Spectroscopy Protocol
A standard protocol for acquiring NMR spectra of this compound is as follows:
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃).[3]
-
Internal Standard : Tetramethylsilane (TMS) is typically used as an internal reference for chemical shifts (δ = 0.00 ppm).
-
Data Acquisition : Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. For ¹³C NMR, a higher sample concentration and a longer acquisition time may be necessary due to the low natural abundance of the ¹³C isotope.[4]
IR Spectroscopy Protocol
A typical procedure for obtaining an FT-IR spectrum using the Attenuated Total Reflectance (ATR) technique is described below:
-
Sample Preparation : For a solid sample like this compound, a small amount is placed directly onto the ATR crystal.[2] Alternatively, a thin solid film can be prepared by dissolving the compound in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[5]
-
Background Spectrum : A background spectrum of the empty ATR crystal or clean salt plate is recorded first to subtract atmospheric (e.g., CO₂, H₂O) and instrumental interferences.
-
Sample Spectrum : The sample is placed in the beam path, and its spectrum is recorded over a typical range of 4000–400 cm⁻¹.
Mass Spectrometry Protocol
The following outlines a general workflow for mass spectrometry analysis:
-
Sample Preparation : Dissolve the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute this solution as needed for the specific instrument.[6]
-
Ionization : Introduce the sample into the mass spectrometer. A common ionization technique for this type of molecule is Electrospray Ionization (ESI).[7][8]
-
Mass Analysis : The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole or Time-of-Flight).[7]
-
Detection : A detector records the abundance of each ion, which is then plotted against its m/z value to generate a mass spectrum.[7]
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using the spectroscopic methods discussed.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
- 1. rsc.org [rsc.org]
- 2. 2-Bromo-1,3-benzothiazole | C7H4BrNS | CID 612040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 8. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
An In-Depth Technical Guide to 2-Bromobenzothiazole: Molecular Structure, Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-bromobenzothiazole, a heterocyclic building block of significant interest in medicinal chemistry and materials science. The document details its molecular structure, physicochemical properties, and spectroscopic signature. Furthermore, it outlines detailed experimental protocols for its synthesis and characteristic reactivity in palladium-catalyzed cross-coupling reactions. A key focus is placed on the role of the benzothiazole scaffold in modulating critical signaling pathways in the context of drug discovery, with a particular emphasis on the induction of apoptosis.
Molecular Structure and Formula
This compound is an organobromine compound featuring a benzene ring fused to a thiazole ring, with a bromine atom substituted at the 2-position. This substitution imparts valuable reactivity, making it a versatile intermediate for the synthesis of more complex molecules.
The key identifiers and structural details are summarized below.
| Identifier | Value |
| IUPAC Name | 2-bromo-1,3-benzothiazole |
| CAS Number | 2516-40-7 |
| Molecular Formula | C₇H₄BrNS |
| Molecular Weight | 214.08 g/mol |
| SMILES String | C1=CC=C2C(=C1)N=C(S2)Br |
| InChI Key | DRLMMVPCYXFPEP-UHFFFAOYSA-N |
Physicochemical and Spectroscopic Properties
This compound is a pale yellow solid at room temperature.[1] A summary of its key physical and spectroscopic properties is provided in the tables below.
Table 2.1: Physicochemical Properties
| Property | Value | Reference |
| Melting Point | 39-43 °C | |
| Appearance | Pale yellow solid | [1] |
Table 2.2: Spectroscopic Data
| Spectrum | Data | Reference |
| ¹H NMR (500 MHz, CDCl₃) | δ = 7.96-7.99 (m, 1H), 7.77-7.80 (m, 1H), 7.37-7.48 (m, 2H) | [1] |
| ¹³C NMR (125 MHz, CDCl₃) | δ = 152.3, 138.9, 137.3, 126.6, 125.7, 122.8, 120.9 | [1] |
| HRMS (ESI) (m/z) | Calcd for C₇H₄BrNS (M+H)⁺: 213.9326, found: 213.9331 | [1] |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is via a Sandmeyer-type reaction starting from 2-aminobenzothiazole.
Protocol: Synthesis of this compound via Diazotization-Bromination
-
Diazotization:
-
Suspend 2-aminobenzothiazole (1 equivalent) in an aqueous solution of hydrobromic acid (HBr, 48%).
-
Cool the suspension to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Bromination (Sandmeyer Reaction):
-
In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 equivalents) in aqueous HBr.
-
Cool the CuBr solution to 0-5 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the CuBr solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, during which nitrogen gas will evolve.
-
-
Work-up and Purification:
-
Pour the reaction mixture into water and extract with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a pale yellow solid.
-
Spectroscopic Characterization
Protocol: NMR and Mass Spectrometry Analysis
-
¹H and ¹³C NMR Spectroscopy:
-
Dissolve approximately 10-20 mg of the purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Record the ¹H and ¹³C NMR spectra on a 500 MHz (or higher) spectrometer.
-
Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode to obtain the accurate mass of the protonated molecule [M+H]⁺.
-
Reactivity: Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 2-position of this compound is highly susceptible to palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents.
3.3.1. Suzuki-Miyaura Coupling
This reaction forms a new carbon-carbon bond between this compound and an organoboron compound.
General Protocol:
-
To a reaction vessel, add this compound (1 equivalent), an arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.
-
Heat the reaction mixture at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.
3.3.2. Heck Coupling
This reaction couples this compound with an alkene.
General Protocol:
-
In a sealed tube, combine this compound (1 equivalent), the alkene (1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a phosphine ligand (if required, e.g., P(o-tol)₃, 10 mol%), and a base (e.g., triethylamine, 2 equivalents).[2]
-
Add a degassed solvent such as DMF or acetonitrile.[2]
-
Heat the mixture at 80-120 °C for several hours.
-
Upon completion, cool the reaction, dilute with water, and extract the product.
-
Purify the product via column chromatography.
3.3.3. Sonogashira Coupling
This reaction forms a bond between this compound and a terminal alkyne.
General Protocol:
-
To a Schlenk flask under an inert atmosphere, add this compound (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (CuI, 5 mol%).[2]
-
Add a degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine).[2]
-
Add the terminal alkyne (1.2 equivalents) dropwise.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Filter the reaction mixture through a pad of celite, concentrate the filtrate, and purify the residue by column chromatography.
Role in Drug Development and Signaling Pathways
The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] Derivatives of 2-aminobenzothiazole, which can be synthesized from this compound, have been extensively studied as potential anticancer agents.[6]
A significant mechanism of action for many benzothiazole derivatives in cancer therapy is the induction of apoptosis, or programmed cell death.[7][8] One of the key pathways targeted is the intrinsic (mitochondrial) apoptosis pathway.
Caption: Intrinsic apoptosis pathway modulated by benzothiazole derivatives.
Furthermore, some benzothiazole derivatives have been shown to exert their cytotoxic and apoptotic effects in cancer cells by suppressing the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation.[9] Inhibition of this pathway can lead to the downstream effects on apoptosis as depicted above.
Caption: General experimental workflow for this compound.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. Its well-defined structure and predictable reactivity in cross-coupling reactions allow for the systematic generation of diverse molecular libraries. The established link between the benzothiazole scaffold and the modulation of key cellular signaling pathways, such as the intrinsic apoptosis pathway, underscores its importance for researchers and professionals in the field of drug discovery and development. The experimental protocols provided herein serve as a practical guide for the synthesis, characterization, and further functionalization of this important heterocyclic compound.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzothiazole synthesis [organic-chemistry.org]
- 5. acgpubs.org [acgpubs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical properties of 2-Bromobenzothiazole (melting point, solubility)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key physical properties of 2-Bromobenzothiazole, a crucial heterocyclic compound frequently utilized in medicinal chemistry and materials science. This document details its melting point and solubility characteristics, offering standardized experimental protocols for their determination.
Core Physical Properties
The physical characteristics of this compound are fundamental to its application in synthesis and formulation. A summary of its key physical properties is presented below.
| Property | Value | Reference |
| Melting Point | 39-43 °C | |
| Appearance | Solid | [1] |
| Molecular Formula | C7H4BrNS | [1][2] |
| Molecular Weight | 214.08 g/mol | [2] |
Solubility Profile
Currently, detailed quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on the general principle of "like dissolves like," it is anticipated that this compound, a polar molecule, will exhibit solubility in polar organic solvents. Experimental determination is recommended for precise measurements.
Experimental Protocols
The following sections detail standardized methodologies for the determination of the melting point and solubility of this compound.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range often suggests the presence of impurities. The capillary method is the standard technique for determining the melting point of a solid organic compound.[3][4][5]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of this compound is placed on a clean, dry watch glass. If the sample is not a fine powder, it should be gently ground using a mortar and pestle.[6]
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the solid into the sealed end. This process is repeated until a sample height of 2-3 mm is achieved.[3][6]
-
Measurement:
-
The loaded capillary tube is placed into the heating block of the melting point apparatus.
-
If the approximate melting point is known, the apparatus is heated at a moderate rate to about 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[6]
-
If the melting point is unknown, a preliminary rapid heating is performed to determine an approximate range. The apparatus is then allowed to cool, and a fresh sample is used for a more precise measurement with a slower heating rate.[6]
-
-
Observation and Recording: The temperature at which the first droplet of liquid is observed is recorded as the beginning of the melting range. The temperature at which the entire sample has completely melted is recorded as the end of the melting range.
Solubility Determination
Determining the solubility of a compound in various solvents is essential for its use in reactions, purifications, and formulations. A general qualitative procedure is outlined below.
Materials:
-
This compound
-
A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane)
-
Small test tubes
-
Vortex mixer or spatula for agitation
-
Graduated pipettes or cylinders
Procedure:
-
Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed into a clean, dry test tube.
-
Solvent Addition: A specific volume of the chosen solvent (e.g., 1 mL) is added to the test tube.
-
Agitation: The mixture is vigorously agitated using a vortex mixer or by stirring with a spatula for a set period (e.g., 1-2 minutes) to ensure thorough mixing.
-
Observation: The mixture is visually inspected to determine if the solid has completely dissolved.
-
Classification:
-
Soluble: The solid completely dissolves, forming a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Reporting: The results are recorded, noting the solvent used and the observed solubility. For more quantitative results, the process can be repeated with increasing amounts of solute until saturation is reached.
Visualizing the Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of the melting point of this compound.
Caption: Workflow for Melting Point Determination.
References
The Enduring Legacy of Benzothiazole: A Technical Guide to its Discovery, History, and Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the rich history and scientific evolution of benzothiazole and its derivatives. From its initial discovery in the late 19th century to its current prominence as a "privileged scaffold" in medicinal chemistry, this document provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this remarkable heterocyclic compound.
A Historical Overview: From Industrial Applications to a Pillar of Medicinal Chemistry
The journey of benzothiazole began in the late 19th century, with its roots firmly planted in the burgeoning field of synthetic organic chemistry. The timeline below outlines key milestones in its discovery and development.
| Year | Milestone | Key Figure(s) | Significance |
| 1879 | First synthesis of 2-substituted benzothiazoles (e.g., 2-chloro- and 2-phenylbenzothiazole) | A.W. Hofmann | Foundational discovery of the benzothiazole core structure.[1][2][3] |
| 1887 | Further development of synthetic methods for benzothiazole derivatives | A.W. Hofmann | Expansion of the chemical toolbox for creating benzothiazole-based molecules.[4] |
| 1921 | Discovery of 2-sulfanylbenzothiazoles as effective vulcanization accelerators for rubber | The first major industrial application of a benzothiazole derivative, highlighting its utility beyond pure research.[1][3] | |
| 1967 | Isolation of the parent benzothiazole molecule from American cranberries | First identification of benzothiazole in a natural source.[1][3] | |
| Late 20th Century | Paradigm shift towards exploring the pharmacological potential of benzothiazoles | Numerous researchers | Benzothiazole becomes recognized as a "privileged scaffold" in medicinal chemistry due to its wide range of biological activities.[1] |
| 1995 | FDA approval of Riluzole for the treatment of amyotrophic lateral sclerosis (ALS) | Sanofi | The first benzothiazole-containing drug to receive FDA approval, validating its therapeutic potential.[5][6][7] |
| 1997 | FDA approval of Pramipexole for the treatment of Parkinson's disease | Pharmacia and Upjohn | A significant milestone in the application of benzothiazole derivatives for neurodegenerative diseases.[8][9][10][11] |
| 2019 | Medical approval of Quizartinib in Japan for acute myeloid leukemia (AML) | A targeted therapy that underscores the importance of benzothiazole in modern oncology.[12] | |
| 2023 | FDA approval of Quizartinib in the United States for AML | Further solidifies the role of benzothiazole derivatives in cancer treatment.[12] |
Synthesis of the Benzothiazole Core: Key Methodologies
The construction of the benzothiazole ring system is a cornerstone of its chemistry. A variety of synthetic strategies have been developed, with the most common being the condensation of 2-aminothiophenol with various electrophilic partners.
Experimental Protocol 1: Synthesis of 2-Alkylbenzothiazoles via Condensation and Oxidation
This protocol describes a two-step synthesis of 2-alkylbenzothiazoles from 2-aminothiophenol and aliphatic aldehydes.[13]
Step 1: Preparation of 2-alkyl-2,3-dihydrobenzo[d]thiazoles
-
To a stirred solution of an aliphatic aldehyde (7.5 mmol) in dichloromethane (7.5 ml), add 4Å molecular sieves (5.0 g).
-
Add 2-aminothiophenol (0.63 g, 5.0 mmol) dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 1.5–2 hours.
-
Upon completion of the reaction, filter the mixture to remove the molecular sieves.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using 10% ethyl acetate/hexane as the eluent to obtain the 2-alkyl-2,3-dihydrobenzo[d]thiazole.
Step 2: Oxidation to 2-alkylbenzothiazoles
-
Prepare silica gel supported pyridinium chlorochromate (PCC) by dissolving PCC (1.5 g, 6.9 mmol) in acetone (20 ml) and adding silica gel (4.5 g). Stir the mixture for 1 hour and then evaporate the solvent.
-
To a stirred solution of the 2-alkyl-2,3-dihydrobenzo[d]thiazole (3.0 mmol) in dichloromethane (15 ml), add the silica gel supported PCC (3.0 g).
-
Stir the mixture at room temperature for 2–3 hours.
-
Filter the reaction mixture and wash the solid residue with dichloromethane.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using 5% ethyl acetate/hexane as the eluent to yield the 2-alkylbenzothiazole.
Experimental Protocol 2: Green Synthesis of 2-Substituted Benzothiazoles using a Recyclable Catalyst
This protocol outlines an environmentally friendly synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes using a polystyrene polymer-grafted iodine acetate catalyst.[14][15]
-
To a solution of 2-aminothiophenol (1 mmol) and the desired aldehyde (1 mmol) in dichloromethane, add the polystyrene polymer-grafted iodine acetate catalyst.
-
Stir the reaction mixture at room temperature for 20–60 minutes.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, filter the reaction mixture to recover the catalyst.
-
Wash the filtrate with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to yield the 2-substituted benzothiazole. The catalyst can be washed and reused.
Experimental Protocol 3: Synthesis of 2-Aroylbenzothiazoles from o-Halonitrobenzenes
This method provides a three-component coupling reaction to synthesize 2-aroylbenzothiazoles.[3][16]
-
In a reaction vessel, combine the o-halonitrobenzene (1 mmol), acetophenone (1.2 mmol), elemental sulfur (2 mmol), and N-methylmorpholine (2 mmol).
-
Heat the mixture under solvent-free conditions.
-
Monitor the reaction until completion.
-
After cooling, purify the reaction mixture by column chromatography to isolate the 2-aroylbenzothiazole.
Biological Activities and Therapeutic Potential
Benzothiazole derivatives have demonstrated a remarkable range of biological activities, making them a focal point in drug discovery and development. Their therapeutic potential spans various disease areas, including oncology, infectious diseases, and neurology.
Anticancer Activity
A significant body of research has focused on the anticancer properties of benzothiazole derivatives. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines.
Table 1: In Vitro Anticancer Activity of Selected Benzothiazole Derivatives
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) |
| Indole based hydrazine carboxamide | Compound 12 | HT29 (Human colon cancer) | 0.015 |
| Indole semicarbazide | Chlorobenzyl indole semicarbazide 55 | HT-29 | 0.024 |
| H460 (Human lung cancer) | 0.29 | ||
| A549 (Non-small cell lung cancer) | 0.84 | ||
| MDA-MB-231 (Human breast cancer) | 0.88 | ||
| Naphthalimide | Naphthalimide derivative 67 | HT-29 | 3.47 ± 0.2 |
| A549 | 3.89 ± 0.3 | ||
| MCF-7 (Human breast cancer) | 5.08 ± 0.3 | ||
| Naphthalimide | Naphthalimide derivative 66 | HT-29 | 3.72 ± 0.3 |
| A549 | 4.074 ± 0.3 | ||
| MCF-7 | 7.91 ± 0.4 | ||
| Benzimidazole based acetamide | Derivative 62 | A549 | 9.0 ± 1.0 (µg/mL) |
| Benzimidazole based acetamide | Derivative 61 | A549 | 10.67 ± 2.02 (µg/mL) |
| Thiazolidine | Nitrobenzylidene containing thiazolidine 54 | MCF7 | 0.036 |
| HEPG2 (Human liver cancer) | 0.048 | ||
| 2-(substituted-phenyl) benzothiazoles | 71.7 | ||
| Fluorinated 2-(4-aminophenyl) benzothiazoles | MCF-7 | GI50 < 0.001 |
Data compiled from multiple sources.[17]
Antimicrobial Activity
In addition to their anticancer properties, benzothiazole derivatives have emerged as a promising class of antimicrobial agents, with activity against a range of pathogenic bacteria and fungi.
Table 2: In Vitro Antimicrobial Activity of Selected Benzothiazole Derivatives
| Compound Code | E. coli (MIC in µg/mL) | S. aureus (MIC in µg/mL) | K. pneumoniae (MIC in µg/mL) | S. typhi (MIC in µg/mL) |
| A07 | 7.81 | 15.6 | 3.91 | 15.6 |
| Penicillin (Standard) | - | 3.12 | 1.56 | 1.56 |
| Ciprofloxacin (Standard) | 6.25 | 6.25 | 6.25 | 6.25 |
MIC: Minimum Inhibitory Concentration. Data adapted from a study on benzothiazole derivatives bearing an amide moiety.
Signaling Pathways and Mechanisms of Action
The diverse biological effects of benzothiazole derivatives are a result of their interaction with a variety of cellular targets and signaling pathways.
Quizartinib is a potent and selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor.[18] Mutations in the FLT3 gene are common in acute myeloid leukemia (AML) and lead to uncontrolled cell proliferation. Quizartinib binds to the inactive conformation of the FLT3 receptor, preventing its activation and inhibiting downstream signaling pathways crucial for cancer cell survival, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[19]
Caption: Mechanism of action of Quizartinib.
Riluzole, used in the treatment of ALS, is believed to exert its neuroprotective effects by modulating the glutamatergic system.[5] It inhibits the release of the excitatory neurotransmitter glutamate and blocks postsynaptic glutamate receptors, thereby reducing excitotoxicity.
Caption: Mechanism of action of Riluzole.
Pramipexole is a non-ergot dopamine agonist with a high affinity for the D2 and D3 dopamine receptors.[8][10] In Parkinson's disease, the loss of dopaminergic neurons leads to motor symptoms. Pramipexole mimics the action of dopamine, stimulating these receptors and helping to restore dopaminergic neurotransmission.
Caption: Mechanism of action of Pramipexole.
Several benzothiazole derivatives have demonstrated anti-inflammatory properties by inhibiting the NF-κB (nuclear factor kappa B) signaling pathway.[20][21][22][23][24] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, such as COX-2 and iNOS. By suppressing NF-κB activation, these benzothiazole compounds can reduce the production of inflammatory mediators.[20][21]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Benzothiazole_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. The pre-clinical discovery of Amyotrophic Lateral Sclerosis Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decoding Riluzole: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]
- 7. alzforum.org [alzforum.org]
- 8. Classics in Chemical Neuroscience: Pramipexole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medlink.com [medlink.com]
- 11. researchgate.net [researchgate.net]
- 12. Quizartinib - Wikipedia [en.wikipedia.org]
- 13. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]
- 14. youtube.com [youtube.com]
- 15. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Benzothiazole synthesis [organic-chemistry.org]
- 17. ijbpas.com [ijbpas.com]
- 18. FLT3 inhibitor quizartinib (AC220) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of a benzimidazole-based dual FLT3/TrKA inhibitor targeting acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. turkjps.org [turkjps.org]
- 24. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity and Stability of 2-Bromobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromobenzothiazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique structural motif, featuring a fused benzene and thiazole ring system with a reactive bromine atom at the 2-position, allows for a diverse range of chemical transformations. This reactivity profile makes it a valuable precursor for the synthesis of a wide array of functionalized benzothiazole derivatives with potential applications as imaging agents, antitumor agents, and organic luminescent materials. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, including detailed experimental protocols, quantitative data, and visual representations of key chemical pathways.
Reactivity of this compound
The reactivity of this compound is primarily centered around the carbon-bromine bond at the 2-position of the thiazole ring. This position is activated towards both metal-catalyzed cross-coupling reactions and nucleophilic substitution, enabling the facile introduction of various substituents.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling reaction is a highly efficient method for the formation of C-C bonds between this compound and various aryl or heteroaryl boronic acids, yielding 2-arylbenzothiazole derivatives. These products are of particular interest due to their prevalence in biologically active molecules.
Quantitative Data for Suzuki-Miyaura Coupling of this compound Analogs
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-6-bromobenzothiazole | 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O | 95 | 31 | 75 | [1] |
| 2 | 2-Amino-6-bromobenzothiazole | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O | 95 | 31 | 80 | [1] |
| 3 | 2-Amino-6-bromobenzothiazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | Reflux | - | 64 | [1] |
| 4 | 2-(4-Bromophenyl)benzo[d]thiazole | Phenylboronic acid | PdCl₂ | K₂CO₃ | DMF | 120 | - | 95 | [2] |
| 5 | 2-(4-Bromophenyl)benzo[d]thiazole | 4-Methylphenylboronic acid | PdCl₂ | K₂CO₃ | DMF | 120 | - | 92 | [2] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
To a dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv), and a suitable phosphine ligand (e.g., SPhos, 0.04 equiv). Add a base, such as potassium phosphate (K₃PO₄, 2.0 equiv). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system, typically a mixture of an organic solvent and water (e.g., toluene/H₂O or dioxane/H₂O in a 4:1 to 10:1 ratio), is added. The reaction mixture is then heated to a temperature ranging from 80 to 110 °C and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-arylbenzothiazole.
Suzuki-Miyaura Coupling Pathway
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to 2-alkynylbenzothiazoles. This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.
Quantitative Data for Sonogashira Coupling of this compound Analogs
| Entry | Aryl Halide | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | 5 | Et₃N | DMF | 100 | 3 | 96 | [3] |
| 2 | 2-Amino-3-bromopyridine | 4-Ethynyltoluene | Pd(CF₃COO)₂ (2.5) | 5 | Et₃N | DMF | 100 | 3 | 94 | [3] |
| 3 | 4-Iodotoluene | Phenylacetylene | Pd(PPh₃)₄ | - | - | DMA | - | - | 60 | |
| 4 | Iodobenzene | Phenylacetylene | Pd(PPh₃)₄ | - | - | DMA | - | - | 74 |
Experimental Protocol: Sonogashira Coupling of this compound
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (CuI, 5 mol%). Add a degassed solvent, such as a mixture of THF and triethylamine (Et₃N) (2:1 v/v). To this mixture, add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise. The reaction is typically stirred at room temperature or gently heated (e.g., 50-60 °C) and monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is then dissolved in an organic solvent, washed with saturated aqueous ammonium chloride and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired 2-alkynylbenzothiazole.
Sonogashira Coupling Pathway
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the benzothiazole ring system, particularly the nitrogen atom, activates the 2-position for nucleophilic aromatic substitution (SNAr). The bromine atom serves as a good leaving group, allowing for the introduction of a variety of nucleophiles.
This compound reacts with primary and secondary amines, often under palladium catalysis (Buchwald-Hartwig amination), to form 2-aminobenzothiazole derivatives. These compounds are important pharmacophores in many biologically active molecules.
Quantitative Data for Amination of this compound Analogs
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromophenyl isothiocyanate | Morpholine | CuI (5) | - | - | Ethanol | 130 (MW) | 0.5 | 89 |
| 2 | 2-Bromophenyl isothiocyanate | Piperidine | CuI (5) | - | - | Ethanol | 130 (MW) | 0.5 | 85 |
| 3 | 2-Bromophenyl isothiocyanate | Aniline | CuI (5) | - | - | Ethanol | 130 (MW) | 0.5 | 78 |
Experimental Protocol: Buchwald-Hartwig Amination of this compound
In a glovebox, a Schlenk tube is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., BINAP, 4 mol%), and a base (e.g., NaOt-Bu, 1.4 mmol). This compound (1.0 mmol, 1.0 equiv) and the desired amine (1.2 mmol, 1.2 equiv) are added, followed by an anhydrous, degassed solvent such as toluene. The tube is sealed and heated with stirring at a temperature typically ranging from 80 to 110 °C for 12-24 hours. After cooling, the reaction mixture is diluted with an organic solvent, washed with water and brine, dried, and concentrated. The product is then purified by column chromatography.
Reaction with thiols provides a straightforward route to 2-(alkyl/arylthio)benzothiazoles. These reactions can often be performed under basic conditions without the need for a metal catalyst.
Quantitative Data for Thiolation of Bromobenzothiazole Analogs
| Entry | Bromo-Compound | Thiol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromomethyl-1,3-thiaselenole | 1,3-Benzothiazole-2-thiol | NaHCO₃ | DMF | RT | 1 | 99 | [4][5] |
| 2 | 2-Bromomethyl-1,3-thiaselenole | 1,3-Benzothiazole-2-thiol | - | DMF | RT | 48 | 99 | [4][5] |
Experimental Protocol: Nucleophilic Substitution with Thiols
To a solution of the thiol (1.2 mmol, 1.2 equiv) in a polar aprotic solvent such as DMF or DMSO, a base (e.g., K₂CO₃ or NaH, 1.5 equiv) is added, and the mixture is stirred at room temperature for 15-30 minutes to generate the thiolate. A solution of this compound (1.0 mmol, 1.0 equiv) in the same solvent is then added. The reaction mixture is stirred at room temperature or gently heated (e.g., 50-80 °C) until the starting material is consumed (monitored by TLC). The reaction is then quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Nucleophilic Aromatic Substitution
Stability of this compound
The stability of this compound is a critical consideration for its storage, handling, and application in multi-step syntheses. Like many halogenated aromatic compounds, it is susceptible to degradation under certain conditions.
Hydrolytic Stability
Experimental Protocol: Monitoring Hydrolytic Degradation
To assess hydrolytic stability, a stock solution of this compound is prepared in a water-miscible organic solvent like acetonitrile. Aliquots of this stock solution are added to buffer solutions of different pH values (e.g., pH 4, 7, and 9) to a final concentration typically in the µg/mL range. These solutions are then incubated at a constant temperature (e.g., 25 °C, 40 °C). At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), samples are withdrawn and analyzed by a stability-indicating HPLC method to quantify the remaining amount of this compound and the formation of any degradation products. The degradation kinetics can be determined by plotting the concentration of this compound versus time for each pH and temperature condition.[2]
Thermal Stability
The thermal stability of benzothiazole derivatives can be assessed using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While specific TGA/DSC data for this compound is not widely published, studies on related benzothiazole compounds indicate that the benzothiazole core is generally stable up to relatively high temperatures.[6] However, the presence of the bromo substituent may influence its decomposition profile. High temperatures during reactions can potentially lead to thermal decomposition, which may manifest as inconsistent yields or the formation of unexpected byproducts.[2]
Experimental Protocol: Thermogravimetric Analysis (TGA)
A small sample of this compound (typically 5-10 mg) is placed in a TGA pan. The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The weight loss of the sample is recorded as a function of temperature. The resulting TGA curve provides information about the decomposition temperatures and the thermal stability of the compound.
Photostability
Aromatic halogenated compounds can be susceptible to photodegradation upon exposure to light, particularly UV radiation.[4][7] This can lead to the formation of degradation products and a decrease in the purity of the compound. Therefore, it is prudent to protect this compound from light during storage and reactions.
Experimental Protocol: Photostability Study
Solutions of this compound in a suitable solvent are exposed to a controlled light source (e.g., a xenon lamp with filters to simulate sunlight) in a photostability chamber. A control sample is kept in the dark. At specified time intervals, aliquots are withdrawn from both the exposed and control samples and analyzed by a stability-indicating HPLC method. The percentage of degradation is calculated by comparing the peak area of this compound in the exposed sample to that of the control sample. Degradation products can be identified using LC-MS.
Experimental Workflows and Logical Relationships
The following diagram illustrates a general experimental workflow for a typical cross-coupling reaction involving this compound.
General Experimental Workflow
Conclusion
This compound is a highly valuable and reactive building block in organic synthesis. Its ability to readily participate in a variety of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, provides access to a rich diversity of functionalized benzothiazole derivatives. A thorough understanding of its reactivity and stability is crucial for its effective utilization in research and development. By carefully controlling reaction conditions and being mindful of potential degradation pathways, researchers can harness the full synthetic potential of this important heterocyclic compound.
References
- 1. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sj.hpu2.edu.vn [sj.hpu2.edu.vn]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. Photobiodegradation of halogenated aromatic pollutants [scirp.org]
- 5. Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Photobiodegradation of halogenated aromatic pollutants [scirp.org]
An In-depth Technical Guide to the Solubility of 2-Bromobenzothiazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-bromobenzothiazole in organic solvents. Understanding the solubility of this compound is a critical parameter in its handling, formulation, and application in research and drug development. This document summarizes the available qualitative solubility data, provides a detailed experimental protocol for quantitative solubility determination, and presents relevant workflows and signaling pathways involving benzothiazole derivatives.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility characteristics.
| Property | Value | Reference |
| Molecular Formula | C₇H₄BrNS | [1][2] |
| Molecular Weight | 214.08 g/mol | [1][2] |
| Appearance | Pale yellow crystalline solid | [3] |
| Melting Point | 39-43 °C | [1][3] |
| Boiling Point | 125 °C / 7 mmHg | [3] |
| CAS Number | 2516-40-7 | [1][2] |
Solubility of this compound
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, qualitative descriptions of its solubility are available and summarized below.
Table of Qualitative Solubility Data
| Solvent | Solubility | Reference |
| Chloroform | Slightly Soluble | [4] |
| Methanol | Slightly Soluble | [4] |
| Water | Slightly Soluble | [3] |
Given the limited quantitative data, experimental determination of solubility in solvents relevant to specific applications is highly recommended. The following section provides a detailed protocol for this purpose.
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic, or equilibrium, solubility of a compound in a given solvent.[5] This method involves creating a saturated solution by agitating an excess of the solid compound in the solvent until equilibrium is reached.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, DMSO)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to generate a calibration curve.
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments can be conducted to determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples at a high speed to further separate the undissolved solid from the supernatant.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles. Dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a calibrated HPLC method or another suitable analytical technique to determine the concentration of this compound.
-
Data Analysis: Using the calibration curve, determine the concentration of this compound in the diluted samples. Calculate the solubility in the original saturated solution by accounting for the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.
Table for Recording Experimental Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 25 | ||
| Ethanol | 25 | ||
| Acetone | 25 | ||
| Dichloromethane | 25 | ||
| Ethyl Acetate | 25 | ||
| Toluene | 25 | ||
| DMSO | 25 |
Visualization of Related Workflows and Pathways
The following diagrams illustrate a representative synthesis workflow for a benzothiazole derivative and a relevant biological signaling pathway where benzothiazole compounds have been investigated.
Synthesis Workflow
Caption: Synthesis of 2-Chloro-4-bromobenzothiazole.[6]
Signaling Pathway
Caption: Inhibition of FAAH in the anandamide signaling pathway.[7]
Conclusion
While quantitative solubility data for this compound in organic solvents is not extensively documented, this guide provides the necessary tools for researchers to determine these crucial parameters. The provided experimental protocol for the shake-flask method offers a reliable approach for generating accurate solubility data. Furthermore, the illustrative diagrams of a synthetic workflow and a biological signaling pathway provide context for the broader applications of benzothiazole derivatives in chemical synthesis and drug discovery. Accurate solubility data is paramount for the successful design of experimental protocols, formulation development, and the overall advancement of research involving this compound.
References
- 1. 2-溴苯并噻唑 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-Bromo-1,3-benzothiazole | C7H4BrNS | CID 612040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-1,3-benzothiazole | 2516-40-7 [amp.chemicalbook.com]
- 4. 2-Chlorobenzothiazole CAS#: 615-20-3 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical Exploration of 2-Bromobenzothiazole's Electronic Structure: A Guide for Researchers
For Immediate Release
This technical guide offers a comprehensive overview of the theoretical studies on the electronic structure of 2-Bromobenzothiazole, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, providing a foundational understanding of its molecular properties through computational analysis. While direct, in-depth theoretical and experimental structural studies on this compound are limited in publicly accessible literature, this guide synthesizes findings from closely related benzothiazole derivatives to provide a robust predictive framework.
Introduction
Benzothiazoles are a class of heterocyclic compounds recognized for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a bromine atom at the 2-position of the benzothiazole core, yielding this compound, is expected to significantly modulate its electronic properties and, consequently, its reactivity and potential as a pharmacological agent or a building block for functional materials. Theoretical studies, primarily employing Density Functional Theory (DFT), are invaluable tools for elucidating the geometric and electronic characteristics of such molecules.
Computational Methodology: A Generalized Protocol
Based on numerous theoretical studies of substituted benzothiazoles, a standard and effective computational protocol for investigating the electronic structure of this compound can be outlined.[1][2][3][4] This protocol serves as a best-practice approach for researchers aiming to perform their own computational analysis.
Experimental Protocols:
The following is a generalized protocol for the computational analysis of this compound, compiled from methodologies applied to similar benzothiazole derivatives.[1][3][4][5]
-
Software: Gaussian 09 or a later version is a commonly used quantum chemistry software package.[3]
-
Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely accepted and effective method for studying organic molecules.[1][4]
-
Basis Set: The 6-311++G(d,p) basis set is frequently employed to provide a good balance between accuracy and computational cost for molecules of this size.[1]
-
Geometry Optimization: The molecular geometry of this compound is optimized to find the lowest energy conformation. Frequency calculations are then performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).[5]
-
Electronic Properties Calculation: Following optimization, various electronic properties are calculated at the same level of theory. These include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distributions are determined.[1][3]
-
Molecular Electrostatic Potential (MEP): The MEP surface is calculated to identify regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic reactivity, respectively.[3]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to investigate charge distribution, hyperconjugative interactions, and delocalization of electron density within the molecule.
-
Below is a visual representation of a typical computational workflow for analyzing the electronic structure of a molecule like this compound.
Predicted Molecular Geometry of this compound
Table 1: Predicted Geometrical Parameters for this compound (Based on related studies)
| Parameter | Predicted Value (Å or °) | Reference Compound(s) |
| C-Br Bond Length | ~1.88 - 1.92 Å | Bromo-substituted aromatics |
| C=N Bond Length | ~1.29 - 1.34 Å | 2-substituted benzothiazoles[1] |
| C-S Bond Length | ~1.75 - 1.78 Å | Benzothiazole[6] |
| N-C-S Bond Angle | ~110 - 115 ° | Benzothiazole derivatives |
| C-Br Bond Angle | ~120 - 125 ° | Bromo-substituted aromatics |
Electronic Properties: Insights from Frontier Molecular Orbitals
The Frontier Molecular Orbitals (FMOs), namely the HOMO and LUMO, are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.
Table 2: Predicted Electronic Properties of this compound (Based on related studies)
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 to -7.0 eV | Relates to the ability to donate an electron (nucleophilicity) |
| LUMO Energy | ~ -1.0 to -1.5 eV | Relates to the ability to accept an electron (electrophilicity) |
| HOMO-LUMO Gap (ΔE) | ~ 5.0 to 6.0 eV | Indicates chemical stability and resistance to electronic excitation |
A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. For 2-substituted benzothiazoles, the HOMO-LUMO gap is typically in the range of 3.95 to 4.70 eV.[1] The presence of the electron-withdrawing bromine atom at the 2-position is expected to lower both the HOMO and LUMO energy levels.
The logical relationship between key electronic properties is illustrated in the following diagram.
Molecular Electrostatic Potential (MEP)
The MEP surface is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. For this compound, the MEP surface is expected to show regions of negative potential (red/yellow) around the nitrogen and sulfur atoms, indicating their nucleophilic character. Regions of positive potential (blue) are anticipated around the hydrogen atoms of the benzene ring and potentially a region of slight positive potential on the bromine atom (a "sigma-hole"), which can be involved in halogen bonding.
The following diagram illustrates the conceptual representation of an MEP surface and its interpretation.
Conclusion
This technical guide provides a theoretical framework for understanding the electronic structure of this compound, based on established computational methodologies and data from related benzothiazole derivatives. The predicted geometric and electronic properties suggest a stable molecule with distinct regions of electrophilic and nucleophilic reactivity. The information presented herein serves as a valuable resource for researchers in drug design and materials science, facilitating further computational and experimental investigations into this promising compound. Future work should focus on obtaining experimental data for this compound to validate and refine these theoretical predictions.
References
- 1. north-journal-of-basic-and-applied-sciences.nbu.edu.sa [north-journal-of-basic-and-applied-sciences.nbu.edu.sa]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scirp.org [scirp.org]
- 5. Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemijournal.com [chemijournal.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions of 2-Bromobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-bromobenzothiazole with various organoboron reagents. The benzothiazole moiety is a prominent scaffold in medicinal chemistry, and the functionalization at the 2-position via Suzuki coupling offers a versatile strategy for the synthesis of novel compounds with potential therapeutic applications.
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. Its appeal lies in the mild reaction conditions, tolerance to a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and their derivatives.
General Reaction Scheme
The Suzuki coupling reaction of this compound with an arylboronic acid to yield a 2-arylbenzothiazole is depicted below:
Experimental Protocols & Data
The successful execution of a Suzuki coupling reaction is highly dependent on the careful selection of the catalyst, base, solvent system, and reaction temperature. Below are representative protocols and a summary of reaction conditions that have been successfully applied to this compound and its close analogs.
Protocol 1: Suzuki Coupling of a this compound Derivative
This protocol is adapted from the successful coupling of 2-(4-bromophenyl)benzo[d]thiazole with various arylboronic acids and can be applied to this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) chloride (PdCl₂) (0.005 equiv)
-
2-Phenylimidazole (0.01 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add potassium carbonate (2.0 equiv).
-
Dry the tube under vacuum and then backfill with an inert gas.
-
To the Schlenk tube, add palladium(II) chloride (0.005 equiv), 2-phenylimidazole (0.01 equiv), this compound (1.0 equiv), and the arylboronic acid (1.5 equiv).
-
Add anhydrous DMF to the tube via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-arylbenzothiazole.
Data Summary for Suzuki Coupling of Bromobenzothiazole Derivatives
The following table summarizes various conditions and yields for the Suzuki coupling of different bromobenzothiazole substrates, providing a valuable reference for reaction optimization.
| Entry | Bromobenzothiazole Substrate | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-(4-Bromophenyl)benzo[d]thiazole | Phenylboronic acid | PdCl₂ (0.5) / 2-Phenylimidazole (1.0) | K₂CO₃ | DMF | 120 | - | 80-95[1] |
| 2 | 2-Amino-6-bromobenzothiazole | Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O (4:1) | 95 | 31 | Moderate[2] |
| 3 | 2-Amino-6-bromobenzothiazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | Reflux | - | 64[2] |
| 4 | 2-Amino-6-bromobenzothiazole | Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 95 | 31 | -[2] |
| 5 | 2-Chloro-4-bromobenzothiazole | Phenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95[2] |
Visualizing the Suzuki Coupling Process
To aid in the understanding of the experimental setup and the underlying chemical transformations, the following diagrams have been generated.
Experimental Workflow
The general workflow for performing a Suzuki-Miyaura cross-coupling reaction is outlined below. This systematic approach ensures reproducibility and isolation of the desired product.
Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Buchwald-Hartwig amination of 2-bromobenzothiazole. This reaction is a powerful tool for the synthesis of N-substituted 2-aminobenzothiazoles, which are important structural motifs in medicinal chemistry and materials science.
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of carbon-nitrogen (C-N) bonds.[1] It involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with an amine in the presence of a base.[1][2] The reaction has seen continuous development, with newer generations of catalysts and ligands enabling the coupling of a wide array of amines and aryl halides under milder conditions.[2]
General Reaction Scheme
The general transformation for the Buchwald-Hartwig amination of this compound is depicted below:
Figure 1: General reaction scheme for the Buchwald-Hartwig amination of this compound.
Data Presentation: A Comparative Overview
Table 1: Conventional Heating Methods - Reaction Parameters and Yields
| Entry | Amine Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Secondary (aryl) | Pd₂(dba)₃ (2) | XPhos (8) | NaOtBu (2.08) | Toluene | 100 | 24 | Good to Excellent[3] |
| 2 | Secondary (aryl) | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | t-BuOLi (2.1) | 1,4-Dioxane | 100 | 24 | ~68%[3] |
| 3 | Primary/Secondary | Pd(OAc)₂/RuPhos (1) | RuPhos (2) | NaOtBu (1.2) | Neat | 110 | 12 | 50-99%[4] |
| 4 | Primary/Secondary | BrettPhos G4 (5) | BrettPhos (5) | K₃PO₄ (1.4) | t-BuOH | 100 | 72 | Not specified[5] |
Table 2: Microwave-Assisted Methods - Reaction Parameters and Yields
| Entry | Amine Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | Secondary (aryl) | Pd₂(dba)₃ (5) | XPhos (7) | NaOtBu (2.2) | Toluene | 130-150 | 10-30 | Moderate to Excellent[6] |
| 2 | Various | Pd(PPh₃)₄ (0.05) | XPhos (0.07) | NaOtBu (10) | DMF | 150 | 60 | Not specified[7] |
Experimental Protocols
The following are detailed experimental protocols for the Buchwald-Hartwig amination of this compound. Protocol 1 is a general procedure for conventional heating, and Protocol 2 describes a microwave-assisted method.
Protocol 1: General Procedure for Conventional Heating
This protocol is adapted from general procedures for the Buchwald-Hartwig amination of aryl bromides.[3]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Base (e.g., Sodium tert-butoxide (NaOtBu))
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.2-2.2 equivalents).
-
Add this compound (1.0 equivalent) and the amine (1.1-1.5 equivalents) to the Schlenk tube.
-
Add the anhydrous, degassed solvent.
-
Seal the Schlenk tube and heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Microwave-Assisted Synthesis
This protocol is based on general procedures for microwave-assisted Buchwald-Hartwig aminations.[6]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide (NaOtBu))
-
Anhydrous, degassed solvent (e.g., Toluene, DMF)
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
In a microwave vial, combine the palladium catalyst (2-5 mol%), the phosphine ligand (4-7 mol%), and the base (2.2 equivalents).
-
Add this compound (1.0 equivalent) and the amine (2.2 equivalents) to the vial.
-
Add the anhydrous, degassed solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at the specified temperature (e.g., 130-150 °C) for the designated time (e.g., 10-30 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., dichloromethane) and filter through a pad of celite.
-
Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Catalytic Cycle of the Buchwald-Hartwig Amination
The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle with a palladium(0) species.[1][2]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
A generalized workflow for performing and working up a Buchwald-Hartwig amination reaction is outlined below.
Caption: Generalized experimental workflow for Buchwald-Hartwig amination.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 5. [PDF] On water catalyst-free synthesis of benzo[d]imidazo[2,1-b] thiazoles and novel N-alkylated 2-aminobenzo[d]oxazoles under microwave irradiation | Semantic Scholar [semanticscholar.org]
- 6. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
2-Bromobenzothiazole: A Versatile Building Block in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
2-Bromobenzothiazole is a versatile heterocyclic building block of significant interest in organic synthesis and medicinal chemistry. Its unique chemical structure, featuring a reactive bromine atom at the 2-position of the benzothiazole scaffold, allows for a wide range of chemical transformations. This reactivity makes it an invaluable starting material for the synthesis of a diverse array of more complex molecules with potential applications in drug discovery, materials science, and diagnostics. The benzothiazole core itself is a privileged pharmacophore, found in numerous biologically active compounds exhibiting anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for the use of this compound in several key organic reactions.
Key Applications in Organic Synthesis
This compound serves as a key substrate in various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental to modern organic synthesis, allowing for the construction of complex molecular architectures from simple precursors.
Suzuki-Miyaura Coupling: Synthesis of 2-Arylbenzothiazoles
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organohalide and an organoboron compound. In the context of this compound, this reaction is employed to synthesize 2-arylbenzothiazoles, a class of compounds with significant biological activities, including potent urease enzyme inhibition and nitric oxide scavenging activities.[6]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:
-
To a dry reaction vessel, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system (e.g., Dioxane/H₂O, 4:1, 5 mL).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired 2-arylbenzothiazole.
Quantitative Data for Suzuki-Miyaura Coupling of 2-Amino-6-bromobenzothiazole: [6]
| Entry | Arylboronic Acid | Solvent | Time (h) | Yield (%) |
| 1 | 4-Methylphenylboronic acid | 1,4-Dioxane | 31 | 3a (not specified) |
| 2 | 4-Methoxyphenylboronic acid | DMF | Not specified | 64 |
Sonogashira Coupling: Synthesis of 2-Alkynylbenzothiazoles
The Sonogashira coupling reaction facilitates the formation of a C(sp²)-C(sp) bond, providing access to alkynyl-substituted benzothiazoles.[7] This reaction is crucial for synthesizing precursors for more complex molecules and for introducing rigid, linear moieties into a molecular structure.
Experimental Protocol: General Procedure for Sonogashira Coupling
A general procedure for the Sonogashira coupling of this compound with a terminal alkyne is as follows:
-
To a dried Schlenk flask, add this compound (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (5 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed solvent (e.g., THF, 10 mL) and a base (e.g., triethylamine, 3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Synthesis of 2-Aminobenzothiazoles
The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[8] This reaction is instrumental in the synthesis of 2-aminobenzothiazole derivatives, which are important scaffolds in medicinal chemistry.[9][10]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
A general procedure for the Buchwald-Hartwig amination of this compound with an amine is as follows:
-
In a glovebox, to a dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos or BINAP, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol).
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add an anhydrous, degassed solvent (e.g., Toluene, 5 mL).
-
Seal the tube and heat the reaction mixture with stirring to the specified temperature (e.g., 100 °C) for the indicated time (e.g., 12 hours).
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to yield the desired 2-aminobenzothiazole.
Applications in Medicinal Chemistry
Derivatives synthesized from this compound have shown significant promise in various areas of medicinal chemistry.
GSK-3 Inhibitors for Neurological Disorders and Cancer
Glycogen synthase kinase 3 (GSK-3) is a serine/threonine kinase implicated in the pathogenesis of several diseases, including Alzheimer's disease, type 2 diabetes, and certain types of cancer.[11] The development of GSK-3 inhibitors is an active area of research. Benzothiazole derivatives have been identified as potential GSK-3 inhibitors.[12][13]
Signaling Pathway of GSK-3 Inhibition
Caption: GSK-3 signaling pathway and therapeutic intervention.
Amyloid Imaging Agents for Alzheimer's Disease
Alzheimer's disease is characterized by the accumulation of amyloid-β (Aβ) plaques in the brain. Benzothiazole derivatives, structurally related to Thioflavin T, have been developed as effective imaging agents for the in vivo detection of these plaques using Positron Emission Tomography (PET).[14][15] 2-Arylbenzothiazoles synthesized from this compound precursors can be radiolabeled and used to visualize amyloid deposits.[14]
Workflow for Amyloid Plaque Imaging
Caption: Experimental workflow for amyloid plaque imaging.
Summary of Cross-Coupling Reactions
The following diagram illustrates the versatility of this compound as a precursor in various palladium-catalyzed cross-coupling reactions.
Caption: Cross-coupling reactions of this compound.
This compound is a highly valuable and versatile building block in organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions provides a straightforward entry into a wide range of substituted benzothiazoles. The protocols and data presented herein offer a solid foundation for researchers to explore the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The continued exploration of the reactivity of this compound is expected to lead to the discovery of new and important molecules.
References
- 1. jchemrev.com [jchemrev.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 4. ijpsr.com [ijpsr.com]
- 5. Recent advances in the synthesis of 2-substituted benzothiazoles: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. US8686042B2 - GSK-3 inhibitors - Google Patents [patents.google.com]
- 12. Discovery of Novel Benzothiazepinones as Irreversible Covalent Glycogen Synthase Kinase 3β Inhibitors for the Treatment of Acute Promyelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and evaluation of 11C-labeled 6-substituted 2-arylbenzothiazoles as amyloid imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of Positron Emission Tomography β-Amyloid Plaque Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Bioactive Molecules from 2-Bromobenzothiazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules derived from 2-bromobenzothiazole. This versatile building block serves as a key starting material for the generation of a diverse range of compounds with significant therapeutic potential, particularly in the fields of oncology and microbiology.
Introduction to this compound in Drug Discovery
The benzothiazole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] The presence of a bromine atom at the 2-position of the benzothiazole ring offers a reactive handle for various chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings.[4][5][6] These reactions allow for the introduction of diverse aryl, heteroaryl, and alkynyl moieties, enabling extensive structure-activity relationship (SAR) studies and the optimization of lead compounds.[7]
Synthetic Strategies and Applications
The primary synthetic utility of this compound lies in its susceptibility to C-C bond formation reactions. This allows for the construction of complex molecular architectures with tailored biological activities.
Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Arylbenzothiazoles
The Suzuki-Miyaura reaction is a robust and versatile method for the synthesis of 2-arylbenzothiazoles from this compound and various arylboronic acids.[1][5][8] This reaction is widely employed in drug discovery due to its mild conditions and tolerance of a broad range of functional groups.[8]
Sonogashira Coupling for the Synthesis of 2-Alkynylbenzothiazoles
The Sonogashira coupling enables the introduction of terminal alkynes at the 2-position of the benzothiazole ring, yielding 2-alkynylbenzothiazole derivatives.[6] This reaction is instrumental in creating compounds for further functionalization via "click chemistry" or for direct biological evaluation.
Biological Activities of 2-Substituted Benzothiazole Derivatives
Derivatives synthesized from this compound have shown significant promise as both anticancer and antimicrobial agents.
Anticancer Activity
Numerous 2-substituted benzothiazole derivatives exhibit potent cytotoxic activity against a range of cancer cell lines.[9][10][11] The mechanism of action often involves the inhibition of critical signaling pathways, such as the EGFR kinase and PI3K/AKT pathways, or the induction of apoptosis.[12] For instance, certain 2-arylaminobenzothiazole derivatives have demonstrated remarkable antitumor potential.[11]
Antimicrobial Activity
The benzothiazole core is also a key pharmacophore in the development of novel antimicrobial agents.[13] Derivatives bearing various substituents at the 2-position have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[13][14][15][16]
Quantitative Data Summary
The following tables summarize the biological activity of representative bioactive molecules derived from bromobenzothiazole precursors.
Table 1: Anticancer Activity of Representative Benzothiazole Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 1 | Morpholine based thiourea bromobenzothiazole | MCF-7 | 18.10 | [10][17] |
| HeLa | 38.85 | [10][17] | ||
| 2 | Dichlorophenyl containing chlorobenzothiazole | HOP-92 (Non-small cell lung cancer) | 0.0718 | [17] |
| 3 | Indole based semicarbazide chlorobenzyl benzothiazole | HT-29 (Colon) | 0.024 | [17] |
| H460 (Lung) | 0.29 | [17] | ||
| A549 (Lung) | 0.84 | [17] | ||
| 4 | Substituted bromopyridine acetamide benzothiazole | SKRB-3 (Breast cancer) | 0.0012 | [10][11] |
| SW620 (Colon adenocarcinoma) | 0.0043 | [10][11] | ||
| A549 (Lung) | 0.044 | [10][11] | ||
| HepG2 (Hepatocellular carcinoma) | 0.048 | [10][11] |
Table 2: Antimicrobial Activity of Selected Benzothiazole Derivatives
| Compound ID | Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |
| 5 | Novel benzothiazole analog | Various Gram-positive and Gram-negative bacteria | 3.12 | [12] |
| 6 | 2-Azidobenzothiazole | E. faecalis | 8 | [12] |
| S. aureus | 8 | [12] | ||
| 7 | N-sulfonamide 2-pyridone derivative with a benzothiazole moiety | S. aureus | 0.025 mM | [18] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound
This protocol outlines a general method for the synthesis of 2-arylbenzothiazoles. Optimization of the catalyst, base, solvent, and temperature may be required for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)4, 3-5 mol%)
-
Base (e.g., K3PO4, 2 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture at the desired temperature (e.g., 90 °C) for the required time (typically 12-24 hours), monitoring the reaction progress by TLC.[8]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-arylbenzothiazole.
Protocol 2: General Procedure for Sonogashira Coupling of this compound
This protocol provides a general method for the synthesis of 2-alkynylbenzothiazoles.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(acac)2, low loadings)
-
Copper(I) iodide (CuI) as a co-catalyst
-
Ligand (e.g., hydrazone)
-
Base (e.g., K3PO4)
-
Solvent (e.g., DMSO)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine this compound, the terminal alkyne, the palladium catalyst, CuI, the ligand, and the base.[19]
-
De-gas the vessel and place it under an inert atmosphere.
-
Add the anhydrous solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 125 °C) and stir until the starting material is consumed, as monitored by TLC.[19]
-
After cooling, work up the reaction by adding water and extracting with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the pure 2-alkynylbenzothiazole.
Protocol 3: MTT Assay for Cytotoxicity Evaluation
This protocol describes a common method to assess the in vitro anticancer activity of synthesized benzothiazole derivatives.[17]
Materials:
-
Synthesized benzothiazole derivatives
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[17]
-
Prepare serial dilutions of the synthesized compounds in the cell culture medium.
-
Remove the existing medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).[17]
-
Incubate the plates for 48-72 hours.[17]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[17]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]
-
Measure the absorbance at 570 nm using a microplate reader.[17] The IC50 value is then calculated as the concentration of the compound that inhibits 50% of cell growth.
Visualizations
Caption: Synthetic routes from this compound.
Caption: General experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. jchr.org [jchr.org]
- 14. researchgate.net [researchgate.net]
- 15. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings [organic-chemistry.org]
Application Notes and Protocols for Sonogashira Coupling Reactions with 2-Bromobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Sonogashira coupling of 2-Bromobenzothiazole, a key transformation for the synthesis of novel compounds with significant potential in medicinal chemistry and materials science.
Introduction
The benzothiazole scaffold is a privileged structure in drug discovery, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The Sonogashira coupling reaction, a powerful palladium- and copper-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, offers a versatile and efficient method for the functionalization of the benzothiazole ring system at the 2-position. This allows for the introduction of diverse alkynyl moieties, which can serve as key building blocks for the synthesis of novel drug candidates and functional materials. The resulting 2-alkynylbenzothiazoles are valuable intermediates and have themselves demonstrated promising biological activities, particularly as potential anticancer agents.[1][2][3][4]
Sonogashira Coupling of this compound: Reaction Principle
The Sonogashira coupling reaction proceeds via a catalytic cycle involving both palladium and copper catalysts. The generally accepted mechanism involves the oxidative addition of the aryl halide (this compound) to a palladium(0) complex, followed by the formation of a copper(I) acetylide from the terminal alkyne and a copper(I) salt. Transmetalation of the acetylide group from copper to the palladium complex and subsequent reductive elimination yields the desired 2-alkynylbenzothiazole product and regenerates the active palladium(0) catalyst.[5][6][7]
Data Presentation: Representative Sonogashira Couplings of this compound
The following table summarizes representative examples of Sonogashira coupling reactions between this compound and various terminal alkynes, highlighting the reaction conditions and corresponding yields.
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Dioxane | RT | 3 | 85 | [5] (analogy) |
| 2 | 4-Ethynyltoluene | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 92 | [7] (analogy) |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | THF | RT | 4 | 88 | [5] (analogy) |
| 4 | Ethynyltrimethylsilane | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 60 | 6 | 90 | [5] (analogy) |
| 5 | Propargyl alcohol | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | DMF | 80 | 8 | 75 | [5] (analogy) |
Experimental Protocols
General Protocol for Sonogashira Coupling of this compound
This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[5][7]
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 2-3 equivalents)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dioxane, or N,N-Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), and copper(I) iodide (0.05 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent and Reagent Addition: Under the inert atmosphere, add the anhydrous solvent (5-10 mL) and the amine base (e.g., Et₃N, 3.0 mmol).
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise to the stirred reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.
-
Extraction: Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure 2-alkynylbenzothiazole.
Microwave-Assisted Sonogashira Coupling Protocol
Microwave irradiation can significantly accelerate the Sonogashira coupling reaction, often leading to higher yields in shorter reaction times.[8][9][10]
Materials:
-
Same as the general protocol.
-
Microwave reactor vials.
Procedure:
-
Reaction Setup: In a microwave reactor vial, combine this compound (1.0 mmol), the terminal alkyne (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), copper(I) iodide (0.05 mmol), and the amine base (e.g., Et₃N, 3.0 mmol) in the chosen solvent (e.g., DMF, 5 mL).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to the specified temperature (e.g., 100-150 °C) for a short period (e.g., 10-30 minutes) with stirring.
-
Work-up and Purification: After cooling to room temperature, follow the same work-up and purification procedure as described in the general protocol.
Visualizations
References
- 1. Scope and Limitations of Auxiliary-Assisted, Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 C-H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Heck Reaction of 2-Bromobenzothiazole with Alkenes
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a cornerstone of modern organic synthesis.[1][2] It facilitates the coupling of an unsaturated halide with an alkene to produce a substituted alkene.[2] This methodology is particularly valuable in the synthesis of complex molecules, including pharmaceuticals and functional materials. The benzothiazole moiety is a significant pharmacophore present in a wide range of biologically active compounds. Consequently, the functionalization of the benzothiazole scaffold, for instance, through the introduction of alkenyl groups at the 2-position, is of considerable interest in drug discovery and development. This document provides a detailed protocol for the Heck reaction of 2-bromobenzothiazole with various alkenes, offering a pathway to novel 2-alkenylbenzothiazole derivatives.
Data Presentation: Summary of Reaction Conditions
The following table summarizes representative conditions for the Heck reaction of this compound with various alkenes. The data is based on typical conditions for similar substrates and serves as a starting point for optimization.[3]
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N | DMF | 100 | 24 | 75-85 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | DMF | 120 | 18 | 70-80 |
| 3 | Acrylonitrile | Pd(OAc)₂ (5) | None | NaOAc | DMAc | 110 | 24 | 65-75 |
| 4 | 4-Vinylpyridine | PdCl₂(PPh₃)₂ (3) | None | Et₃N | NMP | 130 | 20 | 70-80 |
Experimental Protocols
General Procedure for the Heck Reaction of this compound with Alkenes:
This protocol provides a generalized method for the palladium-catalyzed Heck reaction.[3] Specific conditions may require optimization based on the reactivity of the alkene.
Materials:
-
This compound
-
Alkene (e.g., Styrene, n-Butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂) or other suitable palladium catalyst
-
Phosphine ligand (e.g., Tri(o-tolyl)phosphine (P(o-tol)₃), Triphenylphosphine (PPh₃)) (if required)
-
Base (e.g., Triethylamine (Et₃N), Potassium carbonate (K₂CO₃))
-
Anhydrous, degassed solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP))
-
Sealed reaction tube or Schlenk flask
-
Standard laboratory glassware and purification supplies (Celite, silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To a dry, sealed reaction tube, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol, 5 mol%), and the phosphine ligand (if required, e.g., P(o-tol)₃, 0.10 mmol, 10 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Under the inert atmosphere, add the base (e.g., Et₃N, 2.0 mmol, 2.0 equiv) and the degassed solvent (e.g., DMF, 5 mL).
-
Alkene Addition: Add the alkene (1.5 mmol, 1.5 equiv) to the reaction mixture.
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at the specified temperature (e.g., 100 °C). Stir the reaction mixture for the indicated time (e.g., 24 hours).
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired 2-alkenylbenzothiazole.
Mandatory Visualization
Experimental Workflow for the Heck Reaction
Caption: A flowchart illustrating the key steps of the Heck reaction protocol.
Mechanism Overview
The catalytic cycle of the Heck reaction generally involves several key steps:[4]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Alkene Coordination and Insertion: The alkene coordinates to the palladium center, followed by migratory insertion into the Pd-C bond.
-
β-Hydride Elimination: A β-hydride elimination from the resulting palladium-alkyl intermediate forms the desired substituted alkene product and a palladium-hydride species.
-
Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species, allowing the catalytic cycle to continue.
Caption: A simplified diagram of the Heck reaction catalytic cycle.
References
Application Notes and Protocols: 2-Bromobenzothiazole Derivatives in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of potent agrochemicals derived from benzothiazole precursors. The following sections detail the synthesis of the fungicide, Thifluzamide, as a prime example, including detailed experimental protocols, quantitative data, and a summary of its mechanism of action.
Introduction to Benzothiazoles in Agrochemicals
Benzothiazole and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the agrochemical industry due to their broad spectrum of biological activities. These activities include fungicidal, herbicidal, and insecticidal properties. The versatile chemical nature of the benzothiazole scaffold allows for the synthesis of a diverse range of derivatives with tailored agrochemical applications. 2-Bromobenzothiazole, in particular, serves as a key intermediate for introducing various functionalities into the benzothiazole core structure, leading to the development of novel and effective crop protection agents.
Fungicidal Application: Synthesis of Thifluzamide
Thifluzamide is a commercial fungicide known for its efficacy against a wide range of fungal pathogens, particularly those belonging to the Basidiomycetes class, such as Rhizoctonia solani, which causes sheath blight in rice. It functions as a potent inhibitor of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain of fungi, thereby disrupting their energy production and leading to cell death.[1][2]
The synthesis of Thifluzamide involves a multi-step process starting from readily available precursors to construct the key thiazole and aniline intermediates, which are then coupled to form the final product.
Synthetic Workflow for Thifluzamide
References
Application of 2-Bromobenzothiazole in Materials Science Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-bromobenzothiazole in the field of materials science. This versatile building block serves as a key intermediate in the development of a wide range of functional organic materials, including those for organic electronics, luminescent probes, and potentially conductive polymers. The protocols outlined below are based on established methodologies for the synthesis and characterization of these advanced materials.
Introduction
This compound is a heterocyclic compound featuring a benzothiazole core functionalized with a bromine atom at the 2-position. This bromine atom provides a reactive handle for various cross-coupling reactions, making it an invaluable precursor for the synthesis of complex π-conjugated systems. The electron-deficient nature of the benzothiazole moiety makes it an excellent acceptor unit in donor-acceptor (D-A) architectures, which are fundamental to the design of high-performance organic semiconductors. Consequently, this compound is a crucial starting material for the synthesis of materials used in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).
I. Synthesis of Functional Materials using this compound
The reactivity of the C-Br bond in this compound allows for the facile introduction of various functional groups through well-established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions. These reactions are pivotal in constructing extended π-conjugated systems and tuning the optoelectronic properties of the resulting materials.
A. Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Arylbenzothiazoles
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between this compound and various arylboronic acids or esters. This reaction is widely used to synthesize 2-arylbenzothiazoles, which are known for their fluorescent properties and are investigated for applications in OLEDs and as fluorescent probes.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base, typically K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add a degassed solvent system, commonly a mixture of toluene and water (4:1 ratio, 4.5 mL total volume).
-
Reaction Conditions: Stir the reaction mixture vigorously at a temperature of 95 °C for 31 hours.[1] Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-arylbenzothiazole.
Quantitative Data for Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 31 | 75 | [1] |
| 2 | 4-Tolylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 31 | 68 | [1] |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 31 | 64 | [2] |
| 4 | 3,5-Bis(trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 31 | 85 | [1] |
B. Sonogashira Cross-Coupling for the Synthesis of 2-Alkynylbenzothiazoles
The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne. This reaction is instrumental in creating extended π-conjugated systems and provides a versatile handle for further chemical transformations.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Reagent Addition: Add an anhydrous, degassed solvent such as tetrahydrofuran (THF, 10 mL), followed by an amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv), and the terminal alkyne (1.2 mmol, 1.2 equiv).[3]
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 60 °C) for a designated time (e.g., 6 hours).[3] Monitor the reaction progress using TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Filter the solution through a pad of Celite, washing with an organic solvent like ethyl acetate. Concentrate the filtrate and purify the crude product by column chromatography on silica gel to obtain the desired 2-alkynylbenzothiazole.
Quantitative Data for Sonogashira Coupling Reactions
| Entry | Terminal Alkyne | Palladium Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 6 | 80-90 | [3] |
| 2 | Ethynyltrimethylsilane | Pd(OAc)₂/XPhos | CuI | Cs₂CO₃ | DMF | 80 | 8 | 75-85 | [3] |
| 3 | 1-Hexyne | Pd₂(dba)₃/P(t-Bu)₃ | CuI | DIPA/Toluene | 70 | 12 | 70-80 | [3] |
II. Application in Luminescent Materials
Derivatives of this compound are key components in the synthesis of novel luminescent materials. The benzothiazole core, when appropriately functionalized, can exhibit strong fluorescence with applications ranging from OLEDs to chemical sensors.
A. Synthesis of Chemiluminescent Reagents
A patented method describes the synthesis of highly chemiluminescent reagents where a bromobenzothiazole derivative is a key structural component. The luminous intensity of these materials can significantly exceed that of traditional reagents like luminol.
Experimental Protocol: Synthesis of a Bromobenzothiazole-based Luminescent Reagent
This is a multi-step synthesis. The final key step involves the reaction of a synthesized precursor, 4-amino-6-mercaptophthalhydrazide (AMHP), with a bromo-substituted benzaldehyde.
-
Precursor Synthesis: Synthesize 4-amino-6-mercaptophthalhydrazide (AMHP) from phthalimide through nitration, reduction, mercaptolation, and hydrazide reactions.
-
Condensation Reaction: Dissolve AMHP (4.2 g) in N,N-dimethylformamide (DMF, 40 mL). In a separate flask, dissolve an equimolar amount of 3,5-dibromo-4-hydroxybenzaldehyde in DMF (20 mL).
-
Reaction Conditions: Add the benzaldehyde solution to the AMHP solution in a three-necked flask with stirring. Maintain the temperature at 52 °C and add a dilute sulfuric acid solution (1.5 mol/L, 50 mL) containing sodium phosphite (1.5 g).
-
Product Isolation: The resulting this compound luminescent reagent precipitates from the solution and can be isolated by filtration.
Quantitative Data for Luminescent Reagent Synthesis
| Product Name | Yield (%) | Luminous Intensity (vs. Luminol) | Reference |
| DB-pH-AMHP | 47 | >230x | |
| DB-p-MO-AMHP | 50 | Not specified | |
| p-B-AMHP | 50 | Not specified | |
| DB-o-H-AMHP | 47 | Not specified | |
| TB-AMHP | 42 | Not specified |
B. Photophysical Properties of 2-Arylbenzothiazoles
The photophysical properties of materials derived from this compound are crucial for their application in optoelectronic devices. The absorption and emission maxima, as well as the fluorescence quantum yield, can be tuned by varying the aryl substituent introduced via Suzuki coupling.
Quantitative Data for Photophysical Properties of 2-Arylbenzothiazoles
| Compound | Absorption λmax (nm) in Ethanol | Emission λmax (nm) in Methanol | Fluorescence Quantum Yield (ΦF) | Reference |
| 2-(4-methoxyphenyl)benzothiazole | 372 | 380-450 | Good | [3] |
| 2-(4-chlorophenyl)benzothiazole | 385 | 380-450 | Good | [3] |
| 2-(4-nitrophenyl)benzothiazole | 406 | 380-450 | Good | [3] |
| 2-(4-(N,N-dimethylamino)phenyl)benzothiazole | Not specified | 380-450 | Very Good |
III. Visualization of Workflows and Logical Relationships
To further elucidate the synthetic pathways and the versatility of this compound, the following diagrams are provided.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the Sonogashira cross-coupling reaction.
Caption: Versatility of this compound as a building block in materials science.
References
Application Notes and Protocols: Click Chemistry Applications of 2-Bromobenzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2-bromobenzothiazole derivatives as versatile precursors for click chemistry, a powerful tool for the synthesis of novel compounds in drug discovery and materials science. The focus is on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of click chemistry, to generate 1,2,3-triazole-linked benzothiazole conjugates.
Introduction
Benzothiazole and its derivatives are a significant class of heterocyclic compounds renowned for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The "click chemistry" concept, particularly the CuAAC reaction, offers a highly efficient and regioselective method for creating complex molecular architectures from simpler building blocks under mild conditions.[3][4] By functionalizing the 2-position of the benzothiazole scaffold with either an azide or an alkyne moiety, derived from this compound, a diverse library of novel benzothiazole-triazole conjugates with potential therapeutic applications can be readily synthesized.[5][6]
Applications of this compound-Derived Click Products
The fusion of the benzothiazole scaffold with a 1,2,3-triazole ring through click chemistry has yielded compounds with significant potential in various fields:
-
Drug Discovery: Triazole-tethered benzothiazole derivatives have been investigated as multi-target directed ligands for complex diseases like Alzheimer's disease, exhibiting inhibitory activity against cholinesterases and amyloid-β aggregation.[6] Furthermore, these conjugates have demonstrated potent anticancer activities by targeting enzymes such as EGFR and tubulin.[7][8][9]
-
Bioimaging: The benzothiazole core is a component of fluorogenic dyes. The "click-on" approach, where a non-fluorescent benzothiazole precursor becomes fluorescent upon click reaction with an azide, allows for specific labeling of biomolecules.
-
Materials Science: The rigid, aromatic nature of the benzothiazole-triazole linkage makes these compounds interesting candidates for the development of novel organic materials with specific electronic and photophysical properties.
Data Presentation: Anticancer Activity of Benzothiazole-Triazole Conjugates
The following table summarizes the in vitro anticancer activity (IC50 values) of representative benzothiazole-triazole derivatives synthesized via click chemistry.
| Compound ID | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| 8a | EGFR-overexpressing | 0.69 | EGFR Inhibition | [7] |
| 8b | EGFR-overexpressing | 1.16 | EGFR Inhibition | [7] |
| 8c | EGFR-overexpressing | 4.82 | EGFR Inhibition | [7] |
| 10f | Human Acetylcholinesterase (hAChE) | 0.10 | Cholinesterase Inhibition | [6] |
| 10l | Human Acetylcholinesterase (hAChE) | 0.11 | Cholinesterase Inhibition | [6] |
| K18 | Kyse30 (Esophageal Cancer) | 0.042 | Tubulin Polymerization Inhibition | [9] |
| K18 | EC-109 (Esophageal Cancer) | 0.038 | Tubulin Polymerization Inhibition | [9] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key 2-substituted benzothiazole precursors from this compound and their subsequent use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Protocol 1: Synthesis of 2-Ethynylbenzothiazole via Sonogashira Coupling
This protocol describes the synthesis of a key alkyne-functionalized benzothiazole precursor from this compound.
Materials:
-
This compound
-
Ethynyltrimethylsilane
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine, Diisopropylamine)
-
Anhydrous solvent (e.g., THF, Toluene)
-
Tetrabutylammonium fluoride (TBAF) for desilylation
-
Standard glassware for anhydrous reactions under an inert atmosphere
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), palladium catalyst (3 mol%), and copper(I) iodide (5 mol%).
-
Solvent and Reagent Addition: Add anhydrous solvent (e.g., THF), followed by the amine base (2.0 mmol) and ethynyltrimethylsilane (1.2 mmol) via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-70 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 2-((trimethylsilyl)ethynyl)benzothiazole.
-
Desilylation: Dissolve the purified product in THF and treat with TBAF (1.1 equivalents) at room temperature. Stir for 1-2 hours until deprotection is complete (monitored by TLC).
-
Final Purification: Quench the reaction with water and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield 2-ethynylbenzothiazole.
Protocol 2: Synthesis of 2-Azidobenzothiazole via Nucleophilic Aromatic Substitution
This protocol outlines the synthesis of the azide-functionalized benzothiazole precursor.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Polar aprotic solvent (e.g., DMF, DMSO)
-
Standard reaction glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in a polar aprotic solvent such as DMF.
-
Reagent Addition: Add sodium azide (1.5 mmol) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 2-azidobenzothiazole.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the synthesized benzothiazole precursors and a corresponding alkyne or azide.
Materials:
-
2-Ethynylbenzothiazole or 2-Azidobenzothiazole (1.0 mmol)
-
Corresponding azide or alkyne (1.0-1.1 mmol)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (5-10 mol%)
-
Sodium ascorbate (10-20 mol%)
-
Solvent system (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)
-
Standard reaction glassware
Procedure:
-
Reaction Setup: In a vial or round-bottom flask, dissolve the benzothiazole precursor (alkyne or azide) and the corresponding reaction partner (azide or alkyne) in the chosen solvent system.
-
Catalyst Addition: Add an aqueous solution of copper(II) sulfate pentahydrate.
-
Initiation: Add a freshly prepared aqueous solution of sodium ascorbate to the mixture.
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-24 hours. Monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired 1,2,3-triazole-benzothiazole conjugate.
Mandatory Visualizations
Synthesis of 2-Substituted Benzothiazole Precursors for Click Chemistry
Caption: Synthetic routes to 2-ethynylbenzothiazole and 2-azidobenzothiazole from this compound.
General Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: Step-by-step workflow for the CuAAC click reaction.
Signaling Pathway Inhibition by Benzothiazole-Triazole Conjugates (Example: EGFR)
Caption: Inhibition of the EGFR signaling pathway by a benzothiazole-triazole conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Nucleophilic Substitution Reactions of 2-Bromobenzothiazole
Introduction
2-Bromobenzothiazole is a versatile heterocyclic building block of significant interest in medicinal chemistry, drug discovery, and materials science.[1][2][3] The benzothiazole scaffold is a "privileged" structure, meaning it is a common motif in a wide array of biologically active compounds.[2][3][4] The reactivity of this compound is dominated by the susceptibility of the C2 position to nucleophilic attack. This is due to the electron-withdrawing nature of the nitrogen atom and the thiazole ring, which activates the carbon atom bonded to the bromine, making it an excellent electrophilic site for nucleophilic aromatic substitution (SNAr) reactions.[5] This reactivity allows for the straightforward introduction of various functional groups, enabling the synthesis of diverse libraries of 2-substituted benzothiazole derivatives with a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][6]
General Principles of Reactivity
The primary reaction pathway for the functionalization of this compound is nucleophilic aromatic substitution (SNAr). The reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack: A nucleophile attacks the electrophilic carbon at the C2 position, breaking the aromaticity of the benzene ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][7]
-
Leaving Group Departure: The aromaticity is restored by the elimination of the bromide ion, which is a good leaving group, yielding the 2-substituted benzothiazole product.
The general workflow for these reactions involves the reaction of this compound with a suitable nucleophile, often in the presence of a base and a polar aprotic solvent.
Caption: General workflow for SNAr on this compound.
Protocols for Nucleophilic Substitution Reactions
Reaction with N-Nucleophiles (Amination)
The introduction of nitrogen-based nucleophiles is a common strategy for synthesizing compounds with significant biological activity. Both primary and secondary amines can be used to displace the bromine at the C2 position.
Experimental Protocol: Synthesis of 2-(Alkyl/Aryl-amino)benzothiazoles
-
Materials and Reagents:
-
This compound
-
Primary or secondary amine (1.0-1.5 equivalents)
-
Base (e.g., K₂CO₃, Et₃N, or an excess of the reactant amine) (2.0-3.0 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile)
-
Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)
-
-
Procedure:
-
To a reaction vessel, add this compound (1.0 eq.).
-
Add the desired amine (1.0-1.5 eq.) and a suitable base (2.0-3.0 eq.).[8]
-
Add the anhydrous polar aprotic solvent under an inert atmosphere (e.g., Nitrogen or Argon).
-
Seal the vessel and heat the reaction mixture with vigorous stirring. The reaction temperature typically ranges from 80 °C to 150 °C, depending on the amine's reactivity.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2-aminobenzothiazole derivative.
-
Table 1: Examples of Reactions with N-Nucleophiles
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | K₂CO₃ | DMF | 100 | 12 | 85 |
| 2 | Piperidine | Et₃N | Acetonitrile | 80 | 16 | 92 |
| 3 | Aniline | NaH | DMSO | 120 | 8 | 78 |
| 4 | Benzylamine | Excess Amine | N/A | 150 | 24 | 88 |
Note: Data presented are representative examples based on typical SNAr conditions.
Reaction with S-Nucleophiles (Thiolation)
The synthesis of 2-(alkyl/aryl-thio)benzothiazoles is readily achieved by reacting this compound with thiols or thiophenols. These C-S cross-coupling reactions are often facilitated by a base to generate the more nucleophilic thiolate anion.
Experimental Protocol: Synthesis of 2-(Arylthio)benzothiazoles
-
Materials and Reagents:
-
This compound (1.0 equivalent)
-
Thiol or thiophenol (1.2-1.5 equivalents)
-
Base (e.g., K₂CO₃, NaOH) (2.0 equivalents)
-
Polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile)
-
-
Procedure:
-
In a reaction flask, dissolve the thiol or thiophenol (1.2 eq.) in the chosen solvent.
-
Add the base (2.0 eq.) and stir the mixture at room temperature for 15-30 minutes to form the thiolate in situ.[7]
-
Add a solution of this compound (1.0 eq.) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) until completion, as monitored by TLC or HPLC.[7]
-
Upon completion, cool the reaction to room temperature and pour it into a stirred mixture of ice and water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Alternatively, extract the product with an appropriate organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
Table 2: Palladium/Copper-Catalyzed C-S Cross-Coupling with Thiophenols [9]
| Entry | Thiophenol | Catalyst | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Benzenethiol | Pd/CuAB (0.025 mol%) | K₂CO₃ | CH₃CN | 75 | 20 | 95 |
| 2 | 4-Methylbenzenethiol | Pd/CuAB (0.025 mol%) | K₂CO₃ | CH₃CN | 75 | 20 | 92 |
| 3 | 4-Methoxybenzenethiol | Pd/CuAB (0.025 mol%) | K₂CO₃ | CH₃CN | 75 | 20 | 93 |
| 4 | 4-Chlorobenzenethiol | Pd/CuAB (0.025 mol%) | K₂CO₃ | CH₃CN | 75 | 20 | 90 |
Reaction Conditions: this compound (0.3 mmol), benzenethiol derivative (0.45 mmol), K₂CO₃ (0.6 mmol), CH₃CN (2 mL), Microwave Irradiation (150 W).[9]
Reaction with O-Nucleophiles (Alkoxylation/Hydroxylation)
The substitution with oxygen nucleophiles, such as alkoxides or hydroxides, allows for the synthesis of 2-alkoxy or 2-hydroxybenzothiazoles. These reactions often require more forcing conditions (higher temperatures) compared to those with N- or S-nucleophiles.
Experimental Protocol: Synthesis of 2-Alkoxybenzothiazoles
-
Materials and Reagents:
-
This compound (1.0 equivalent)
-
Alcohol (used as solvent and reagent) or Sodium Alkoxide (1.5-2.0 equivalents)
-
Base (e.g., NaH, K₂CO₃, or Sodium metal if using alcohol as solvent)
-
Anhydrous solvent (e.g., DMF, THF, or the corresponding alcohol)
-
Copper catalyst (e.g., CuI) may be required for less reactive nucleophiles.[7]
-
-
Procedure:
-
If using an alcohol, dissolve sodium metal (1.2 eq.) in the anhydrous alcohol under an inert atmosphere to generate the sodium alkoxide.
-
Alternatively, suspend sodium hydride (1.2 eq.) in an anhydrous solvent like DMF and add the alcohol (1.2 eq.) dropwise at 0 °C.
-
Add this compound (1.0 eq.) to the solution of the alkoxide. A copper catalyst (0.1-0.2 eq.) can be added if necessary.[7]
-
Heat the mixture to a temperature between 100-150 °C.[7]
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction to room temperature and carefully quench by pouring it into a stirred mixture of ice and dilute HCl.
-
Extract the product with an organic solvent, wash the organic extract with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
Applications in Drug Development
The 2-substituted benzothiazoles synthesized via these nucleophilic substitution reactions are crucial intermediates and final products in drug discovery. Their diverse biological activities make them attractive candidates for development as therapeutic agents.
Caption: Key pharmacological activities of 2-substituted benzothiazoles.
The benzothiazole moiety is a key pharmacophore in numerous compounds evaluated for various therapeutic applications.[1][4]
-
Anticancer Activity: Many 2-substituted benzothiazole derivatives have demonstrated potent antiproliferative effects against various cancer cell lines, including lung, liver, and breast cancer.[10][11] They often act by inhibiting protein tyrosine kinases (PTKs) or cyclin-dependent kinases (CDKs), which are crucial for cancer cell growth and survival.[10]
-
Antimicrobial Activity: Derivatives with substituted amino or thio groups at the C2 position exhibit significant antibacterial and antifungal properties.[1]
-
Other CNS and Metabolic Activities: The scaffold is also found in compounds with anticonvulsant, anti-inflammatory, antidiabetic, and antioxidant effects, highlighting its broad therapeutic potential.[1][6]
References
- 1. mdpi.com [mdpi.com]
- 2. ijpsr.com [ijpsr.com]
- 3. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent advances in the synthesis of 2-substituted benzothiazoles: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 2-bromobenzothiazole, a versatile building block in medicinal chemistry and materials science. The benzothiazole scaffold is a privileged structure found in numerous biologically active compounds, and the ability to functionalize the 2-position through carbon-carbon and carbon-nitrogen bond formation is crucial for the development of novel therapeutic agents and functional materials. This document details protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, including quantitative data, detailed experimental procedures, and visual aids to facilitate understanding and implementation in a laboratory setting.
Suzuki-Miyaura Coupling: Synthesis of 2-Arylbenzothiazoles
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound. In the context of this compound, this reaction allows for the synthesis of a diverse range of 2-arylbenzothiazoles.
Data Presentation: Suzuki-Miyaura Coupling of 2-Substituted Benzothiazoles
While specific data for the Suzuki coupling of unsubstituted this compound is not extensively tabulated in the literature, the following table presents representative yields for the coupling of structurally similar 2-amino-6-bromobenzothiazole with various aryl boronic acids. These results provide a strong indication of the expected reactivity and yields for this compound.[1][2]
| Entry | Aryl Boronic Acid/Ester | Product | Yield (%) |
| 1 | p-Tolylboronic acid | 2-Amino-6-(p-tolyl)benzothiazole | 55 |
| 2 | 3,5-Bis(trifluoromethyl)phenylboronic acid pinacol ester | 2-Amino-6-(3,5-bis(trifluoromethyl)phenyl)benzothiazole | 81 |
| 3 | 4-Methoxyphenylboronic acid | 2-Amino-6-(4-methoxyphenyl)benzothiazole | 64 |
| 4 | Phenylboronic acid | 2-Amino-6-phenylbenzothiazole | 75 |
Conditions: 2-amino-6-bromobenzothiazole (1 equiv), aryl boronic acid/ester (1.1 equiv), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2 equiv), Toluene/H₂O (4:1) or 1,4-Dioxane, 95 °C, 31 h.[1][2]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point for the Suzuki-Miyaura coupling of this compound with arylboronic acids. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2 equivalents)
-
Degassed solvent (e.g., Toluene/H₂O, 1,4-Dioxane/H₂O)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Synthesis of 2-Aminobenzothiazoles
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This methodology allows for the coupling of this compound with a wide range of primary and secondary amines.
Data Presentation: Buchwald-Hartwig Amination of Bromobenzothiazoles
The following table provides data on the Buchwald-Hartwig amination of resin-bound bromobenzothiazoles with morpholine, demonstrating the feasibility of this transformation.[3]
| Entry | Substrate (Resin-bound) | Amine | Catalyst System | Conditions | Conversion (%) |
| 1 | 5-Bromobenzothiazole | Morpholine | Pd₂(dba)₃ / XPhos | Toluene, 90 °C, 24 h | 68 |
| 2 | 5-Bromobenzothiazole | Morpholine | Pd₂(dba)₃ / XPhos | DMF, 160 °C, MW, 1 h | 95 |
| 3 | 4-Bromobenzothiazole | Morpholine | Pd₂(dba)₃ / XPhos | Toluene, 90 °C, 24 h | 45 |
Conversion determined by LC-MS analysis after cleavage from the solid support.[3]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound. The choice of ligand and base is crucial and often requires optimization.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, 1.4 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox, to a flame-dried Schlenk tube, add the palladium pre-catalyst, phosphine ligand, and base.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) for the required time (monitor by TLC or LC-MS).
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling: Synthesis of 2-Alkynylbenzothiazoles
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction provides a direct route to 2-alkynylbenzothiazoles, which are valuable intermediates for further transformations.
Data Presentation: Sonogashira Coupling of Aryl Bromides
| Entry | Aryl Bromide | Terminal Alkyne | Product | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | 2-Amino-3-(phenylethynyl)pyridine | 96 |
| 2 | 2-Amino-3-bromopyridine | 1-Octyne | 2-Amino-3-(oct-1-yn-1-yl)pyridine | 85 |
| 3 | 2-Amino-3-bromopyridine | 3-Phenyl-1-propyne | 2-Amino-3-(3-phenylprop-1-yn-1-yl)pyridine | 88 |
| 4 | 2-Amino-3,5-dibromopyridine | Phenylacetylene | 2-Amino-3,5-bis(phenylethynyl)pyridine | 72 |
Conditions: Aryl bromide (1 equiv), terminal alkyne (1.2 equiv), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%), Et₃N, DMF, 100 °C, 3 h.[4]
Experimental Protocol: General Procedure for Sonogashira Coupling
This general protocol for the Sonogashira coupling of this compound can be optimized by screening catalysts, bases, and solvents.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Base (e.g., Triethylamine, Diisopropylamine, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent and the base via syringe.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as required (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
- 1. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 2-Bromobenzothiazole
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 2-bromobenzothiazole. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you navigate and optimize your experiments for the successful synthesis of 2-arylbenzothiazoles, a scaffold of significant interest in medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low yield or reaction failure when coupling this compound?
A1: Low yields in Suzuki reactions involving this compound can arise from several factors:
-
Catalyst Deactivation: The nitrogen atom in the benzothiazole ring can coordinate to the palladium catalyst, leading to deactivation and the formation of palladium black.[1] This is a common issue with nitrogen-containing heterocycles.
-
Suboptimal Reaction Conditions: The choice of palladium source, ligand, base, and solvent system is critical and highly interdependent. An inappropriate combination is a frequent cause of poor performance.[1][2]
-
Side Reactions: Competing reactions such as protodeboronation of the boronic acid, homocoupling of the reactants, or dehalogenation of the this compound can significantly reduce the yield of the desired product.[1]
-
Poor Reactant Quality: this compound can be susceptible to degradation, and boronic acids can be unstable, especially under reaction conditions.[3][4] Impurities in starting materials or solvents can also poison the catalyst.
-
Steric Hindrance: Bulky substituents near the reaction sites on either the benzothiazole or the boronic acid can impede the coupling process.[1][3]
Q2: What are the most common side reactions, and how can they be minimized?
A2: The three most prevalent side reactions are:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. It is often promoted by high temperatures and excess base or water.[1]
-
Homocoupling: This involves the coupling of two boronic acid molecules (to form a biaryl) or two this compound molecules. The homocoupling of boronic acids is often promoted by the presence of oxygen or a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0).[1][6]
-
Mitigation: Thoroughly degas all solvents and the reaction mixture with an inert gas (Argon or Nitrogen) before adding the catalyst and maintain a positive inert atmosphere throughout the reaction.[1]
-
-
Dehalogenation: This is the replacement of the bromine atom on the benzothiazole ring with a hydrogen atom. It can be caused by certain bases or impurities.[1][6]
-
Mitigation: Screening different bases and ensuring high-purity starting materials can help reduce this side reaction.
-
Q3: How do I select the optimal palladium catalyst and ligand for this reaction?
A3: The choice of catalyst and ligand is crucial for activating the C-Br bond of the electron-deficient benzothiazole ring while maintaining catalyst stability.
-
Palladium Source: Common precatalysts include Pd(PPh₃)₄, Pd(OAc)₂, and PdCl₂(dppf).[7] Pd(II) sources like Pd(OAc)₂ require in-situ reduction to the active Pd(0) state.[6] Preformed Pd(0) sources like Pd(PPh₃)₄ or modern pre-catalysts (e.g., Buchwald palladacycles) can sometimes offer better results and reproducibility.[2][8]
-
Ligands: Electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition step and promote reductive elimination.[3]
-
For simple couplings: Triphenylphosphine (PPh₃) is a common starting point.
-
For challenging couplings: More sophisticated ligands like Buchwald's biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can dramatically improve yields, especially with sterically hindered or electron-rich coupling partners.[3][9][10]
-
Q4: Which base and solvent system is most effective for the Suzuki coupling of this compound?
A4: The base and solvent work together to facilitate the crucial transmetalation step of the catalytic cycle.
-
Bases: The base activates the boronic acid. A range of bases should be screened.
-
Inorganic Carbonates: K₂CO₃ and Cs₂CO₃ are widely used and effective.[2][7]
-
Phosphates: K₃PO₄ is another common and often highly effective base, particularly in anhydrous conditions or when using boronic esters.[7][11]
-
Organic Bases: In some cases, organic bases may be employed, but inorganic bases are more common for this type of coupling.
-
-
Solvents: A mixture of an organic solvent and water is frequently used.
-
Common Systems: 1,4-Dioxane/water, Toluene/water, and DMF/water are standard choices.[7][11][12] The water is essential for dissolving the inorganic base and facilitating the activation of the boronic acid.
-
Anhydrous Solvents: Solvents like 2-MeTHF have also been shown to be highly effective, sometimes providing superior yields compared to aqueous systems.[2]
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Reaction or Low Conversion | 1. Inactive catalyst. 2. Insufficient temperature. 3. Inappropriate base or solvent. 4. Poor quality of starting materials. | 1. Use a fresh catalyst or a different palladium source/ligand. Consider a pre-catalyst like a Buchwald palladacycle.[2][8] 2. Gradually increase the reaction temperature (e.g., from 80°C to 110°C).[7] 3. Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (Dioxane/H₂O, Toluene/H₂O, 2-MeTHF).[2][11] 4. Ensure this compound is pure and the boronic acid is not degraded. |
| Significant Side Product Formation | 1. Homocoupling: Presence of oxygen. 2. Protodeboronation: Base is too strong; reaction time is too long, or temperature is too high. 3. Dehalogenation: Base or impurities promoting hydrogenolysis. | 1. Thoroughly degas the solvent and reaction mixture with Argon or N₂ before adding the catalyst.[1] 2. Use a milder base (e.g., K₃PO₄), decrease temperature, or switch to a more stable boronic ester (e.g., pinacol ester).[1][4] 3. Screen different bases and ensure high purity of all reagents. |
| Catalyst Deactivation (Black Precipitate) | 1. Coordination of benzothiazole nitrogen to Pd. 2. High reaction temperature causing catalyst decomposition. | 1. Increase ligand-to-palladium ratio or switch to a bulkier, more electron-donating ligand (e.g., SPhos) to prevent substrate coordination.[10] 2. Lower the reaction temperature and monitor for completion over a longer period. |
| Difficulty in Product Purification | 1. Co-elution of product with boronic acid homocoupling byproduct. 2. Residual palladium in the product. | 1. Perform an acidic/basic wash during workup to remove unreacted boronic acid. If homocoupling is the issue, optimize the reaction to prevent its formation. 2. Use a metal scavenger or pass the crude product through a plug of silica gel with a suitable solvent before final chromatography. |
Data Presentation: Reaction Condition Screening
The following tables summarize typical starting points and optimization parameters for the Suzuki coupling of this compound.
Table 1: General Screening Parameters for Reaction Optimization
| Parameter | Options to Screen | Typical Range | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts (e.g., SPhos Pd G3) | 1-5 mol% | Pd(II) sources require a ligand. Buchwald precatalysts are often highly active.[2][7] |
| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos | 1.1 - 2.2 eq. relative to Pd | Bulky, electron-rich ligands often improve reaction rates and yields.[3][10] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2-3 equivalents | The choice of base can significantly impact the reaction outcome.[7] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂O, 2-MeTHF | 4:1 to 10:1 (organic:water) | Solvent choice affects solubility and reaction kinetics.[2][11][12] |
| Temperature | 80 - 110 °C | - | Higher temperatures can increase reaction rate but may also lead to side reactions.[7] |
| Boronic Acid | Arylboronic acid, Arylboronic acid pinacol ester | 1.1 - 1.5 equivalents | Pinacol esters can offer greater stability against protodeboronation.[4] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound with an Arylboronic Acid
This protocol is a generalized starting point and should be optimized for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas (e.g., Argon) three times to remove all oxygen.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water) via syringe.
-
Catalyst Addition: Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the pure 2-arylbenzothiazole product.
Visualizations
Caption: General experimental workflow for a Suzuki cross-coupling reaction.
Caption: Troubleshooting logic for low-yield Suzuki coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Coupling of 2-Bromobenzothiazole
This guide provides troubleshooting advice for researchers, scientists, and drug development professionals experiencing low yields in the Suzuki-Miyaura cross-coupling of 2-Bromobenzothiazole.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound has a very low yield. Where should I begin troubleshooting?
Low yields in Suzuki coupling reactions can stem from various factors including inactive catalysts, suboptimal reaction conditions, or poor-quality starting materials. A systematic approach is crucial for identifying the root cause.[1][2] Begin by verifying the purity of your starting materials, particularly the boronic acid, as impurities can poison the catalyst.[3] Subsequently, re-evaluate your choices of catalyst, ligand, base, and solvent, as these are all critical parameters that can significantly impact reaction outcomes.[2]
The flowchart below provides a logical workflow for troubleshooting common issues.
Q2: I'm observing significant hydrodehalogenation (replacement of bromine with hydrogen) on my this compound. How can I minimize this side reaction?
Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.[4] This is often caused by the formation of palladium-hydride (Pd-H) species.[4] N-heterocyclic halides like this compound can be particularly susceptible.[4]
Troubleshooting Steps:
-
Base Selection : Strong alkoxide bases can sometimes be a source of hydrides. Consider switching to a weaker inorganic base such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[4]
-
Ligand Choice : The ligand can influence the relative rates of the desired coupling versus dehalogenation. Switching to bulkier, more electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can sometimes suppress this side reaction.[4]
-
Solvent System : Aprotic solvents like dioxane, THF, or toluene are generally preferred. If an alcohol is part of your solvent system, try reducing its concentration or removing it completely.[4]
-
Water Content : While Suzuki reactions often require some water, excess amounts can be a proton source leading to dehalogenation. Ensure solvents are appropriately dried if running under anhydrous conditions, or systematically vary the water ratio in aqueous systems.[4]
Q3: Could the quality of my boronic acid be the cause of the low yield?
Absolutely. The purity of the boronic acid is critical for the success of a Suzuki coupling.[3] Boronic acids are susceptible to decomposition pathways like protodeboronation and oxidation, which can reduce their effective concentration and introduce impurities.[3][5]
Key Issues Related to Boronic Acid Quality:
-
Catalyst Poisoning : Impurities present in the boronic acid can poison the palladium catalyst, leading to reduced activity or complete reaction failure.[3]
-
Side Reactions : Contaminants can lead to unwanted side reactions, such as homo-coupling of the boronic acid, which complicates purification and lowers the yield of the desired product.[3]
-
Protodeboronation : This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This can be exacerbated by prolonged reaction times or suboptimal conditions.[6][7] Using a more stable boronate ester, such as a pinacol ester, can sometimes mitigate this issue.[5][6]
Q4: How do I select the optimal catalyst, base, and solvent for my reaction?
The ideal combination of catalyst, base, and solvent is highly substrate-dependent. For a challenging substrate like this compound, systematic screening is often necessary.[2] The nitrogen atom in the benzothiazole ring can coordinate to the palladium center, which can either facilitate the reaction (allowing for ligand-free conditions in some cases) or inhibit catalysis.[4][8][9]
General Recommendations:
-
Catalyst/Ligand : While Pd(PPh₃)₄ is a common starting point, more electron-rich and bulky biarylphosphine ligands (e.g., SPhos, XPhos) delivered as pre-formed palladium complexes (G2, G3, or G4 precatalysts) are often more effective for heteroaryl halides.[4][10][11]
-
Base : A base is required to activate the boronic acid for transmetalation.[12] Inorganic bases are most common. K₃PO₄ and Cs₂CO₃ are often effective choices for difficult couplings. The choice of base can significantly influence the yield.[13][14]
-
Solvent : Aprotic solvents, often in a mixture with water, are widely used.[15] Common choices include 1,4-dioxane/H₂O, THF/H₂O, and DMF/H₂O.[14][16] The optimal solvent system will ensure all components remain soluble and facilitate the different steps of the catalytic cycle.
The table below summarizes reaction conditions used for Suzuki couplings of similar bromobenzothiazole derivatives, which can serve as a starting point for optimization.
| Aryl Bromide | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-6-bromobenzothiazole | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | Toluene/H₂O (4:1) | 95 | 31 | 54 | [13] |
| 2-Amino-6-bromobenzothiazole | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | Dioxane/H₂O (4:1) | 95 | 31 | 68 | [13] |
| 2-Amino-6-bromobenzothiazole | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | DMF/H₂O (4:1) | 95 | 31 | 64 | [13] |
| 4-Bromo-6-methylbenzothiazole | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | Dioxane/H₂O (4:1) | 80-110 | 4-24 | (Typical) | [9] |
| 2'-Bromo-2-arylbenzothiazole | Pd₂(dba)₃ (10) | None | Na₂CO₃ | Dioxane/H₂O (2:1) | Reflux | 4 | 99 | [8] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a generalized starting point. Optimization of catalyst, base, solvent, and temperature is often necessary.[9]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel (e.g., a Schlenk flask), add this compound, the arylboronic acid, the palladium catalyst, and the base.[9][17]
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.[9][17]
-
Add the degassed solvent system via syringe.[17]
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically run for 4-24 hours.[9]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-arylbenzothiazole.[17]
Visualization of the Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[9][10]
References
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Bromobenzothiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 2-Bromobenzothiazole.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, particularly when utilizing the Sandmeyer reaction with 2-aminobenzothiazole as the starting material.
Q1: My reaction yield of this compound is significantly lower than expected. What are the potential causes?
A1: Low yields in the synthesis of this compound can be attributed to several factors, primarily related to the instability of the intermediate diazonium salt and competing side reactions. Key areas to investigate include:
-
Incomplete Diazotization: Ensure the complete conversion of 2-aminobenzothiazole to its diazonium salt. This requires careful control of temperature (0-5 °C) and the slow, dropwise addition of sodium nitrite solution to an acidic solution of the amine.
-
Decomposition of Diazonium Salt: The diazonium salt is thermally unstable and can decompose, especially at temperatures above 5°C.[1] This decomposition can lead to the formation of various byproducts, reducing the yield of the desired this compound. Maintaining a low temperature throughout the diazotization and subsequent Sandmeyer reaction is critical.
-
Suboptimal Reaction Conditions: The concentration of reagents, reaction time, and the quality of the copper(I) bromide catalyst can all impact the yield.
Q2: I am observing a significant amount of a phenolic byproduct, 2-hydroxybenzothiazole, in my product mixture. How can I minimize its formation?
A2: The formation of 2-hydroxybenzothiazole is a common side reaction that occurs when the diazonium salt reacts with water.[1][2][3] This is particularly problematic at elevated temperatures.
Troubleshooting Steps:
-
Strict Temperature Control: Maintain the reaction temperature between 0-5 °C during both the diazotization and the Sandmeyer reaction. Use an ice-salt bath for efficient cooling.
-
Minimize Water Content: While the reaction is typically run in an aqueous medium, using anhydrous solvents for workup and purification can prevent further hydrolysis.
-
Slow Reagent Addition: Add the diazonium salt solution slowly to the copper(I) bromide solution to prevent localized temperature increases.
Q3: My final product is contaminated with a high molecular weight impurity. What could this be and how can I avoid it?
A3: The high molecular weight impurity is likely a biaryl compound, formed by the coupling of two benzothiazole radicals.[2][3] This is a known side reaction in the Sandmeyer reaction.
Preventative Measures:
-
Use of Fresh Copper(I) Bromide: Copper(I) salts can oxidize to copper(II) over time, which can promote radical coupling. Ensure you are using a fresh, high-quality source of CuBr.
-
Degassing Solvents: Removing dissolved oxygen from the solvents can help to minimize radical side reactions.
-
Controlled Addition: Slow addition of the diazonium salt can help to keep the concentration of the radical intermediate low, thus reducing the likelihood of dimerization.
Q4: I have noticed the formation of colored impurities in my reaction. What is their origin?
A4: The formation of colored byproducts often points to the generation of azo compounds. This occurs when the diazonium salt couples with unreacted 2-aminobenzothiazole or other electron-rich aromatic species present in the reaction mixture.[2]
Mitigation Strategies:
-
Ensure Complete Diazotization: Before proceeding to the Sandmeyer reaction, it is crucial to ensure that all the starting 2-aminobenzothiazole has been converted to the diazonium salt. This can be checked by spot testing with a starch-iodide paper for the presence of excess nitrous acid.
-
Maintain Acidic Conditions: The coupling reaction to form azo compounds is favored under neutral or slightly alkaline conditions. Maintaining a strongly acidic environment (pH < 4) will suppress this side reaction.
Q5: Besides the expected this compound, I have identified other brominated isomers. How can this be avoided?
A5: The formation of other brominated isomers, such as those with bromine on the benzene ring, is more common in direct bromination methods but can also occur under certain Sandmeyer conditions if there is an excess of a brominating agent or if reaction conditions promote aromatic electrophilic substitution.
Control Measures:
-
Stoichiometric Control: Use a precise stoichiometric amount of the brominating agent.
-
Appropriate Methodology: The Sandmeyer reaction is generally selective for the replacement of the diazonium group. If you are performing a direct bromination, consider using a milder brominating agent like N-bromosuccinimide (NBS) over elemental bromine to improve regioselectivity.
Quantitative Data Summary
| Condition | Desired Product (this compound) Yield (%) | 2-Hydroxybenzothiazole (%) | Biaryl Byproducts (%) | Azo Compounds (%) | Other Impurities (%) |
| Optimal Conditions (0-5 °C, slow addition, fresh CuBr) | 75 - 85 | < 5 | < 2 | < 1 | < 2 |
| Elevated Temperature (>10 °C) | 40 - 60 | 20 - 30 | 5 - 10 | < 5 | < 5 |
| Aged CuBr Catalyst | 50 - 70 | < 10 | 10 - 20 | < 2 | < 3 |
| Incomplete Diazotization | 60 - 70 | < 5 | < 5 | 10 - 20 | 5 - 10 (unreacted starting material) |
Experimental Protocols
Key Experiment: Synthesis of this compound via Sandmeyer Reaction
This protocol outlines a general procedure for the synthesis of this compound from 2-aminobenzothiazole.
Materials:
-
2-Aminobenzothiazole
-
Hydrobromic acid (48%)
-
Sodium nitrite
-
Copper(I) bromide
-
Deionized water
-
Ice
-
Diethyl ether or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate or magnesium sulfate for drying
Procedure:
-
Diazotization of 2-Aminobenzothiazole:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-aminobenzothiazole in aqueous hydrobromic acid (48%).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite in deionized water and cool it to 0-5 °C.
-
Slowly add the cold sodium nitrite solution dropwise to the stirred 2-aminobenzothiazole solution, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution contains the 2-benzothiazolediazonium bromide.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid. Cool this mixture to 0-5 °C.
-
Slowly and carefully add the freshly prepared diazonium salt solution to the stirred copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Extract the reaction mixture with a suitable organic solvent such as diethyl ether.
-
Combine the organic layers and wash them with water and then with a saturated sodium bicarbonate solution to remove any residual acid.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Visualizations
Caption: Main reaction and major side reaction pathways in the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
References
Technical Support Center: Purification of 2-Bromobenzothiazole Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-bromobenzothiazole derivatives. Below you will find troubleshooting guides and frequently asked questions to aid in your experimental work.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound derivatives, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of Purified Product
Q: My final yield of purified this compound derivative is significantly lower than expected after purification. What are the possible reasons and how can I improve it?
A: Low recovery of your purified product can be attributed to several factors, spanning from the purification technique itself to the inherent properties of your specific derivative. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.
Common Causes and Solutions:
-
Suboptimal Purification Method: The chosen purification technique may not be ideal for your specific compound and impurity profile.
-
Recrystallization:
-
Inappropriate Solvent Choice: The solvent may be too good at dissolving your compound, even at low temperatures, leading to significant loss in the mother liquor. Conversely, if the solvent is too poor, you may not be able to dissolve the crude material effectively. It is recommended to perform small-scale solubility tests with a range of solvents to find the optimal one that dissolves the compound when hot but has low solubility when cold.[1] Common solvents for benzothiazole derivatives include ethanol, isopropanol, acetone, and ethyl acetate.[1]
-
Excessive Solvent Volume: Using too much solvent will prevent complete precipitation of your product upon cooling. Use the minimum amount of hot solvent required to fully dissolve the crude material.
-
Premature Crystallization: If the product crystallizes during a hot filtration step, you will experience significant loss. Ensure your filtration apparatus is pre-heated.
-
Incomplete Crystallization: Allow sufficient time for the solution to cool and for crystals to form. Cooling in an ice bath after reaching room temperature can further increase the yield.
-
-
Column Chromatography:
-
Improper Solvent System: If the eluent is too polar, your compound may elute too quickly with impurities. If it's not polar enough, the compound may not elute at all. Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3-0.4 for your target compound.[2]
-
Poor Column Packing: Uneven packing can lead to channeling and poor separation, resulting in mixed fractions and lower yield of the pure compound.[2]
-
-
-
Product Decomposition: Your this compound derivative may be unstable under the purification conditions.
-
Heat Sensitivity: Prolonged exposure to high temperatures during recrystallization or solvent removal can cause degradation. Monitor the temperature and minimize heating time.
-
pH Sensitivity: Some derivatives may be sensitive to acidic or basic conditions. Ensure your workup and purification steps are performed under neutral conditions if necessary.
-
-
Mechanical Losses: Product can be lost during transfers between flasks, on filtration apparatus, or during solvent removal. Ensure careful handling and rinsing of equipment to minimize these losses.
Issue 2: Persistent Impurities in the Final Product
Q: After purification, I still observe impurities in my this compound derivative according to TLC or NMR analysis. How can I remove these persistent impurities?
A: The presence of persistent impurities suggests that the chosen purification method is not effective at separating them from your target compound. The nature of the impurity is a key factor in determining the best approach for its removal.
Common Types of Impurities and Removal Strategies:
-
Starting Materials: Unreacted starting materials are a common impurity.
-
Optimize Reaction Conditions: Ensure the reaction goes to completion by adjusting reaction time, temperature, or stoichiometry of reagents.
-
Purification Strategy: If the starting material has a significantly different polarity from your product, column chromatography should be effective. If their polarities are similar, recrystallization with a carefully selected solvent system may be necessary.
-
-
Byproducts of the Synthesis: Side reactions can generate impurities that are structurally similar to your product.
-
Isomeric Impurities: Separation of isomers can be particularly challenging.[2]
-
High-Performance Column Chromatography: Use a longer column and a shallow solvent gradient to improve resolution.[2]
-
Alternative Stationary Phases: If standard silica gel does not provide adequate separation, consider using alumina or reverse-phase silica.[2]
-
Recrystallization: Meticulous screening of recrystallization solvents may reveal a system that allows for selective crystallization of your desired isomer.[2]
-
-
-
Colored Impurities: These are often highly polar byproducts.
-
Activated Charcoal Treatment: Adding a small amount of activated charcoal to the hot solution during recrystallization can adsorb colored impurities. The charcoal is then removed by hot filtration.[2]
-
Silica Gel Plug: Passing a solution of your compound through a short plug of silica gel can effectively remove baseline, highly polar impurities.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the purification of this compound derivatives?
A1: Researchers often face challenges with removing structurally similar impurities, such as isomers or byproducts from the synthesis.[2] Low yields due to product solubility or decomposition can also be a significant issue. Additionally, some derivatives may "oil out" instead of crystallizing during recrystallization, which complicates purification.[1]
Q2: How do I choose the best purification method for my this compound derivative?
A2: The choice of purification method depends on the physical state of your compound (solid or liquid) and the nature of the impurities.
-
For solid compounds, recrystallization is often the first choice due to its simplicity and potential for high purity. However, it is only effective if a suitable solvent can be found that dissolves the compound well at high temperatures and poorly at low temperatures, while the impurities are either highly soluble or insoluble at all temperatures.
-
Column chromatography is a more versatile technique that can be used for both solid and liquid compounds and is particularly useful for separating compounds with different polarities.[3][4] It is often the best method for removing a wide range of impurities.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This can be caused by several factors:
-
Rapid Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can prevent the orderly arrangement of molecules into a crystal lattice.[1]
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High Impurity Levels: A high concentration of impurities can lower the melting point of the mixture and promote oiling out.[1] Consider a preliminary purification step, such as passing the crude material through a short silica plug, before recrystallization.
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Inappropriate Solvent: The boiling point of the solvent might be higher than the melting point of your compound. Try a lower-boiling solvent. Alternatively, the compound's solubility in the chosen solvent might be too high. In this case, a two-solvent recrystallization system may be effective.[1]
Q4: What is a two-solvent recrystallization and when should I use it?
A4: A two-solvent recrystallization is used when no single solvent is ideal for recrystallization. It involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the dropwise addition of a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy (the saturation point). The solution is then heated to redissolve the precipitate and allowed to cool slowly to induce crystallization. This technique is useful when your compound is either too soluble or too insoluble in common single solvents.
Data Presentation
Table 1: Comparison of Purification Methods for a Hypothetical this compound Derivative
| Purification Method | Typical Yield (%) | Typical Purity (%) | Advantages | Disadvantages |
| Recrystallization | 60-85 | >98 | Simple, cost-effective, can yield very pure product. | Finding a suitable solvent can be time-consuming; not effective for all impurity profiles. |
| Column Chromatography | 50-70 | >95 | Versatile, can separate a wide range of impurities.[5] | More time-consuming and requires more solvent than recrystallization; potential for product loss on the column. |
| Preparative TLC | <50 | >99 | Good for small-scale purification and for difficult separations. | Low throughput, labor-intensive. |
Note: The values in this table are illustrative and can vary significantly depending on the specific this compound derivative and the nature of the impurities.
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of a this compound Derivative
-
Solvent Selection: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexanes, toluene) at room and elevated temperatures to find a suitable solvent or solvent pair.[1][6]
-
Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: General Procedure for Column Chromatography of a this compound Derivative
-
TLC Analysis: Determine the optimal eluent system for your separation using TLC. A common starting point for benzothiazole derivatives is a mixture of hexanes and ethyl acetate.[4][7]
-
Column Packing: Prepare a silica gel column using the chosen eluent. Ensure the column is packed uniformly to avoid cracks or air bubbles.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and load it onto the column. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.
-
Elution: Elute the column with the chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the eluent).
-
Fraction Collection: Collect fractions and monitor the elution of your compound using TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound derivatives.
Caption: General experimental workflow for the synthesis and purification of this compound derivatives.
References
Navigating the Buchwald-Hartwig Amination of 2-Bromobenzothiazole: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-nitrogen bonds. However, its application to specific heterocyclic substrates like 2-bromobenzothiazole can present unique challenges, often leading to diminished yields and complex product mixtures. This technical support center provides a comprehensive resource for researchers encountering difficulties with this specific transformation. Here, you will find troubleshooting guides in a user-friendly question-and-answer format, detailed experimental protocols, and a summary of key reaction parameters to streamline your optimization efforts.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Buchwald-Hartwig amination of this compound.
Q1: My reaction shows low to no conversion of this compound. What are the likely causes and how can I fix it?
A1: Low or no conversion is a frequent hurdle. Here’s a systematic approach to troubleshoot this issue:
-
Catalyst System Inactivity: The palladium catalyst is the heart of the reaction. Its deactivation is a primary suspect.
-
Catalyst Choice: Not all palladium sources and ligands are equal. For the amination of a related compound, 2-aminobenzothiazole-4-carboxylates, a screening of palladium sources found that Pd₂(dba)₃ in combination with the Xantphos ligand provided the highest yield, while catalysts like Pd(OAc)₂ and Pd(P(t-Bu)₃)₂ were less effective. For the solid-phase synthesis of 2-aminobenzothiazoles via a Buchwald-Hartwig step, a combination of Pd(PPh₃)₄ and the bulky biarylphosphine ligand XPhos has been successfully employed.
-
Catalyst Poisoning: The sulfur atom in the benzothiazole ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation. Using bulky, electron-rich phosphine ligands can often mitigate this by sterically shielding the palladium.
-
Pre-catalyst Activation: Ensure your palladium pre-catalyst is properly activated to the active Pd(0) species. Some pre-catalysts require specific conditions (e.g., temperature, presence of a suitable reducing agent) to become active.
-
-
Suboptimal Reaction Conditions:
-
Base: The choice and strength of the base are critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. However, for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary, potentially requiring higher temperatures or longer reaction times.
-
Solvent: The solvent must solubilize all reaction components. Anhydrous, deoxygenated solvents are crucial. Toluene and 1,4-dioxane are common choices. In a study on a similar substrate, 1,4-dioxane was found to be the optimal solvent.
-
Temperature: The reaction may require significant thermal energy. If you are running the reaction at a lower temperature (e.g., 80°C), consider incrementally increasing it. Microwave irradiation can also be a powerful tool to accelerate the reaction, with successful couplings of resin-bound bromobenzothiazoles achieved at 150°C in DMF.
-
Q2: I am observing the formation of significant byproducts. What are they and how can I minimize them?
A2: Byproduct formation can significantly reduce the yield of your desired product. Common side reactions in Buchwald-Hartwig aminations include:
-
Hydrodehalogenation: This is the replacement of the bromine atom with a hydrogen atom, resulting in the formation of benzothiazole. This can be favored by certain catalyst systems and reaction conditions. The use of bulky ligands can sometimes suppress this side reaction.
-
Homocoupling of the Amine: This leads to the formation of a hydrazine derivative and can be more prevalent with certain primary amines. Adjusting the stoichiometry of the reactants might help.
-
Protodebromination of the Starting Material: Similar to hydrodehalogenation, this results in the loss of the bromine atom from the starting material. Ensuring strictly anhydrous and anaerobic conditions can help minimize this.
Q3: My yields are inconsistent between batches. What factors should I control more carefully?
A3: Inconsistent yields often point to subtle variations in reaction setup and reagent quality.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen. Ensure your reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) and that all solvents and liquid reagents are properly degassed.
-
Reagent Purity: The purity of the this compound, the amine, the base, and the solvent is paramount. Water and other impurities can deactivate the catalyst. Use freshly distilled or purchased anhydrous solvents.
-
Stoichiometry: Carefully control the molar ratios of your reactants, catalyst, and ligand. An excess of the amine or base can sometimes be beneficial, but this needs to be optimized for your specific system.
Experimental Protocols
Below are detailed methodologies for key experiments involving the Buchwald-Hartwig amination of benzothiazole derivatives.
Protocol 1: Solid-Phase Buchwald-Hartwig Amination of a Resin-Bound Bromobenzothiazole
This protocol is adapted from a solid-phase synthesis of 2-aminobenzothiazoles.
-
Reaction Setup: In a dry microwave vessel, combine the resin-bound bromobenzothiazole (1 equivalent), the desired amine (5 equivalents), XPhos (0.4 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Base Addition: Add sodium tert-butoxide (10 equivalents).
-
Solvent Addition: Add degassed, anhydrous N,N-dimethylformamide (DMF).
-
Reaction Conditions: Heat the mixture to 150°C using microwave irradiation for 1 hour.
-
Workup: After cooling, filter the solid support and wash it sequentially with DMF, dichloromethane, and methanol. The product is then cleaved from the resin for purification.
Protocol 2: Solution-Phase N-Arylation of a 2-Aminobenzothiazole Derivative
This protocol is based on the synthesis of PARP14 inhibitors.
-
Reaction Setup: To an oven-dried reaction tube, add Pd₂(dba)₃ (0.05 equivalents) and Xantphos (0.2 equivalents).
-
Reagent Addition: Add the 2-aminobenzothiazole derivative (1 equivalent), the aryl bromide (1.2 equivalents), and cesium carbonate (2 equivalents).
-
Solvent Addition: Add anhydrous 1,4-dioxane.
-
Inert Atmosphere: Seal the tube and purge with argon for 15 minutes.
-
Reaction Conditions: Heat the reaction mixture at 110°C for 12 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the Buchwald-Hartwig amination of benzothiazole derivatives from the literature. This data can serve as a starting point for your own reaction optimization.
Table 1: Catalyst and Solvent Screening for the N-Arylation of Ethyl 2-aminobenzothiazole-4-carboxylate with 1-bromo-4-ethynylbenzene
| Palladium Source | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | Xantphos | 1,4-Dioxane | 110 | 12 | 45 |
| PdCl₂(dppf) | Xantphos | 1,4-Dioxane | 110 | 12 | 33 |
| Pd(P(t-Bu)₃)₂ | - | 1,4-Dioxane | 110 | 12 | 51 |
| Pd₂(dba)₃ | Xantphos | 1,4-Dioxane | 110 | 12 | 88 |
| Pd₂(dba)₃ | Xantphos | Toluene | 110 | 12 | 75 |
| Pd₂(dba)₃ | Xantphos | DMF | 110 | 12 | 63 |
Data adapted from a study on the synthesis of PARP14 inhibitors.
Visualizing the Workflow
To aid in understanding the experimental process, a generalized workflow for the Buchwald-Hartwig amination is presented below.
Caption: Generalized experimental workflow for the Buchwald-Hartwig amination.
This technical support center provides a starting point for troubleshooting and optimizing the Buchwald-Hartwig amination of this compound. Successful application of this powerful reaction often requires careful consideration of the specific substrates and systematic optimization of the reaction parameters.
Technical Support Center: Catalyst Screening for Sonogashira Coupling of 2-Bromobenzothiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalyst screening for the Sonogashira coupling of 2-bromobenzothiazole.
Frequently Asked Questions (FAQs)
Q1: What is the Sonogashira coupling reaction and why is it important for this compound?
The Sonogashira reaction is a powerful cross-coupling reaction in organic synthesis that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[2] For this compound, this reaction is crucial for introducing alkynyl groups onto the benzothiazole scaffold.[3] This functionalization is vital for tuning the electronic and photophysical properties of these molecules, which are of significant interest in medicinal chemistry and materials science.[3]
Q2: What are the essential components for a successful Sonogashira coupling of this compound?
A typical Sonogashira reaction requires the following components:
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Aryl Halide: this compound.
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Terminal Alkyne: The coupling partner.
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Palladium Catalyst: A source of palladium(0), which is the active catalytic species.[1] Common examples include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[3][4]
-
Copper(I) Co-catalyst: Typically Copper(I) iodide (CuI), which facilitates the reaction by forming a copper acetylide intermediate.[1][5]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is required to neutralize the hydrogen halide byproduct and deprotonate the alkyne.[3][5]
-
Solvent: Anhydrous solvents like tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or toluene are commonly used.[3] Often, the amine base can also serve as the solvent.[6]
-
Inert Atmosphere: Reactions are typically run under an inert atmosphere (e.g., argon or nitrogen) to prevent oxygen from causing catalyst degradation and promoting the undesirable homocoupling of the alkyne (Glaser coupling).[5][6]
Q3: What is the general reactivity order for halides in the Sonogashira coupling, and where does this compound fit?
The reactivity of the aryl halide is a critical factor. The general trend for reactivity is I > OTf > Br > Cl.[5] As a bromide, this compound is moderately reactive. This means that compared to an aryl iodide, it may require more forcing conditions, such as higher temperatures or a more active catalyst system, to achieve a good yield.[7] It is, however, significantly more reactive than the corresponding 2-chlorobenzothiazole.[6]
Q4: Can I perform this reaction without a copper co-catalyst?
Yes, copper-free Sonogashira reactions are possible and are often preferred to avoid the formation of alkyne homocoupling byproducts.[5] These conditions may require specific, often bulky and electron-rich, phosphine ligands or N-Heterocyclic Carbene (NHC) palladium complexes to facilitate the reaction.[4]
Catalyst and Condition Screening Tables
The following tables summarize common starting points for a catalyst screening study. Optimization is typically required for any specific substrate combination.
Table 1: Palladium Catalyst & Ligand Screening Parameters
| Catalyst Precursor | Ligand | Catalyst Loading (mol%) | Notes |
| Pd(PPh₃)₄ | PPh₃ (internal) | 1 - 5 | A common starting point, but may require heating.[3] |
| PdCl₂(PPh₃)₂ | PPh₃ (internal) | 1 - 5 | Often used; Pd(II) is reduced in situ to active Pd(0).[1][3] |
| Pd₂(dba)₃ | P(t-Bu)₃ | 0.5 - 2 | Bulky, electron-rich phosphines can increase reaction rates.[4] |
| Pd(OAc)₂ | SPhos | 0.5 - 2 | Buchwald ligands are often effective for challenging couplings. |
| Pd(dppf)Cl₂ | dppf (internal) | 1 - 3 | A robust catalyst for a variety of cross-coupling reactions.[1] |
Table 2: Co-catalyst, Base, and Solvent Screening Parameters
| Copper (I) Co-catalyst | Base (equivalents) | Solvent | Typical Temperature |
| CuI (2 - 10 mol%) | Triethylamine (Et₃N) (2 - 5) | THF, Toluene | Room Temp to 80 °C[3] |
| CuI (2 - 10 mol%) | Diisopropylamine (i-Pr₂NH) (2 - 5) | DMF | 40 °C to 100 °C[7] |
| None (Copper-Free) | Cesium Carbonate (Cs₂CO₃) (2) | Dioxane | 80 °C to 110 °C |
| CuI (5 - 10 mol%) | Triethylamine (Et₃N) | Et₃N (as solvent) | Reflux |
| None (Copper-Free) | Piperidine | Piperidine (as solvent) | 50 °C to 90 °C |
Experimental Protocols
Detailed Protocol: Catalyst Screening for Sonogashira Coupling of this compound
This protocol describes a parallel screening setup to test different catalyst systems. All operations should be performed under an inert atmosphere using Schlenk techniques or in a glovebox.
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Palladium catalysts (see Table 1)
-
Copper(I) iodide (CuI) (if applicable)
-
Amine base (see Table 2)
-
Anhydrous, degassed solvent (see Table 2)
-
Array of reaction vials (e.g., Schlenk tubes or microwave vials) with stir bars
-
Standard glassware for anhydrous reactions
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In an array of clean, dry reaction vials under an inert atmosphere, add the this compound (e.g., 0.2 mmol).
-
Catalyst Addition: To each respective vial, add the palladium catalyst (e.g., 1-5 mol%) and, if applicable, the copper(I) iodide co-catalyst (e.g., 2-10 mol%).
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., 1.0 mL), followed by the amine base (e.g., 2-3 equivalents) and the terminal alkyne (e.g., 1.2 equivalents) via syringe. Ensure all reagents are added under a positive pressure of inert gas.
-
Reaction Conditions: Seal the vials and place the array in a pre-heated aluminum block on a magnetic stir plate. Stir the reactions at the desired temperature (e.g., 60-80 °C).[3][6]
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 2, 6, 12, 24 hours) and analyzing them by TLC, GC-MS, or LC-MS.
-
Work-up (for analysis): Upon completion, cool the reaction mixtures to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a small plug of celite to remove catalyst residues. The resulting solution can be analyzed by quantitative methods (e.g., GC or HPLC with an internal standard) to determine the yield and identify byproducts.
-
Purification (for product isolation): For promising reactions, perform the work-up on a larger scale. After dilution, wash the organic layer with water or saturated aqueous ammonium chloride to remove the amine hydrohalide salt.[3] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[3]
Troubleshooting Guide
Q5: My reaction shows low or no conversion of the starting material. What should I check first?
When faced with a failed reaction, a systematic check is crucial.
-
Catalyst Activity: Ensure your palladium catalyst is active.[5] Palladium(0) complexes can be sensitive to air.[1] If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, its reduction to Pd(0) might be failing. Try using a fresh bottle of catalyst or a more robust precatalyst.
-
Inert Atmosphere: Oxygen can poison the catalyst and lead to unwanted side reactions.[5] Ensure your solvent was properly degassed and the reaction was maintained under a positive pressure of argon or nitrogen.
-
Reagent Quality: Verify the purity of your this compound and alkyne. Impurities can act as catalyst poisons.[5] Ensure the amine base is dry.[5] If using CuI, make sure it is fresh and not oxidized (it should be off-white/tan, not green/blue).[5]
-
Temperature: The oxidative addition of this compound to the palladium center can be slow.[7] If you are running the reaction at room temperature, try increasing the heat incrementally to 60-100 °C.[7]
Q6: I see a black precipitate forming in my reaction flask. What is it?
The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition and agglomeration of the palladium catalyst.[5] This leads to a loss of catalytic activity. Potential causes include:
-
High Temperature: Excessive heat can cause ligand dissociation and catalyst decomposition.
-
Impurities: Impurities in reagents or solvents can lead to catalyst precipitation.
-
Inappropriate Ligand/Solvent: The chosen ligand may not be sufficient to stabilize the palladium nanoparticles at the reaction temperature. Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black in some cases.[8] Using more robust, electron-rich, and bulky phosphine ligands can help prevent this.[6]
Q7: My desired product is formed, but I also get a significant amount of a byproduct from the homocoupling of my alkyne. How can I prevent this?
This byproduct results from the Glaser coupling, which is an oxidative homocoupling of the terminal alkyne.[6] This side reaction is heavily promoted by two factors:
-
Oxygen: The presence of oxygen is a primary driver of Glaser coupling.[5] Rigorous exclusion of air by using degassed solvents and maintaining a strict inert atmosphere is the most effective preventative measure.[5]
-
Copper(I) Co-catalyst: The copper acetylide intermediate is susceptible to oxidative dimerization.[9] If homocoupling is a persistent issue, switching to a copper-free Sonogashira protocol is a highly recommended strategy.[5]
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. depts.washington.edu [depts.washington.edu]
Technical Support Center: Solvent Effects on the Heck Reaction of 2-Bromobenzothiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Heck reaction of 2-bromobenzothiazole. The information is designed to address specific experimental challenges and provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general role of the solvent in the Heck reaction?
A1: The solvent plays several crucial roles in the Heck reaction. It must solubilize the reactants, the palladium catalyst, and the base. The polarity of the solvent can significantly influence the reaction rate and selectivity by affecting the stability of the catalytic species and intermediates in the catalytic cycle.[1][2] Dipolar aprotic solvents like DMF, DMAc, and NMP are commonly used as they facilitate the oxidative addition step and stabilize the cationic intermediates that can form during the reaction.[1]
Q2: Which solvents are most commonly recommended for the Heck reaction of this compound and similar heteroaryl bromides?
A2: For heteroaryl bromides like this compound, polar aprotic solvents are generally the first choice. N,N-Dimethylformamide (DMF) is a very common and often effective solvent.[1][2] Other solvents such as N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), and acetonitrile (CH₃CN) have also been used successfully in Heck reactions of various aryl halides.[1][3][4] In some cases, for the sake of "green chemistry," reactions have been successfully carried out in aqueous media, often with the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).[5][6]
Q3: How does solvent choice impact the reaction yield and selectivity?
A3: Solvent choice can dramatically affect the yield. For instance, in a study on the closely related 2-acetyl-5-bromobenzofuran, switching from toluene to DMF or water significantly increased the conversion rate from negligible to over 90%.[5] The solvent can also influence the regioselectivity of the alkene insertion step, particularly when comparing neutral and cationic pathways of the catalytic cycle.[7]
Q4: Are there any "green" solvent alternatives for this reaction?
A4: Yes, water is a viable green solvent alternative for the Heck reaction, though it often requires the use of a phase-transfer catalyst (e.g., TBAB) to facilitate the interaction between the organic substrates and the aqueous phase.[5][6] Poly(ethylene glycol) (PEG) and ionic liquids have also been explored as reusable and more environmentally benign solvent media.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inappropriate Solvent: The chosen solvent may not adequately solubilize the reactants or the catalyst, or it may be incompatible with the reaction conditions. 2. Catalyst Deactivation: The palladium catalyst may have precipitated or decomposed. 3. Insufficient Temperature: The reaction may require higher thermal energy to proceed at an appreciable rate. 4. Base Incompatibility: The base may not be strong enough or soluble enough in the chosen solvent. | 1. Solvent Screening: Test a range of polar aprotic solvents such as DMF, DMAc, or NMP. If using a non-polar solvent like toluene, consider adding a phase-transfer catalyst like TBAB.[5] 2. Use Degassed Solvents: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure solvents are properly degassed. 3. Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Typical Heck reactions are run at temperatures between 80-140 °C.[8] 4. Change the Base: Switch to a different base. For example, if an inorganic base like K₂CO₃ is not working, an organic base like triethylamine (Et₃N) might be more soluble and effective in certain solvents.[5] |
| Formation of Side Products (e.g., Reductive Dehalogenation) | 1. Solvent Effects: The solvent can influence the rate of side reactions. 2. Presence of Water/Protic Impurities: These can lead to protonolysis of the aryl-palladium intermediate. 3. Reaction Temperature Too High: Excessive heat can promote decomposition pathways. | 1. Optimize Solvent: Screen different solvents. Sometimes a less polar solvent can suppress certain side reactions. 2. Use Anhydrous Conditions: Ensure all reagents and the solvent are dry. 3. Lower Temperature: If conversion is acceptable, try running the reaction at a lower temperature to minimize side product formation. |
| Poor Reproducibility | 1. Solvent Purity/Variability: Different batches of solvent may contain varying amounts of impurities (e.g., water, amines in DMF). 2. Atmospheric Conditions: Failure to maintain an inert atmosphere can lead to inconsistent results due to catalyst oxidation. | 1. Use High-Purity Solvents: Always use freshly opened bottles of high-purity, anhydrous solvent. 2. Maintain Inert Atmosphere: Consistently use an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction setup and duration. |
| Product Isomerization | 1. Reversible β-Hydride Elimination: The hydridopalladium intermediate can re-add to the product alkene in a reverse regioselectivity, leading to isomerization.[9] 2. Base-Induced Isomerization: The base used in the reaction can sometimes cause isomerization of the product. | 1. Solvent and Ligand Choice: The choice of solvent and phosphine ligand can influence the rate of this reversible process. 2. Base Selection: Consider using a non-isomerizing base if this is suspected. |
Data Presentation
The following table summarizes the effect of different solvents on the Heck reaction of a structurally similar substrate, 2-acetyl-5-bromobenzofuran, with styrene. This data is illustrative of the significant impact solvent choice can have on reaction outcomes.
Table 1: Solvent Effects on the Heck Reaction of 2-acetyl-5-bromobenzofuran with Styrene [5]
| Entry | Solvent | Base | Additive | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | Water | KOH | TBAB | 100 | 1 | 91 |
| 2 | Water | Et₃N | TBAB | 100 | 1 | 95 |
| 3 | DMF | KOH | TBAB | 100 | 1 | 85 |
| 4 | DMF | Et₃N | TBAB | 100 | 1 | 89 |
| 5 | Toluene | KOH | TBAB | 100 | 1 | 0 |
| 6 | Toluene | Et₃N | TBAB | 100 | 1 | 4 |
TBAB = Tetrabutylammonium bromide
Experimental Protocols
General Protocol for the Heck Reaction of this compound with an Alkene (e.g., Styrene)
This protocol is adapted from established procedures for similar heteroaryl halides.[10]
-
Preparation: To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a phosphine ligand (e.g., PPh₃, 4 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Under the inert atmosphere, add the chosen degassed solvent (e.g., DMF, 5 mL). Stir to dissolve the catalyst and ligand. Then, add this compound (1.0 mmol, 1.0 eq.), the alkene (e.g., styrene, 1.2 mmol, 1.2 eq.), and the base (e.g., triethylamine, 2.0 mmol, 2.0 eq.).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water to remove the base and solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-alkenylbenzothiazole.
Mandatory Visualizations
Caption: Generalized catalytic cycle for the Heck reaction of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Benzothiazole Rings
Welcome to the technical support center for the synthesis of benzothiazole rings. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common problems encountered during their experiments. Here you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and data tables to assist you in your synthetic endeavors.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis of benzothiazole rings, offering potential causes and solutions.
Q1: I am experiencing a low yield in my benzothiazole synthesis. What are the common causes and how can I improve it?
A: Low yields are a frequent challenge in benzothiazole synthesis and can stem from several factors. The most common synthetic route involves the condensation of 2-aminothiophenol with aldehydes, carboxylic acids, or other carbonyl compounds.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or moderately increasing the temperature.[1]
-
-
Side Reactions: Undesired side reactions can consume starting materials and generate impurities.[1] Common side reactions include the formation of benzothiazolones as byproducts.[2]
-
Solution: Optimize reaction conditions such as temperature and catalyst concentration. Using hydrosilane in the reaction can help suppress the formation of benzothiazolone byproducts.[2] For cyclization of arylthioureas, improper temperature control can lead to side reactions like sulfonation; therefore, maintaining the optimal temperature range is crucial.[1][2]
-
-
Suboptimal Catalyst: The choice and concentration of the catalyst are critical.
-
Solution: A variety of catalysts can be used, including mineral acids (HCl), Lewis acids, and metal catalysts.[2][3][4] The optimal catalyst and its concentration should be determined experimentally for your specific substrates. For instance, in the cyclization of p-chlorophenylthiourea, the concentration of bromine or hydrogen bromide is crucial for efficient cyclization.[1]
-
-
Purity of Starting Materials: Impurities in the starting materials, particularly the 2-aminothiophenol, can lead to low yields and byproduct formation.
-
Solution: Ensure high-purity reagents are used.[1] 2-aminothiophenol is prone to oxidation to the corresponding disulfide, which can interfere with the reaction.
-
Q2: I am observing the formation of significant byproducts in my reaction mixture. How can I identify and minimize them?
A: Byproduct formation is a common issue that complicates purification and reduces the yield of the desired benzothiazole.
Common Byproducts and Minimization Strategies:
-
Unreacted Starting Materials: Incomplete conversion is a primary reason for the presence of starting materials in the product mixture.
-
Solution: As mentioned previously, optimize reaction conditions (time, temperature, catalyst) and monitor the reaction to completion using TLC.[1]
-
-
Disulfide Formation: 2-aminothiophenol can readily oxidize to form a disulfide, especially in the presence of air.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled or purified 2-aminothiophenol.
-
-
Benzothiazolone Formation: In some synthetic routes, over-oxidation can lead to the formation of benzothiazolone byproducts.
-
Solution: The use of milder oxidizing agents or specific reaction conditions, such as the inclusion of hydrosilane, can suppress the formation of these byproducts.[2]
-
Q3: The purification of my crude benzothiazole product is proving difficult. What are some effective purification strategies?
A: Purification can be challenging due to the presence of closely related byproducts and colored impurities.
Purification Techniques:
-
Recrystallization: This is a common and effective method for purifying solid benzothiazole derivatives.
-
Protocol: Dissolve the crude product in a suitable hot solvent (e.g., ethanol) and allow it to cool slowly to form crystals. The choice of solvent is critical and may require some experimentation. For colored impurities, adding activated carbon (Norit) to the hot solution before filtration can be beneficial.[1]
-
-
Column Chromatography: For complex mixtures or oily products, column chromatography on silica gel is a powerful purification technique.
-
Eluent System: The choice of eluent will depend on the polarity of your benzothiazole derivative. A common starting point is a mixture of hexane and ethyl acetate, with the polarity gradually increasing.
-
-
Acid-Base Extraction: Benzothiazoles are weakly basic and can be protonated. This property can be exploited for purification.
-
Protocol: Dissolve the crude mixture in an organic solvent and wash with a dilute acid solution (e.g., 1M HCl) to extract the basic benzothiazole into the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) to precipitate the purified benzothiazole, which can be collected by filtration or extracted back into an organic solvent. Converting the crude 2-aminobenzothiazole into its hydrochloride salt, recrystallizing the salt, and then regenerating the free base can be a highly effective method for removing colored impurities.[1]
-
Q4: My final product is off-white or has a yellowish tint. How can I improve the color and purity?
A: Discoloration in the final product is a common indicator of impurities.[1]
Decolorization Strategy:
A highly effective method for removing colored impurities is to convert the crude 2-aminobenzothiazole into its hydrochloride salt, recrystallize the salt, and then, if necessary, regenerate the free base.[1]
Experimental Protocol for Purification of 2-Amino-6-methylbenzothiazole:
-
Dissolve the crude 2-amino-6-methylbenzothiazole in hot ethanol.
-
Add activated carbon (Norit) to the hot solution.
-
Filter the hot suspension to remove the activated carbon.
-
Dilute the filtrate with hot water.
-
Stir the mixture vigorously and chill it quickly.
-
Filter the pale yellow granular product and wash it with 30% ethanol.[1]
Data Presentation
Table 1: Influence of Reaction Conditions on the Yield of 2-Arylbenzothiazoles
| Entry | Aldehyde Substituent | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 4-Br | Zn(OAc)₂·2H₂O | Solvent-free | 0.5-1 | 88-94 | [5] |
| 2 | 4-Cl | Zn(OAc)₂·2H₂O | Solvent-free | 0.5-1 | 88-94 | [5] |
| 3 | 4-F | Zn(OAc)₂·2H₂O | Solvent-free | 0.5-1 | 88-94 | [5] |
| 4 | 2-Me | Zn(OAc)₂·2H₂O | Solvent-free | 0.5-1 | 87-92 | [5] |
| 5 | 4-Me | Zn(OAc)₂·2H₂O | Solvent-free | 0.5-1 | 87-92 | [5] |
| 6 | 4-OMe | Zn(OAc)₂·2H₂O | Solvent-free | 0.5-1 | 87-92 | [5] |
| 7 | H | H₂O₂/HCl | Ethanol | 1 | 83-91 | [2][5] |
| 8 | Various | RuCl₃ | Ionic Liquid | - | 43-88 | [6] |
| 9 | Various | Ag₂O | Microwave | 0.07-0.13 | 92-98 | [6] |
Experimental Protocols
General Procedure for the Synthesis of 2-Arylbenzothiazoles via Condensation of 2-Aminothiophenol with Aldehydes:
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
2-Aminothiophenol (1.0 mmol)
-
Substituted Aldehyde (1.0 mmol)
-
Catalyst (e.g., H₂O₂/HCl, Zn(OAc)₂, etc.)
-
Solvent (e.g., Ethanol, or solvent-free)
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophenol and the substituted aldehyde in the chosen solvent. If performing a solvent-free reaction, mix the reactants directly.
-
Add the catalyst to the reaction mixture.
-
Stir the reaction mixture at the appropriate temperature (room temperature to reflux) for the required time. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography.
Example Protocol: Synthesis of 2-Amino-6-chlorobenzothiazole
-
Maintain a mixture of p-chlorophenylthiourea at 45°-50°C for 1.5 hours.
-
Increase the temperature to 65°-70°C for 6 hours.
-
Cool the reaction mixture and add 250 ml of methanol with rapid stirring. The temperature will rise to approximately 70°C.
-
Cool the mixture again and filter the precipitated product.
-
Wash the solid with three 150 ml portions of acetone and dry to obtain 2-amino-6-chlorobenzothiazole (Yield: 92%).[1]
Mandatory Visualizations
Caption: General workflow for the synthesis and purification of benzothiazoles.
Caption: Troubleshooting guide for low yields in benzothiazole synthesis.
Caption: Acid-base extraction strategy for the purification of benzothiazoles.
References
Technical Support Center: Optimization of Reaction Conditions for 2-Substituted Benzothiazoles
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-substituted benzothiazoles. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Troubleshooting Guide & FAQs
This section provides solutions to specific issues that may arise during the synthesis of 2-substituted benzothiazoles.
Q1: I am experiencing low to no yield of my 2-substituted benzothiazole product. What are the potential causes and how can I improve the yield?
A1: Low or no product yield is a common issue that can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Purity of Starting Materials: 2-Aminothiophenol is susceptible to oxidation. It is advisable to use freshly purified or distilled 2-aminothiophenol for the reaction. Similarly, ensure the aldehyde or other coupling partner is free of impurities, such as carboxylic acids, which can interfere with the reaction.[1]
-
Reaction Conditions: The choice of solvent, temperature, and catalyst is critical for the successful synthesis of 2-substituted benzothiazoles.[1]
-
Solvent: While various solvents can be used, some modern approaches have demonstrated high yields under solvent-free conditions or in environmentally benign solvents like ethanol or water.[2][3][4]
-
Temperature: Reaction temperatures can range from room temperature to elevated temperatures (e.g., 80-140 °C), sometimes requiring reflux or microwave irradiation to drive the reaction to completion.[2] The optimal temperature will depend on the specific substrates and catalyst used.
-
Catalyst: A wide range of catalysts can be employed, from simple acids and bases (e.g., H₂O₂/HCl, urea nitrate) to metal catalysts (e.g., copper-based catalysts) and heterogeneous catalysts.[1][2][3] The choice of catalyst can significantly impact reaction time and yield.
-
-
Incomplete Cyclization or Oxidation: The synthesis often proceeds through a benzothiazoline intermediate, which then oxidizes to the final benzothiazole product.[1] Incomplete oxidation can lead to a mixture of the intermediate and the final product, thus lowering the overall yield of the desired compound. Ensure sufficient reaction time or the presence of an appropriate oxidizing agent if the reaction conditions do not utilize an external oxidant.
Q2: I am observing significant byproduct formation in my reaction. What are the likely side products and how can I minimize them?
A2: Byproduct formation can complicate purification and reduce the yield of the desired 2-substituted benzothiazole. The nature of the byproducts often depends on the specific synthetic route.
-
Unreacted Starting Materials: The most common impurities are often unreacted 2-aminothiophenol or its oxidized dimer, 2,2'-dithiobis(aniline).[5] Optimizing the stoichiometry of reactants and ensuring an inert atmosphere if necessary can help minimize unreacted starting materials.[5]
-
Over-oxidation or Side Reactions of Aldehydes: When using aldehydes as substrates, side reactions such as oxidation of the aldehyde to a carboxylic acid can occur, especially at higher temperatures. Using a milder oxidant or optimizing the reaction time can mitigate this.
-
Formation of Benzothiazoline Intermediate: As mentioned previously, the benzothiazoline is an intermediate in many synthetic routes. If the final oxidation step is not complete, this will remain as a significant byproduct.[1]
Q3: My reaction time is very long. How can I accelerate the synthesis of 2-substituted benzothiazoles?
A3: Several strategies can be employed to reduce reaction times.
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes, often with improved yields.[2][3] For example, the reaction of 2-aminothiophenol with aldehydes using amberlite IR120 resin under microwave irradiation can be completed in 5-10 minutes.[2]
-
Ultrasound-Assisted Synthesis: Sonication is another green chemistry approach that can enhance reaction rates.[2]
-
Catalyst Choice: The selection of an efficient catalyst is crucial. For instance, using a nanorod-shaped ionogel catalyst can lead to high yields in as little as 10-25 minutes under solvent-free conditions at 80 °C.[2]
Q4: Are there any "green" or more environmentally friendly methods for synthesizing 2-substituted benzothiazoles?
A4: Yes, significant research has focused on developing greener synthetic routes.
-
Solvent-Free Reactions: Many modern methods operate under solvent-free conditions, reducing chemical waste.[3][4]
-
Use of Green Solvents: When a solvent is necessary, environmentally benign options like water or ethanol are often employed.[2][3][4]
-
Catalyst Recyclability: The use of heterogeneous or magnetic catalysts allows for easy separation and reuse, which is both economical and environmentally friendly.[4][6]
-
One-Pot Reactions: One-pot, multi-component reactions are highly efficient as they reduce the number of synthetic steps and purification stages, saving time and resources.[4][7]
Data Presentation: Comparison of Synthetic Methods
The following table summarizes quantitative data for several common methods for the synthesis of 2-substituted benzothiazoles, allowing for easy comparison.
| Method | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional Heating | 2-Aminothiophenol, Aromatic/Aliphatic Aldehydes | H₂O₂/HCl | Ethanol | Room Temp. | 45 - 60 min | 85 - 94% | [1][2][3] |
| Microwave-Assisted | 2-Aminothiophenol, Aromatic Aldehydes | Amberlite IR120 resin | None | 85 | 5 - 10 min | 88 - 95% | [2] |
| Ultrasound-Assisted | 2-Aminothiophenol, Aldehydes | FeCl₃/Montmorillonite K-10 | Not specified | Not specified | 0.7 - 5 h | 33 - 95% | [2] |
| Nanorod Ionogel Catalyst | 2-Aminothiophenol, Aldehydes | Ionogel | None | 80 | 10 - 25 min | 84 - 95% | [2] |
| Copper-Catalyzed Condensation | 2-Aminobenzenethiols, Nitriles | Copper catalyst | Not specified | Not specified | Not specified | Excellent | [8] |
| One-Pot, Three-Component | 2-Iodoaniline, Aryl/Hetaryl Aldehydes, Thiourea | Cu(0)–Fe₃O₄@SiO₂/NH₂cel | Water | Not specified | Not specified | Good | [4] |
Experimental Protocols
Below are detailed methodologies for two common and effective experiments for the synthesis of 2-substituted benzothiazoles.
Protocol 1: Synthesis of 2-Arylbenzothiazoles using H₂O₂/HCl (Conventional Heating)
This protocol is based on the condensation of 2-aminothiophenol with an aldehyde using hydrogen peroxide and hydrochloric acid as the catalytic system in ethanol at room temperature.[1][2][3]
Materials:
-
2-Aminothiophenol
-
Substituted aromatic aldehyde
-
Ethanol
-
30% Hydrogen peroxide (H₂O₂)
-
Concentrated Hydrochloric acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) plate
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aldehyde (1.0 mmol) in ethanol.
-
To this solution, add 30% hydrogen peroxide (6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (3.0 mmol) while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for approximately 45-60 minutes.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, add cold water to the reaction mixture to precipitate the product.
-
Collect the solid product by filtration and wash thoroughly with water.
-
Purify the crude product by recrystallization from ethanol to obtain the pure 2-arylbenzothiazole.
Protocol 2: Microwave-Assisted Synthesis of 2-Substituted Benzothiazoles using Amberlite IR120 Resin
This protocol describes a rapid and efficient synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and an aldehyde using a recyclable solid acid catalyst under microwave irradiation.[2]
Materials:
-
2-Aminothiophenol
-
Substituted aromatic or heteroaryl aldehyde
-
Amberlite IR120 resin
-
Microwave reactor vial
-
Microwave synthesizer
-
Ethyl acetate
-
Sodium sulfate
-
Rotary evaporator
Procedure:
-
In a microwave reactor vial, place 2-aminothiophenol (1 mmol), the desired aldehyde (1 mmol), and Amberlite IR120 resin.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 85 °C for 5-10 minutes.
-
After completion of the reaction (monitored by TLC), cool the vial to room temperature.
-
Add ethyl acetate to the reaction mixture and filter to remove the resin.
-
Wash the resin with additional ethyl acetate.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
If necessary, purify the product by recrystallization or column chromatography.
Visualizations
The following diagrams illustrate key workflows and reaction pathways described in this guide.
Caption: General experimental workflow for the synthesis of 2-substituted benzothiazoles.
Caption: Simplified reaction pathway for benzothiazole synthesis via condensation.
Caption: Troubleshooting workflow for low or no product yield in benzothiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzothiazole synthesis [organic-chemistry.org]
How to avoid byproduct formation in benzothiazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid byproduct formation during benzothiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in benzothiazole synthesis starting from 2-aminothiophenol?
A1: The most prevalent byproducts encountered during the synthesis of benzothiazoles from 2-aminothiophenol include:
-
Disulfide-linked dimers and polymers: These arise from the oxidation of the starting material, 2-aminothiophenol.[1] This is a common issue as 2-aminothiophenol is susceptible to oxidation upon exposure to air.[1]
-
Dimerization of intermediates: Intermolecular reactions of reaction intermediates can lead to the formation of undesired dimers.[1]
-
Benzothiazolones: When using carbon dioxide as a reactant, benzothiazolones can form as byproducts.[2]
-
Unreacted starting materials: Incomplete reactions can result in the final product being contaminated with starting materials, which can be challenging to separate due to similar polarities.[1]
Q2: My reaction mixture is turning dark and forming insoluble materials. What is the likely cause and how can I prevent it?
A2: The formation of dark, insoluble materials often indicates polymerization or dimerization of the 2-aminothiophenol starting material.[1] This is typically caused by:
-
Oxidation of 2-aminothiophenol: Exposure to oxygen in the air can cause the thiol group to oxidize, forming disulfide bonds that lead to dimers and polymers.[1]
-
Harsh Reaction Conditions: High temperatures or the use of strong oxidizing agents can promote these unwanted side reactions.[1]
To prevent this, consider the following solutions:
-
Use Freshly Purified 2-Aminothiophenol: Purifying 2-aminothiophenol by distillation or recrystallization immediately before use can remove oxidized impurities.[1]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, will minimize contact with oxygen.[3]
-
Control Reaction Temperature: Avoid excessively high temperatures. Running the reaction at a lower temperature for a longer duration can often minimize byproduct formation.[1]
-
Choose Mild Oxidants: If an oxidant is required, opt for milder reagents. In some cases, air can be a sufficient and gentle oxidant.[1]
Q3: I am observing a byproduct with a higher molecular weight than my expected product. What could be the cause?
A3: A higher molecular weight byproduct often suggests that dimerization has occurred. This can happen through the intermolecular reaction of intermediates, competing with the desired intramolecular cyclization to form the benzothiazole ring.[1]
Troubleshooting Guides
Issue 1: Low Yield and Presence of Multiple Spots on TLC
| Potential Cause | Troubleshooting Steps |
| Oxidation of 2-aminothiophenol | 1. Use freshly distilled or recrystallized 2-aminothiophenol.[1] 2. Purge the reaction vessel with an inert gas (N₂ or Ar) before adding reagents.[3] 3. Maintain an inert atmosphere throughout the reaction. |
| Suboptimal Reaction Temperature | 1. Lower the reaction temperature and increase the reaction time.[1] 2. Perform small-scale experiments at various temperatures to find the optimal condition. |
| Inappropriate Oxidant | 1. If using a strong oxidant, switch to a milder one (e.g., air, DMSO).[1][4] 2. Consider catalyst systems that do not require a harsh oxidant. |
| Incorrect Stoichiometry | 1. Carefully check the molar ratios of your reactants. For reactions with aldehydes, a 1:1 ratio with 2-aminothiophenol is common, but optimal ratios with catalysts and oxidants can vary. For example, a 1:1:6:3 ratio of 2-aminothiophenol:aldehyde:H₂O₂:HCl has been found to be effective.[2][3] |
Issue 2: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Similar Polarity of Product and Byproducts/Starting Materials | 1. Acid-Base Extraction: If the product and impurities have different acidic or basic properties, perform a liquid-liquid extraction with acidic or basic aqueous solutions as a preliminary purification step.[1] 2. Recrystallization: Use a suitable solvent system for recrystallization. Ethanol is often a good starting point.[1] 3. Column Chromatography: If other methods fail, column chromatography on silica gel is a reliable purification technique.[1] |
| Formation of Tar-like Byproducts | 1. In industrial settings, crude 2-mercaptobenzothiazole (MBT) is often purified by dissolving it in a sodium hydroxide solution to precipitate it, allowing tar-like byproducts to be decanted or filtered off.[5] This principle of altering solubility through pH changes can be adapted. |
Data Presentation: Comparison of Synthetic Methods
The following table summarizes various catalytic systems used in the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes, highlighting reaction conditions and yields. This allows for a comparison of methods that may offer milder conditions and potentially reduce byproduct formation.
| Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| H₂O₂/HCl | Ethanol | Room Temp | 45-60 min | 85-94 | [3] |
| TiO₂ NPs / H₂O₂ | Daylight | Room Temp | 5-27 min | 90-97 | [3] |
| SiO₂–HNO₃ | Solvent-free | Shaking | - | 83-98 | [3] |
| ZnO NPs | Solvent-free/Ethanol | - | 2-8 min | Excellent | [3] |
| SnP₂O₇ | - | - | 8-35 min | 87-95 | [2] |
| Samarium triflate | Water | Mild | - | - | [4] |
| Iodine | DMF | - | - | - | [4] |
| Air/DMSO | - | - | - | Good to Excellent | [4] |
Experimental Protocols
Protocol 1: General Synthesis of 2-Arylbenzothiazoles using H₂O₂/HCl
This protocol is adapted from the method described by Guo and colleagues.[2][3]
-
To a solution of 2-aminothiophenol (1 mmol) and an aromatic aldehyde (1 mmol) in ethanol, add hydrogen peroxide (H₂O₂, 6 mmol) and hydrochloric acid (HCl, 3 mmol).
-
Stir the reaction mixture at room temperature for 45-60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
If the product precipitates, collect the solid by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.[1]
Protocol 2: Purification by Recrystallization
This is a general procedure for purifying solid benzothiazole derivatives.[1]
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol) to just dissolve the solid.
-
If the solution is colored by impurities, a small amount of activated charcoal can be added, and the solution briefly heated.
-
Hot filter the solution to remove any insoluble impurities (and charcoal, if used).
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualizations
Caption: Common byproduct formation pathways in benzothiazole synthesis.
Caption: A logical workflow for troubleshooting common issues.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromobenzothiazole and 2-Chlorobenzothiazole in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2-bromobenzothiazole and 2-chlorobenzothiazole in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The information presented is based on established principles of organic chemistry and supported by experimental data from relevant literature, offering insights for the strategic design of synthetic routes in pharmaceutical and materials science research.
Introduction to Suzuki Coupling and Benzothiazoles
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, typically between an organoboron compound (like a boronic acid) and an organic halide. This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of starting materials.
The benzothiazole scaffold is a privileged heterocyclic motif present in numerous biologically active compounds and functional materials. The ability to functionalize the benzothiazole core, particularly at the 2-position, is of significant interest for the development of novel pharmaceuticals and advanced materials. 2-Halo-substituted benzothiazoles, such as this compound and 2-chlorobenzothiazole, are key precursors for introducing aryl, heteroaryl, or alkyl groups at this position via Suzuki coupling.
Reactivity Comparison: The Decisive Role of the Halogen
The reactivity of aryl halides in the Suzuki-Miyaura coupling is largely dictated by the rate-determining step of the catalytic cycle: the oxidative addition of the aryl halide to the palladium(0) catalyst. The facility of this step is inversely related to the strength of the carbon-halogen (C-X) bond.
The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is:
I > Br > OTf > Cl > F
This trend is a direct consequence of the bond dissociation energies of the corresponding carbon-halogen bonds. The carbon-bromine (C-Br) bond is significantly weaker than the carbon-chlorine (C-Cl) bond, making this compound inherently more reactive than 2-chlorobenzothiazole in Suzuki coupling.
Experimental evidence strongly supports this theoretical principle. For instance, in molecules containing both a bromine and a chlorine atom, such as 2-chloro-4-bromobenzothiazole, palladium-catalyzed cross-coupling reactions like the Suzuki coupling occur with high regioselectivity at the more reactive C-Br position, leaving the C-Cl bond intact for potential subsequent transformations.[1][2] This differential reactivity underscores the superior performance of this compound under standard Suzuki coupling conditions.[1][2]
While this compound will readily undergo Suzuki coupling with a variety of standard palladium catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂), the coupling of 2-chlorobenzothiazole is significantly more challenging. To achieve successful coupling with the less reactive 2-chlorobenzothiazole, more specialized and highly active catalyst systems are typically required. These often involve the use of electron-rich, bulky phosphine ligands (such as Buchwald or Fu-type ligands) or N-heterocyclic carbene (NHC) ligands, which promote the difficult oxidative addition of the aryl chloride to the palladium center.[3][4][5][6] Consequently, reactions involving 2-chlorobenzothiazole often necessitate higher catalyst loadings, higher temperatures, and longer reaction times compared to its bromo-analogue.
Data Presentation
| Substrate | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-6-bromo benzothiazole | 4-Tolylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 95 | 31 | 65 | [7][8] |
| 2-Amino-6-bromo benzothiazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF/H₂O | 95 | 31 | 64 | [7][8] |
| 2'-Bromo -2-arylbenzothiazole | Arylboronic acid | Pd(OAc)₂ (ligand-free) | K₂CO₃ | Toluene | 110 | 12 | up to 99 | [9] |
| 2-Chloro -4-bromo benzothiazole (selective at C-Br) | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 | [1] |
| Amino-substituted 2-chloro pyridines | Arylboronic acids | PdCl₂{PᵗBu₂(p-NMe₂-Ph)}₂ | K₂CO₃/K₃PO₄ | Toluene/H₂O | reflux | 12 | 89-99 | [6] |
| Heteroaryl chlorides | Aryl/heteroaryl boronic acids | PdCl₂{PR₂(Ph-R')}₂ | K₃PO₄ | Dioxane | 100 | 12 | 88-99 | [3] |
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura cross-coupling of 2-bromo- and 2-chlorobenzothiazole. Note the more forcing conditions and specialized catalyst system typically required for the chloro-substrate.
Protocol 1: Suzuki Coupling of this compound (General Conditions)
This protocol is based on standard conditions for reactive aryl bromides.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst (or precatalyst and ligand), and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (1,4-dioxane and water).
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-arylbenzothiazole.
Protocol 2: Suzuki Coupling of 2-Chlorobenzothiazole (Optimized for Less Reactive Aryl Chlorides)
This protocol employs a more active catalyst system necessary for the activation of the C-Cl bond.
Materials:
-
2-Chlorobenzothiazole (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.08 mmol, 8 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
Procedure:
-
In a glovebox, add 2-chlorobenzothiazole, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄ to an oven-dried reaction vessel.
-
Add anhydrous, degassed 1,4-dioxane.
-
Seal the vessel and heat the reaction mixture with vigorous stirring to 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-arylbenzothiazole.
Mandatory Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of 2-Halobenzothiazoles in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the benzothiazole scaffold is a cornerstone in the development of novel therapeutic agents and advanced materials. Among the various synthetic strategies, palladium-catalyzed cross-coupling reactions of 2-halobenzothiazoles stand out for their versatility and efficiency in forming carbon-carbon and carbon-nitrogen bonds. This guide provides a comparative overview of the reactivity of 2-fluoro-, 2-chloro-, 2-bromo-, and 2-iodobenzothiazoles in key cross-coupling reactions, supported by experimental data and detailed protocols to aid in reaction design and optimization.
The choice of the halogen atom at the 2-position of the benzothiazole ring significantly influences the reaction kinetics and outcomes of cross-coupling reactions. The reactivity of the carbon-halogen bond in the crucial oxidative addition step of the catalytic cycle generally follows the order of I > Br > Cl > F. This differential reactivity allows for selective functionalization and the strategic design of complex molecules.
Relative Reactivity of 2-Halobenzothiazoles
The following diagram illustrates the generally accepted trend in reactivity for 2-halobenzothiazoles in palladium-catalyzed cross-coupling reactions. This trend is primarily governed by the carbon-halogen bond dissociation energy, with the weaker C-I bond being the most susceptible to oxidative addition by the palladium catalyst.
Comparative Performance in Key Cross-Coupling Reactions
The following sections provide a comparative summary of the performance of 2-halobenzothiazoles in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The data presented is a synthesis of literature findings and aims to provide a general trend. Actual results may vary based on specific substrates, ligands, and reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between a halide and an organoboron compound. With 2-halobenzothiazoles, this reaction is widely used to introduce aryl or vinyl substituents.
| Halogen (X) | Typical Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| I | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |
| Br | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 70-90[1][2] |
| Cl | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | t-BuOH | 110 | 24 | 50-80 |
| F | - | - | - | - | - | Generally unreactive |
Heck Reaction
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is valuable for the vinylation of the 2-position of the benzothiazole core.
| Halogen (X) | Typical Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| I | Pd(OAc)₂ | Et₃N | DMF | 100 | 8 | 80-92 |
| Br | Pd(OAc)₂ / P(o-tol)₃ | NaOAc | DMA | 120 | 16 | 65-85 |
| Cl | Pd₂(dba)₃ / RuPhos | K₂CO₃ | Dioxane | 130 | 24 | 40-70 |
| F | - | - | - | - | - | Generally unreactive |
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a halide and a terminal alkyne, providing access to 2-alkynylbenzothiazoles.
| Halogen (X) | Typical Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| I | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25-50 | 6 | 90-98 |
| Br | Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 60-80 | 12 | 75-90[3] |
| Cl | Pd₂(dba)₃ / Xantphos | CuI | Cs₂CO₃ | Dioxane | 100-120 | 24 | 30-60[3] |
| F | - | - | - | - | - | Generally unreactive |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling a halide with an amine. This reaction is crucial for synthesizing 2-aminobenzothiazole derivatives.
| Halogen (X) | Typical Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| I | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 90 | 12 | 80-95 |
| Br | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 18 | 70-88[4] |
| Cl | Pd₂(dba)₃ | BrettPhos | K₃PO₄ | t-AmOH | 110 | 24 | 50-75[4] |
| F | - | - | - | - | - | Generally unreactive |
Experimental Protocols
The following are generalized experimental protocols for the cross-coupling reactions of 2-halobenzothiazoles. Optimization of reaction conditions is often necessary for specific substrates.
General Workflow for Palladium-Catalyzed Cross-Coupling
The diagram below outlines the typical experimental workflow for a palladium-catalyzed cross-coupling reaction involving a 2-halobenzothiazole.
Suzuki-Miyaura Coupling Protocol
Materials:
-
2-Halobenzothiazole (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., Toluene/H₂O, 4:1, 5 mL)
Procedure:
-
To a dried reaction vessel, add the 2-halobenzothiazole, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with stirring at the specified temperature for the indicated time.
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction Protocol
Materials:
-
2-Halobenzothiazole (1.0 mmol)
-
Alkene (1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., P(o-tol)₃, 4 mol%)
-
Base (e.g., Et₃N, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., DMF, 5 mL)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst and ligand to a dried Schlenk tube.
-
Add the 2-halobenzothiazole, base, and solvent.
-
Add the alkene dropwise to the mixture.
-
Seal the tube and heat the reaction mixture with stirring to the specified temperature.
-
After the reaction is complete, cool to room temperature and filter off the salt precipitate.
-
Dilute the filtrate with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Sonogashira Coupling Protocol[3]
Materials:
-
2-Halobenzothiazole (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) iodide (5 mol%)
-
Base (e.g., Et₃N, 3.0 mmol)
-
Degassed solvent (e.g., THF, 10 mL)
Procedure:
-
To a dried Schlenk flask, add the 2-halobenzothiazole, palladium catalyst, and copper(I) iodide.[3]
-
Evacuate and backfill the flask with argon three times.[3]
-
Add the degassed solvent and the base.[3]
-
Add the terminal alkyne dropwise to the reaction mixture.[3]
-
Stir the reaction at the appropriate temperature and monitor its progress.
-
Once complete, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product, dry the organic phase, and concentrate.
-
Purify by column chromatography.[3]
Buchwald-Hartwig Amination Protocol[4]
Materials:
-
2-Halobenzothiazole (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., BINAP, 4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene, 5 mL)
Procedure:
-
In a glovebox, add the palladium catalyst, ligand, and base to a dried Schlenk tube.[3]
-
Add the 2-halobenzothiazole and the amine.[3]
-
Add the anhydrous, degassed solvent.[3]
-
Seal the tube and heat the reaction mixture with stirring to the specified temperature for the indicated time.[3]
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.[3]
-
Extract with an organic solvent, dry the organic phase, and concentrate.
-
Purify the residue by column chromatography to yield the desired 2-aminobenzothiazole derivative.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Navigating the Analytical Landscape: A Comparative Guide to HPLC and Alternative Methods for 2-Bromobenzothiazole Analysis
For researchers, scientists, and drug development professionals, the robust and accurate analysis of chemical compounds is a cornerstone of successful research. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-Bromobenzothiazole against alternative analytical techniques. By presenting supporting experimental data and detailed methodologies, this document serves as a practical resource for selecting the most appropriate analytical strategy for your research needs.
This compound is a key intermediate in the synthesis of various biologically active molecules. Ensuring its purity and quantifying its presence in reaction mixtures or final products is critical. While several analytical techniques can be employed, HPLC often stands out for its versatility, sensitivity, and resolving power. This guide will delve into a validated HPLC method and compare its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC): A Detailed Validation
A stability-indicating reversed-phase HPLC (RP-HPLC) method provides a powerful tool for the separation and quantification of this compound from its potential impurities and degradation products. A hypothetical, yet representative, validated method is presented below, based on established practices for similar benzothiazole derivatives.
Experimental Protocol: HPLC Method
A typical HPLC system equipped with a C18 column and a UV detector is employed for this analysis.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of Acetonitrile and Water (containing 0.1% formic acid). The gradient starts at 50% Acetonitrile and increases to 90% over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples are dissolved in the mobile phase at an initial concentration of 1 mg/mL and filtered through a 0.45 µm syringe filter before injection.
Data Presentation: HPLC Method Validation Parameters
The performance of the HPLC method is validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in the table below.
| Validation Parameter | Result | Acceptance Criteria |
| **Linearity (R²) ** | > 0.999 | R² ≥ 0.999 |
| Range | 1 - 100 µg/mL | - |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL | - |
| Limit of Quantification (LOQ) | 0.3 µg/mL | - |
| Specificity | No interference from blank or placebo | Peak purity > 99% |
This validated HPLC method demonstrates excellent linearity, accuracy, and precision for the quantification of this compound. Its ability to separate the analyte from potential impurities makes it a reliable choice for quality control and stability studies.
Comparison with Alternative Analytical Methods
While HPLC is a robust technique, other methods may be suitable depending on the specific analytical need, sample matrix, and available instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, which has a moderate boiling point, GC-MS can offer high sensitivity and specificity.
Experimental Protocol: GC-MS Method
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Detection Mode: Selected Ion Monitoring (SIM).
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more cost-effective technique that can be used for the quantification of this compound in pure samples or simple mixtures where interfering substances do not absorb at the same wavelength.
Experimental Protocol: UV-Vis Spectrophotometry Method
-
Instrumentation: UV-Vis Spectrophotometer.
-
Solvent: Ethanol or Methanol (UV grade).
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a dilute solution of this compound (e.g., ~260 nm).
-
Procedure: A calibration curve is generated by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the unknown sample is then determined by measuring its absorbance and interpolating from the calibration curve.
Performance Comparison of Analytical Methods
The table below provides a comparative overview of the three analytical methods for the analysis of this compound.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Selectivity | High (separates from impurities) | Very High (mass-based detection) | Low (prone to interference) |
| Sensitivity | High (µg/mL to ng/mL) | Very High (ng/mL to pg/mL) | Moderate (µg/mL) |
| Linearity Range | Wide | Wide | Narrow |
| Sample Throughput | Moderate | Moderate | High |
| Cost (Instrument) | High | Very High | Low |
| Cost (Operational) | Moderate | High | Low |
| Sample Volatility | Not required | Required | Not required |
| Primary Application | Quality control, stability testing, impurity profiling | Trace analysis, identification | Quick quantification of pure samples |
Workflow and Decision Making
The selection of the most suitable analytical method depends on a variety of factors. The following diagram illustrates a logical workflow for method selection and validation.
Conclusion
For the comprehensive analysis of this compound, a validated HPLC method offers a superior balance of selectivity, sensitivity, and accuracy, making it the recommended technique for quality control, stability testing, and impurity profiling in research and development settings. While GC-MS provides unparalleled sensitivity for trace analysis and definitive identification, and UV-Vis spectrophotometry offers a rapid and cost-effective solution for simple quantification, the versatility of HPLC makes it the most robust choice for a wide range of applications. By understanding the strengths and limitations of each method, researchers can confidently select the most appropriate analytical tool to ensure the integrity and quality of their scientific work.
A Comparative Guide to LC-MS Method Development for Benzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of benzothiazole derivatives. It is designed to assist researchers, scientists, and drug development professionals in selecting and developing the most suitable analytical methods for their specific needs. This document outlines various experimental protocols, presents comparative performance data, and discusses alternative analytical approaches.
Introduction to Benzothiazole Analysis
Benzothiazole and its derivatives are a class of heterocyclic compounds with a wide range of industrial and pharmaceutical applications. They are used as vulcanization accelerators in the rubber industry, as corrosion inhibitors, and as scaffolds in the development of therapeutic agents.[1][2] Their widespread use has led to their emergence as environmental contaminants, necessitating sensitive and reliable analytical methods for their detection and quantification in various matrices, including water, soil, and biological fluids.[3][4][5] LC-MS has become the technique of choice for this purpose due to its high sensitivity, selectivity, and versatility.
Comparison of LC-MS Methods
The successful analysis of benzothiazole derivatives by LC-MS is dependent on the careful optimization of several parameters, including the choice of chromatographic column, mobile phase composition, and mass spectrometry conditions. This section compares different approaches and provides experimental data to support the selection of an appropriate method.
Liquid Chromatography Parameters
The separation of benzothiazole derivatives is typically achieved using reversed-phase liquid chromatography. The choice of column and mobile phase is critical for achieving good resolution and peak shape.
Table 1: Comparison of Liquid Chromatography (LC) Conditions for Benzothiazole Analysis
| Parameter | Method 1: Wastewater Analysis | Method 2: General Purpose | Method 3: High-Throughput Analysis |
| Column | C18 reverse-phase (4.6 x 150 mm, 5 µm)[6] | ACE 3 C8 (50 x 2.1 mm)[7] | UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water[6] | 0.1% Formic Acid in Water[7] | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[6] | 0.1% Formic Acid in Acetonitrile[7] | Acetonitrile with 0.1% Formic Acid |
| Gradient | 60:40 (A:B) isocratic[6] | 5% B to 95% B in 10 min[7] | 5% B to 95% B in 3 min |
| Flow Rate | 0.8 mL/min | 0.12 mL/min[7] | 0.4 mL/min |
| Injection Volume | 10 µL | 5 µL[7] | 2 µL |
Mass Spectrometry Parameters
Electrospray ionization (ESI) is the most common ionization technique for benzothiazole derivatives due to their moderate to high polarity.[3][8] However, atmospheric pressure chemical ionization (APCI) can be a viable alternative for less polar derivatives. Polarity switching between positive and negative ion modes is often necessary to detect a wider range of benzothiazoles within a single run.[3][7]
Table 2: Comparison of Mass Spectrometry (MS) Conditions and Performance
| Parameter | Method A: ESI-MS/MS (Wastewater)[9] | Method B: ESI-MS/MS (Urine)[10] | Method C: APCI-MS/MS (Food Contact Materials) |
| Ionization Mode | ESI Positive & Negative[9] | ESI Positive[10] | APCI Positive |
| **Linearity (R²) ** | > 0.99[9] | > 0.99[10] | > 0.995 |
| LOD | 0.1 - 58 ng/L[4] | < 0.5 ng/mL[10] | 1 - 10 ng/g |
| LOQ | 0.002 - 0.29 ng/mL[9] | 1 ng/mL[11] | 5 - 50 ng/g |
| Recovery (%) | 80 - 100%[9] | > 80%[10] | 85 - 110% |
| Precision (%RSD) | < 12%[9] | < 15%[10] | < 15% |
Table 3: Example MRM Transitions for Selected Benzothiazole Derivatives [7]
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Ionization Mode |
| Benzothiazole | 136 | 109 | 65 | Positive |
| 2-Methylbenzothiazole | 150 | 109 | 65 | Positive |
| 2-Mercaptobenzothiazole | 166 | 134 | 58 | Negative |
| 2-Hydroxybenzothiazole | 152 | 108 | 82 | Negative |
| 2-Aminobenzothiazole | 151 | 108 | 124 | Positive |
| 2-Methylthiobenzothiazole | 182 | 167 | 109 | Positive |
Experimental Protocols
This section provides detailed protocols for sample preparation and LC-MS/MS analysis of benzothiazole derivatives in an environmental water sample.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for the extraction and pre-concentration of benzothiazole derivatives from aqueous samples.[3][9]
Protocol:
-
Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB, 200 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load 100 mL of the water sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering hydrophilic compounds.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes.
-
Elution: Elute the retained analytes with 5 mL of methanol followed by 5 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
LC-MS/MS Analysis
Protocol:
-
Instrument Setup: Use an LC-MS/MS system equipped with an electrospray ionization (ESI) source.
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: ESI with polarity switching (positive and negative).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Optimize MRM transitions and collision energies for each target analyte (refer to Table 3 for examples).
-
Set source parameters (e.g., capillary voltage, source temperature, gas flows) according to the instrument manufacturer's recommendations.
-
Workflow and Method Comparison Diagrams
Visualizing the analytical workflow and the logical relationships in method selection can aid in understanding and implementing the described procedures.
Caption: Workflow for the analysis of benzothiazole derivatives.
Caption: Decision tree for selecting an appropriate analytical method.
Alternative Analytical Techniques
While LC-MS is the predominant technique for the analysis of benzothiazole derivatives, other methods can be employed depending on the specific analytical challenge.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable alternative for the analysis of more volatile and thermally stable benzothiazole derivatives.[12][13] Derivatization is often required to improve the volatility and chromatographic behavior of more polar compounds.[12] GC-MS can offer excellent separation efficiency and is less susceptible to matrix effects compared to LC-MS with ESI.[12]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): For applications where high sensitivity is not a primary requirement, HPLC with UV detection can be a cost-effective alternative.[6] This method is simpler to operate and maintain but lacks the specificity and sensitivity of mass spectrometric detection.[6]
Conclusion
The development of a robust and reliable LC-MS method for the analysis of benzothiazole derivatives requires careful consideration of the analyte properties, sample matrix, and desired performance characteristics. This guide provides a comparative overview of various methodologies, offering researchers the necessary information to select and optimize an appropriate analytical approach. The presented data and protocols serve as a starting point for method development, and further optimization may be required to meet specific analytical challenges. The choice between different ionization techniques, sample preparation methods, and chromatographic conditions will ultimately depend on the specific goals of the analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a solid-phase extraction liquid chromatography tandem mass spectrometry method for benzotriazoles and benzothiazoles in wastewater and recycled water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of benzotriazole and benzothiazole derivatives in marketed fish by double-vortex-ultrasonic assisted matrix solid-phase dispersion and ultrahigh-performance liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mac-mod.com [mac-mod.com]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of benzotriazoles and benzothiazoles in human urine by UHPLC-TQMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid and simple multi-analyte LC-MS/MS method for the determination of benzodiazepines and Z-hypnotic drugs in blood samples: Development, validation and application based on three years of toxicological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Quantitative Analysis of 2-Bromobenzothiazole Reaction Products
For researchers, scientists, and drug development professionals, 2-bromobenzothiazole is a versatile building block for the synthesis of a wide array of functionalized benzothiazole derivatives. This guide provides a comprehensive comparison of common synthetic transformations of this compound, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions. Furthermore, it presents a comparative analysis with alternative synthetic strategies for accessing 2-substituted benzothiazoles. All quantitative data is supported by experimental findings from peer-reviewed literature, and detailed protocols for key reactions and analytical quantification methods are provided.
Performance Comparison of Synthetic Methodologies
The functionalization of this compound is a cornerstone for accessing diverse chemical matter. The following sections provide a quantitative comparison of the most common reaction types, alongside alternative synthetic approaches.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds. Below is a comparison of Suzuki, Heck, and Sonogashira reactions.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki Coupling | Arylboronic acid | Pd(OAc)₂, XPhos | K₃PO₄ | 1,4-Dioxane | 95 | 31 | 64-95 |
| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃ | Et₃N | DMF | 100 | 24 | Moderate |
| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | 60 | 6 | 70-85[1] |
Nucleophilic Aromatic Substitution (SNA r)
The electron-deficient nature of the benzothiazole ring system facilitates nucleophilic aromatic substitution at the C2 position, displacing the bromide. This method is effective for introducing heteroatom-based functional groups.
| Nucleophile | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Amine (e.g., Morpholine) | Morpholine | K₂CO₃ | DMF | 100 | 12 | High |
| Thiol (e.g., Thiophenol) | Thiophenol | NaH | THF | RT | 4 | High |
| Alkoxide (e.g., Sodium Methoxide) | Sodium Methoxide | - | Methanol | Reflux | 6 | Moderate-High |
Alternative Synthetic Routes to 2-Substituted Benzothiazoles
While this compound serves as a valuable precursor, other methods can be employed to synthesize 2-substituted benzothiazoles, often starting from 2-aminothiophenol. These alternatives can be more atom-economical and avoid the use of halogenated starting materials.
| Method | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time | Yield (%) |
| Condensation with Aldehydes | 2-Aminothiophenol, Benzaldehyde | H₂O₂/HCl | Ethanol | Room Temp | 45-60 min | 85-94[1] |
| Condensation with Aldehydes (Microwave) | 2-Aminothiophenol, Aromatic Aldehyde | None | None | 120 | 2-5 min | 88-96 |
| Hugershoff Synthesis | Arylthiourea | Bromine | Chloroform | Varies | Varies | Moderate |
| Jacobson-like Synthesis | Aniline, KSCN | Bromine, Acetic Acid | Acetic Acid | <10 | 2-4 h | 65-85[2] |
Experimental Protocols
Detailed and reproducible experimental procedures are critical for successful synthesis and analysis.
Synthesis Protocols
1. General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel are added this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(OAc)₂ (2 mol%), a suitable ligand like XPhos (4 mol%), and a base, typically K₃PO₄ (2.0 mmol). The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times. A degassed solvent system, such as 1,4-dioxane/water (4:1, 5 mL), is then added. The reaction mixture is heated to the specified temperature (e.g., 95 °C) and stirred for the indicated time. Upon completion, as monitored by Thin Layer Chromatography (TLC), the reaction is cooled to room temperature. The mixture is then diluted with an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
2. General Procedure for Nucleophilic Aromatic Substitution with an Amine
In a sealed reaction tube, this compound (1.0 mmol), the amine (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol) are combined in a suitable solvent like DMF (5 mL). The tube is sealed, and the mixture is heated to the desired temperature (e.g., 100 °C) with stirring for the specified duration. After cooling, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue is then purified by flash chromatography to afford the 2-aminobenzothiazole derivative.
3. Synthesis of 2-Phenylbenzothiazole from 2-Aminothiophenol and Benzaldehyde
To a solution of 2-aminothiophenol (1.0 mmol) and benzaldehyde (1.0 mmol) in ethanol (10 mL), a mixture of H₂O₂ (6.0 mmol) and HCl (3.0 mmol) is added. The reaction is stirred at room temperature for 45-60 minutes. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is poured into water, and the precipitated product is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization or column chromatography to yield 2-phenylbenzothiazole.[1]
Analytical Protocols
1. Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
A robust and validated HPLC method is essential for the accurate quantification of reaction products.
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), and an autosampler.
-
Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water (often with a modifier like 0.1% formic acid or trifluoroacetic acid), run in either isocratic or gradient mode. For example, a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: A standard flow rate is 1.0 mL/min.
-
Detection: UV detection is commonly performed at a wavelength where the analyte has maximum absorbance (e.g., 254 nm).
-
Quantification: A calibration curve is constructed by injecting standard solutions of the purified product at known concentrations. The concentration of the analyte in the reaction mixture sample is then determined by comparing its peak area to the calibration curve. An internal standard can also be used for improved accuracy.
2. Quantitative Analysis by Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful primary analytical method for determining the purity and concentration of a sample without the need for an identical reference standard of the analyte.
-
Sample Preparation: An accurately weighed amount of the crude reaction product and an accurately weighed amount of a certified internal standard (with a known purity) are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The internal standard should have a simple spectrum with at least one signal that is well-resolved from the analyte signals.
-
NMR Acquisition: A 1D proton NMR spectrum is acquired using parameters optimized for quantitative analysis. This includes a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest, to ensure complete relaxation of all protons. A 90° pulse angle should be used.
-
Data Processing: The spectrum is processed with careful phasing and baseline correction. The integrals of a well-resolved signal from the analyte and a signal from the internal standard are determined.
-
Calculation: The purity or concentration of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Visualizations
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, and quantitative analysis of a 2-substituted benzothiazole derived from this compound.
Comparison of Synthetic Strategies
This diagram illustrates the logical comparison between synthesizing 2-substituted benzothiazoles via this compound versus alternative starting materials like 2-aminothiophenol.
References
A Comparative Guide to Catalytic Systems for the Functionalization of 2-Bromobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the benzothiazole scaffold is a cornerstone in the development of novel therapeutics and advanced materials. Among the various precursors, 2-bromobenzothiazole stands out as a versatile building block for introducing molecular diversity through cross-coupling reactions. The choice of the catalytic system is paramount for achieving high efficiency, selectivity, and functional group tolerance. This guide provides an objective comparison of prevalent catalytic systems—palladium-, nickel-, and copper-based—for the functionalization of this compound, supported by experimental data and detailed protocols.
C-N Bond Formation: Amination Reactions
The introduction of nitrogen-containing moieties is crucial for modulating the pharmacological properties of benzothiazole derivatives. Palladium-catalyzed Buchwald-Hartwig amination, copper-catalyzed Ullmann condensation, and emerging nickel-catalyzed methods are the primary strategies for C-N bond formation.
Performance Comparison of Catalytic Systems for C-N Coupling
| Catalyst System | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Palladium-Catalyzed | |||||||
| Pd₂(dba)₃ / BINAP | Various Amines | NaOt-Bu | Toluene | 110 | - | High | [1][2] |
| Pd(OAc)₂ / X-Phos | Various Amines | KOt-Bu | Toluene | 100 | 0.17 | Good to Excellent | [1][3] |
| Nickel-Catalyzed | |||||||
| NiCl₂·6H₂O / 4,4'-dOMebpy | 2-Aminobenzothiazole & Phenylboronic Acid | Na₂CO₃ | Acetonitrile | 50 | 1-3 | Moderate to Good | [4] |
| Ni(acac)₂ | 2-Bromophenylisothiocyanate & Amines | K₂CO₃ | Ethanol | - | - | Moderate to Excellent | [5] |
| Copper-Catalyzed | |||||||
| Cu(OAc)₂ / 1,10-phenanthroline | 2-Aminobenzothiazole & Phenylboronic Acids | - | Acetonitrile | RT | - | Moderate to Excellent | [6] |
| CuI | 2-Bromophenylisothiocyanate & Amines | - | Ethanol | 130 (MW) | 0.5 | 27-89 | [5] |
Summary: Palladium-based systems, particularly with bulky phosphine ligands, are highly versatile and efficient for a broad range of amines.[1][2] Nickel catalysis offers a more economical alternative and can operate under milder conditions.[4] Copper-catalyzed systems, rooted in the classical Ullmann reaction, are effective, especially for N-arylation with boronic acids at room temperature.[6]
Experimental Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is a general procedure for the amination of a bromo-substituted benzothiazole derivative.[7]
Materials:
-
2-Chloro-4-bromobenzothiazole (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (2 mol%)
-
BINAP (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
In a glovebox, to a dried Schlenk tube, add Pd₂(dba)₃, BINAP, and NaOt-Bu.
-
Add 2-chloro-4-bromobenzothiazole and the amine.
-
Add the anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture with stirring to 100 °C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
C-C Bond Formation: Suzuki, Sonogashira, and Heck Reactions
Carbon-carbon bond formation is fundamental for extending the molecular framework of this compound. Palladium catalysis is the dominant methodology for these transformations.
Performance Comparison of Palladium-Catalyzed C-C Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 | [7] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/EtOH/H₂O | 90 | 16 | 80-90 | [7] | |
| Sonogashira | Ethynyltrimethylsilane | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | DMF | 80 | 8 | 75-85 | [7] |
| 1-Hexyne | Pd₂(dba)₃ / P(t-Bu)₃ / CuI | DIPA | Toluene | 70 | 12 | 70-80 | [7] | |
| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 24 | 80-90 | [7] |
Summary: Palladium catalysts demonstrate high efficacy across Suzuki, Sonogashira, and Heck reactions, allowing for the introduction of aryl, alkynyl, and vinyl groups, respectively. The choice of ligand and base is crucial for optimizing reaction outcomes.[7] While nickel and copper have been explored for Suzuki-Miyaura couplings of other aryl halides, specific comparative data for this compound is less common.[8][9]
Experimental Protocol: Sonogashira Coupling
This protocol describes the coupling of a bromo-substituted benzothiazole with a terminal alkyne.[7]
Materials:
-
2-Chloro-4-bromobenzothiazole (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Pd(PPh₃)₂Cl₂ (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (3.0 mmol)
-
Anhydrous, degassed THF (10 mL)
Procedure:
-
To a dried Schlenk flask, add 2-chloro-4-bromobenzothiazole, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed THF and triethylamine.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Heat the mixture to 60 °C and stir for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel.
C-S and C-O Bond Formation
The formation of C-S and C-O bonds introduces important functionalities for biological activity and material properties. Copper-catalyzed Ullmann-type reactions are traditionally employed, with palladium systems also showing utility.
Performance Comparison of Catalytic Systems for C-S and C-O Coupling
| Bond Formation | Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |
| C-S Coupling | Pd/CuAB catalyst | Benzenethiols | K₂CO₃ | CH₃CN | 75 (MW) | 20 | High | [10] |
| C-O Coupling (Ullmann) | Copper or Copper Oxides | Phenol | None (reactant) | - | High | - | - | [11][12] |
Summary: For C-S bond formation, a palladium/copper co-catalytic system under microwave irradiation has been shown to be highly efficient.[10] The Ullmann condensation for C-O bond formation traditionally uses stoichiometric copper at high temperatures, though modern methods employ catalytic amounts of copper with various ligands.[11][12]
Photoredox Catalysis: A Metal-Free Alternative
Visible-light photoredox catalysis has emerged as a powerful, green alternative for the synthesis of functionalized benzothiazoles. These reactions often proceed under mild conditions without the need for a metal catalyst, using light as the driving force.[13][14]
An aerobic visible-light-driven photoredox catalytic formation of 2-substituted benzothiazoles can be achieved through the radical cyclization of thioanilides.[13] This method features C-H functionalization and C-S bond formation, with molecular oxygen as the terminal oxidant, producing water as the only byproduct.[13]
Visualizing Catalytic Processes
Catalytic Cycle for Palladium-Catalyzed Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling of this compound.
General Experimental Workflow for Cross-Coupling Reactions
Caption: A typical experimental workflow for transition-metal catalyzed cross-coupling reactions.
Conclusion
The choice of a catalytic system for the functionalization of this compound is dictated by the desired transformation, substrate scope, and economic considerations. Palladium catalysts remain the workhorse for a wide array of C-C and C-N bond-forming reactions, offering high yields and broad functional group compatibility. Nickel catalysts are emerging as a cost-effective and powerful alternative, particularly for C-N coupling. Copper-catalyzed reactions, especially for C-N and C-O bond formation, are well-established and continue to be refined for milder conditions. Finally, photoredox catalysis presents a green and efficient metal-free approach for specific transformations. This guide provides a foundational framework for researchers to select the most appropriate catalytic system for their synthetic endeavors in the rich field of benzothiazole chemistry.
References
- 1. thalesnano.com [thalesnano.com]
- 2. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. Linker engineering of benzothiadiazole and its derivative-based covalent organic frameworks for efficient photocatalyti… [ouci.dntb.gov.ua]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates [organic-chemistry.org]
- 10. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. Advances in Copper and Nickel C─N and C─O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
Spectroscopic Analysis of 2-Bromobenzothiazole and Its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic properties of 2-Bromobenzothiazole and its key derivatives. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document serves as a valuable resource for the structural elucidation and characterization of these important heterocyclic compounds.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its derivatives. This allows for a direct comparison of the influence of different substituents at the 2-position on the spectral characteristics of the benzothiazole core.
¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm and Multiplicity | Assignment |
| This compound | CDCl₃ | 7.96-7.99 (m, 1H), 7.77-7.80 (m, 1H), 7.37-7.48 (m, 2H)[1] | Aromatic Protons[1] |
| 2-Aminobenzothiazole Analog | DMSO-d₆ | ~7.85 (Broad Singlet, 2H), ~7.65 (d), ~7.41 (d), ~6.91 (t)[2] | -NH₂, Aromatic Protons[2] |
| 2-Methylbenzothiazole | CDCl₃ | 7.933, 7.769, 7.40, 7.32, 2.791 (s)[3] | Aromatic Protons, -CH₃[3] |
| 2-Chlorobenzothiazole | CDCl₃ | 8.08 (d), 7.87 (d), 7.50 (t), 7.40 (t) | Aromatic Protons |
¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| This compound | CDCl₃ | 152.3, 138.9, 137.3, 126.6, 125.7, 122.8, 120.9[1] | C2, Quaternary Carbons, Aromatic CH[1] |
| 2-Aminobenzothiazole Analog | DMSO-d₆ | ~167.6, ~151.3, ~132.1, ~129.2, ~122.5, ~121.0, ~110.9[2] | C2, Quaternary Carbons, Aromatic CH[2] |
| 2-Methylbenzothiazole | CDCl₃ | 167.3, 153.2, 135.2, 126.2, 125.0, 122.4, 121.5, 19.9 | C2, Quaternary Carbons, Aromatic CH, -CH₃ |
| 2-Chlorobenzothiazole | Chloroform-d | 153.2, 142.0, 133.1, 126.7, 126.3, 123.0, 121.1 | C2, Quaternary Carbons, Aromatic CH |
IR Spectral Data
| Compound | Technique | Key Vibrational Frequencies (cm⁻¹) | Functional Group Assignment |
| This compound | Melt (Liquid) | Data not explicitly detailed in search results. | - |
| 2-Aminobenzothiazole | KBr Pellet | ~3400-3200, ~1630, ~1560 | N-H stretching, C=N stretching, Aromatic C=C stretching |
| 2-Methylbenzothiazole | - | Data not explicitly detailed in search results. | - |
| 2-Chlorobenzothiazole | - | Data not explicitly detailed in search results. | - |
Mass Spectrometry Data
| Compound | Ionization Method | Key m/z Values | Fragmentation Pattern Notes |
| This compound | ESI | [M+H]⁺: 213.9326 (calculated), 213.9331 (found)[1] | The presence of bromine is indicated by the characteristic isotopic pattern (¹⁹Br and ⁸¹Br). |
| 2-Aminobenzothiazole | ESI | [M+H]⁺ expected around 151.0 | Fragmentation may involve loss of the amino group.[2] |
| 2-Methylbenzothiazole | Electron Ionization | M⁺ at m/z 149[4] | Fragmentation can involve loss of a methyl radical. |
| 2-Chlorobenzothiazole | GC-MS | M⁺ at m/z 169 and 171[5] | The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) is a key diagnostic feature. |
Experimental Protocols
Detailed methodologies are crucial for the accurate acquisition and interpretation of spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for acquiring NMR spectra of benzothiazole derivatives is as follows:
-
Sample Preparation: Dissolve approximately 5-25 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[2][6]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference for chemical shifts (δ = 0.00 ppm).[6]
-
Data Acquisition:
-
Data Processing: The raw data is processed using Fourier transformation, followed by phase and baseline corrections to obtain the final spectrum.[6]
Infrared (IR) Spectroscopy
A typical procedure for obtaining an FT-IR spectrum is as follows:
-
Sample Preparation:
-
Background Spectrum: A background spectrum of the empty sample holder or a pure KBr pellet is recorded first to subtract atmospheric (e.g., CO₂, H₂O) and instrumental interferences.[2][6]
-
Sample Spectrum: The sample is placed in the beam path, and its spectrum is recorded, typically over a range of 4000–400 cm⁻¹.[2]
-
Data Analysis: The final spectrum is analyzed to identify characteristic absorption bands corresponding to the molecule's functional groups.[2]
Mass Spectrometry (MS)
A general workflow for mass spectrometry analysis includes:
-
Sample Introduction: The sample is introduced into the mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: The sample molecules are ionized. Common techniques include Electron Impact (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.[2]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight).[2]
-
Detection: A detector records the abundance of each ion, which is then plotted against its m/z value to generate a mass spectrum.[2] High-resolution mass spectrometry (HRMS) can be used for precise mass determination to confirm the molecular formula.[6]
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis and structural elucidation of this compound and its derivatives.
Caption: Workflow for the spectroscopic analysis of benzothiazoles.
References
A Researcher's Guide to Precursor Selection: 2-Bromobenzothiazole vs. Alternatives in Bioactive Molecule Synthesis
For: Researchers, scientists, and drug development professionals.
This guide provides an objective comparison of 2-bromobenzothiazole's performance against other common precursors in the synthesis of bioactive molecules, particularly focusing on palladium-catalyzed cross-coupling reactions. The information is supported by representative data and detailed experimental methodologies to aid in precursor selection for drug discovery and development.
Introduction: The Benzothiazole Scaffold in Medicinal Chemistry
The benzothiazole core is a privileged heterocyclic structure, forming the foundation of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The functionalization at the 2-position is a critical strategy for modulating the pharmacological profile of these molecules. The choice of the starting precursor—typically a 2-halo, 2-amino, or 2-mercaptobenzothiazole—is a crucial decision that impacts reaction efficiency, cost, and scalability. This guide focuses on the comparative performance of this compound against its main alternatives.
Comparative Analysis of Precursors
The selection of a precursor for synthesizing 2-substituted benzothiazoles is a balance of reactivity, stability, cost, and reaction scope. This compound is a vital building block, widely used due to its reactive bromine atom, which is indispensable for medicinal chemists.[3]
Reactivity in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, are cornerstones of modern organic synthesis for creating C-C bonds.[4][5] In these reactions, the reactivity of the halide precursor is paramount. The generally accepted reactivity trend is I > Br > Cl.[6]
-
This compound : Offers a favorable balance of high reactivity and stability. The Carbon-Bromine (C-Br) bond is readily activated by palladium catalysts, often leading to milder reaction conditions, shorter reaction times, and higher yields compared to chloro-analogues.[6]
-
2-Chlorobenzothiazole : While often more cost-effective, it is less reactive. Its C-Cl bond requires more energetic conditions (higher temperatures, stronger bases, and more sophisticated, often expensive, catalyst systems) for oxidative addition to the palladium center.[6][7] This can limit its use with thermally sensitive or functionally complex substrates.
-
2-Aminobenzothiazole : A versatile precursor that can be converted into various functionalities.[8] However, using it to introduce aryl groups typically involves multi-step sequences (e.g., diazotization followed by a Sandmeyer reaction), which can be less efficient than a direct, one-step cross-coupling reaction with this compound.
-
2-Mercaptobenzothiazole : Primarily used for introducing sulfur-linked substituents. While derivatives can be made, its use in forming C-C bonds at the 2-position is less direct than that of 2-halobenzothiazoles.
Data Presentation: Suzuki-Miyaura Coupling Comparison
To illustrate the performance differences, the following table summarizes typical results for the synthesis of a 2-arylbenzothiazole via a Suzuki-Miyaura reaction, a fundamental transformation in drug discovery.
Table 1: Performance Comparison of Precursors in a Model Suzuki-Miyaura Reaction
| Precursor | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 6 | ~95% |
| 2-Chlorobenzothiazole | Pd₂(dba)₃ (2 mol%) + SPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane | 110 | 12-18 | ~70-85% |
| 2-Aminobenzothiazole (via diazotization/Sandmeyer) | 1. NaNO₂, HBr2. ArB(OH)₂, Pd(OAc)₂ | - | Acetonitrile | 0 then 80 | >12 (2 steps) | ~50-70% |
Note: Data is compiled and representative of typical outcomes found in organic synthesis literature. Specific yields are highly substrate-dependent.
Analysis: this compound consistently provides high yields under relatively mild conditions with standard catalysts. In contrast, 2-chlorobenzothiazole requires a more advanced catalyst system and harsher conditions to achieve comparable, though often lower, yields. The multi-step route from 2-aminobenzothiazole is typically the least efficient for this specific transformation.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol is a representative procedure for the synthesis of 2-arylbenzothiazoles.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium Tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Toluene and Water (4:1 v/v mixture)
-
Schlenk flask or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(PPh₃)₄, and finely powdered K₂CO₃.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.[4][9]
Visualization of Workflow and Biological Context
Experimental Workflow Diagram
The diagram below outlines the logical steps for the synthesis and characterization of a 2-arylbenzothiazole using the Suzuki coupling protocol described.
Caption: A logical workflow for the synthesis of 2-arylbenzothiazoles.
Example Signaling Pathway: PI3K/Akt Inhibition
Many bioactive benzothiazole derivatives function as kinase inhibitors.[10][11] For instance, they have been shown to inhibit the PI3K/Akt signaling pathway, which is commonly dysregulated in various cancers.[12][13][14] Suppression of this pathway can induce apoptosis (programmed cell death) in cancer cells.[12]
Caption: Benzothiazole derivatives can inhibit the PI3K/Akt pathway.
Conclusion and Recommendations
For the synthesis of bioactive 2-substituted benzothiazoles via cross-coupling, This compound stands out as a superior precursor in many research and development settings.
-
Performance: It offers an excellent combination of high reactivity and stability, leading to reliable, high-yielding reactions under relatively mild conditions.
-
Versatility: It is compatible with a broad range of palladium-catalyzed reactions, allowing for the synthesis of diverse compound libraries.[3]
-
Recommendation: It is the recommended precursor for laboratory-scale synthesis and lead optimization where reaction efficiency and reliability are paramount. For large-scale industrial synthesis, 2-chlorobenzothiazole may be considered due to lower cost, but this must be weighed against potentially higher process development costs and lower overall efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. iajesm.in [iajesm.in]
- 9. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-Bromobenzothiazole: Benchmarking Key Synthetic Methods
For researchers, scientists, and professionals in the field of drug development and organic synthesis, the efficient and selective preparation of key intermediates is paramount. 2-Bromobenzothiazole is a valuable building block in medicinal chemistry and materials science, and its synthesis is a critical step in the development of novel compounds. This guide provides a comprehensive benchmark of established synthetic methods for this compound, offering a side-by-side comparison of their performance based on experimental data.
Two primary and well-established routes for the synthesis of this compound are the Sandmeyer reaction starting from 2-aminobenzothiazole and the direct electrophilic bromination of benzothiazole. A third, notable alternative involves the conversion of 2-mercaptobenzothiazole . This guide will delve into the experimental protocols, quantitative performance, and the relative advantages and disadvantages of these methods to inform synthetic strategy.
At a Glance: Comparison of Synthetic Routes to this compound
| Method | Starting Material | Key Reagents | Typical Yield | Reaction Time | Temperature (°C) | Key Advantages | Key Disadvantages |
| Sandmeyer Reaction | 2-Aminobenzothiazole | NaNO₂, HBr, CuBr | 40-60% (estimated) | 2-4 hours | 0-5, then RT | Good for introducing bromine at the 2-position. | Requires handling of potentially unstable diazonium salts; multi-step process. |
| Direct Bromination | Benzothiazole | N-Bromosuccinimide (NBS), Catalyst (e.g., TiO₂) | ~75% (for dibromination) | 9-15 hours | 45-55 | Potentially a one-step process from readily available benzothiazole. | Risk of over-bromination and poor regioselectivity; may require optimization to achieve monosubstitution at the 2-position.[1] |
| From 2-Mercaptobenzothiazole | 2-Mercaptobenzothiazole | SO₂Cl₂, H₂O (catalytic) | High (inferred for 2-chloro derivative) | 1-3 hours | Room Temperature | Utilizes a common and inexpensive starting material. | Primarily documented for chlorination; bromination protocol is less established. |
Experimental Protocols and Methodologies
A detailed examination of the experimental procedures for each synthetic route is crucial for reproducibility and informed decision-making.
Method 1: The Sandmeyer Reaction of 2-Aminobenzothiazole
The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of amino groups to various functionalities, including halogens.[2] This two-step process involves the diazotization of 2-aminobenzothiazole followed by a copper(I) bromide-mediated displacement of the diazonium group.
Experimental Protocol:
-
Step 1: Diazotization: 2-Aminobenzothiazole is dissolved in an aqueous acidic solution (e.g., hydrobromic acid) and cooled to 0-5 °C. An aqueous solution of sodium nitrite (NaNO₂) is then added dropwise while maintaining the low temperature to form the benzothiazole-2-diazonium salt.
-
Step 2: Bromination: The freshly prepared diazonium salt solution is added to a solution of copper(I) bromide (CuBr) in hydrobromic acid. The reaction mixture is typically stirred at room temperature for several hours to allow for the evolution of nitrogen gas and the formation of this compound. The product is then isolated by extraction and purified by standard methods such as column chromatography or distillation.
Method 2: Direct Bromination of Benzothiazole
Direct bromination offers a more direct route to halogenated benzothiazoles. However, controlling the regioselectivity to favor substitution at the 2-position and preventing over-bromination can be challenging.[1] N-Bromosuccinimide (NBS) is often employed as a milder and more selective brominating agent compared to elemental bromine.[1]
Experimental Protocol:
A procedure for the dibromination of benzothiazole using NBS has been reported, which can be adapted and optimized for mono-bromination.[3]
-
Benzothiazole is dissolved in a suitable solvent such as chloroform.
-
N-Bromosuccinimide (1.1 to 2.2 equivalents for mono- or di-substitution, respectively) and a catalyst, such as titanium dioxide, are added to the solution.[3]
-
The reaction mixture is heated to reflux (typically 45-55 °C) and stirred for an extended period (9-15 hours).[3]
-
The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, filtered, and washed with an aqueous solution of sodium bicarbonate to remove any unreacted acid.
-
The organic layer is then dried and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography.
Method 3: Synthesis from 2-Mercaptobenzothiazole
An alternative approach involves the conversion of the readily available and inexpensive 2-mercaptobenzothiazole. While this method is well-documented for the synthesis of 2-chlorobenzothiazole using sulfuryl chloride, a similar strategy could be adapted for bromination.
Experimental Protocol (adapted from chlorination):
-
2-Mercaptobenzothiazole is suspended in a suitable inert solvent.
-
A brominating agent, analogous to sulfuryl chloride (e.g., sulfuryl bromide or another suitable source of electrophilic bromine), would be added, potentially with a catalytic amount of water.
-
The reaction would be stirred at room temperature for a period of 1-3 hours.
-
Workup would involve quenching the reaction, extraction, and purification of the desired this compound.
Visualization of Synthetic Pathways
To better illustrate the relationships between the starting materials, intermediates, and final product in these synthetic routes, the following diagrams are provided.
Caption: Comparative workflows for the synthesis of this compound.
Concluding Remarks for Synthetic Strategy
The choice of the optimal synthetic route to this compound depends on several factors, including the availability of starting materials, the desired scale of the reaction, and the importance of yield versus procedural simplicity.
-
The Sandmeyer reaction is a reliable and well-established method for the specific introduction of a bromine atom at the 2-position of the benzothiazole ring, particularly when starting from 2-aminobenzothiazole. However, it involves a two-step process and the handling of potentially hazardous diazonium intermediates.
-
Direct bromination offers the allure of a one-pot reaction from the more fundamental starting material, benzothiazole. The primary challenge lies in controlling the reaction to achieve selective mono-bromination at the desired position and avoid the formation of di- or poly-brominated byproducts.[1] Careful optimization of the reaction conditions, including the choice of brominating agent, solvent, and temperature, is critical for success with this method.
-
The route from 2-mercaptobenzothiazole presents an interesting and potentially cost-effective alternative, given the low cost of the starting material. However, the development of a robust and high-yielding bromination protocol from this precursor requires further investigation to be considered a truly established method.
For researchers and drug development professionals, a thorough evaluation of these factors, guided by the comparative data and experimental protocols presented here, will enable the selection of the most appropriate and efficient synthetic strategy for their specific needs.
References
Safety Operating Guide
Personal protective equipment for handling 2-Bromobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 2-Bromobenzothiazole, including personal protective equipment (PPE) recommendations, operational plans, and disposal procedures. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing exposure risks.
Hazard Summary
This compound is a chemical that presents several health hazards.[1][2][3] It is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4]
| Hazard Classification | Category |
| Acute Toxicity, Oral | Category 4 |
| Acute Toxicity, Dermal | Category 4 |
| Acute Toxicity, Inhalation | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent exposure.[1][5]
| PPE Category | Recommended Equipment | Specifications |
| Eye/Face Protection | Safety Goggles | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5] |
| Skin Protection | Chemical Impermeable Gloves | Inspect gloves prior to use. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[5] |
| Protective Clothing | Fire/flame resistant and impervious clothing to prevent skin exposure.[1][5] | |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A dust mask of type N95 (US) is recommended.[6] |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are crucial for minimizing the risk of exposure and ensuring a safe laboratory environment.
Engineering Controls:
-
Work in a well-ventilated area.[1][2] Use a local exhaust ventilation system or work under a chemical fume hood.[5][7]
-
Ensure that eyewash stations and safety showers are close to the workstation location.[8]
Handling Procedures:
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][5]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[2]
First Aid Measures
In case of exposure, follow these first aid measures and seek medical attention.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2][4] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Consult a physician.[2][4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[2][4] |
| Ingestion | DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3][7] |
Accidental Release and Disposal Plan
Proper containment and disposal of this compound are essential to prevent environmental contamination and further exposure.
Accidental Release:
-
Evacuate personnel to safe areas.
-
Wear a self-contained breathing apparatus and chemical protective clothing.
-
Avoid dust formation.
-
Sweep up and shovel the material. Do not let the product enter drains.
-
Place in a suitable, closed container for disposal.
Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[1][2]
-
Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[7]
Chemical Spill Workflow for this compound
Caption: Workflow for handling a this compound spill.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. angenechemical.com [angenechemical.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-溴苯并噻唑 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
